3-Fluorothioanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-3-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSNYMCORGWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374664 | |
| Record name | 3-Fluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-28-6 | |
| Record name | 1-Fluoro-3-(methylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorothioanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorothioanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Fluorothioanisole: Properties, Synthesis, and Applications
Introduction: The Strategic Role of Fluorine in Thioanisole Scaffolds
3-Fluorothioanisole (CAS 658-28-6), also known as 1-fluoro-3-(methylthio)benzene, is an organofluorine compound that has garnered significant interest within the realms of medicinal chemistry, agrochemicals, and materials science.[1] Its structure, featuring a methylthio group and a fluorine atom on a benzene ring, provides a unique combination of lipophilicity, metabolic stability, and electronic properties that make it a valuable building block in organic synthesis.[1][2]
The strategic incorporation of a fluorine atom onto the thioanisole scaffold is not trivial. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[2][3] It can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidative metabolism, and modulate pKa and membrane permeability.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
This compound is a colorless to light yellow liquid under standard conditions.[5][6] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases. These properties are fundamental for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FS | [7][8] |
| Molecular Weight | 142.19 g/mol | [8][] |
| CAS Number | 658-28-6 | [7][8][10] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][6] |
| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg; 187 °C at 740 mmHg | [6][11] |
| Density | 1.1 - 1.17 g/cm³ | [1][6][11] |
| Refractive Index (n20/D) | 1.544 - 1.559 | [6][11] |
| Flash Point | 61.2 ± 22.6 °C | [11] |
| LogP | 2.74 | [11] |
| Vapor Pressure | 1.4 ± 0.3 mmHg at 25°C | [11] |
Synthesis and Mechanistic Considerations
The most common and direct route to this compound is through the S-methylation of 3-fluorothiophenol. This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.
Experimental Protocol: Synthesis of this compound
This protocol describes a robust method for the synthesis of this compound from 3-fluorothiophenol and a methylating agent, such as dimethyl sulfate.
A. Reagents and Equipment:
-
3-Fluorothiophenol (1.0 eq)
-
Dimethyl Sulfate (1.1 eq)
-
Sodium Hydroxide (NaOH) (1.2 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
B. Step-by-Step Procedure:
-
Deprotonation: Dissolve 3-fluorothiophenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Prepare a solution of sodium hydroxide in water and add it slowly to the flask while stirring vigorously at 0 °C (ice bath).
-
Methylation: Once the thiophenol is fully deprotonated to the thiophenolate, add dimethyl sulfate dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic thiophenol) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless liquid.
C. Expert Insights & Causality:
-
Why use NaOH as a base? Sodium hydroxide is a strong, inexpensive base that readily deprotonates the acidic thiol proton (pKa ≈ 6-7) to form the highly nucleophilic thiophenolate anion, which is essential for the subsequent Sₙ2 attack.[1]
-
Why add the methylating agent slowly at 0 °C? The methylation reaction is exothermic. Slow, cooled addition prevents overheating, which could lead to side reactions and ensures better control over the reaction. Dimethyl sulfate is toxic and corrosive, and slow addition minimizes handling risks.
-
Why wash with NaHCO₃? This step is crucial for removing any unreacted 3-fluorothiophenol, which would be difficult to separate from the product by distillation due to similar boiling points. The basic wash converts the acidic thiophenol into its water-soluble sodium salt.
Spectral Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized product. The following sections describe the expected spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around δ 2.5 ppm. The four aromatic protons will appear in the δ 6.8-7.3 ppm region, showing complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon spectrum will display a signal for the methyl carbon around δ 15-20 ppm. The six aromatic carbons will appear in the δ 110-165 ppm range. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J_CF) of approximately 240-250 Hz, appearing as a doublet. Other aromatic carbons will exhibit smaller C-F couplings.
-
¹⁹F NMR: The fluorine NMR spectrum provides a direct and sensitive method for characterization. For this compound, a single resonance is expected. In an aromatic system, the chemical shift would typically fall in the range of δ -110 to -120 ppm (relative to CFCl₃).[12][13] The signal will be split by couplings to the ortho and meta protons.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C=C stretch (aromatic ring): ~1600-1450 cm⁻¹[16]
-
C-F stretch: A strong, characteristic band in the fingerprint region, typically around 1250-1000 cm⁻¹
-
C-S stretch: Weaker absorptions in the 800-600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of 142.[7][8] The exact mass would be 142.0253, corresponding to the molecular formula C₇H₇FS.[7][11]
Reactivity and Applications
The chemical reactivity of this compound is dictated by its three key components: the aromatic ring, the fluorine substituent, and the methylthio group.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution, with the fluorine and methylthio groups directing incoming electrophiles.
-
Methylthio Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. These higher oxidation states are also valuable in synthetic chemistry.
-
Applications in Drug Discovery and Development: As a fluorinated building block, this compound is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its fluorinated aromatic structure is valuable for creating bioactive molecules where the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[1][2] The thioether moiety itself is a key structural feature in many approved drugs.[1] The precursor, 3-fluorothiophenol, is used in the synthesis of potential antidepressants that act as inhibitors of serotonin and noradrenaline re-uptake.[17]
Safety and Handling
This compound is classified as an irritant.[7][10][11]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][7][10] May cause respiratory irritation (H335).[7][10] It is also a combustible liquid.[5]
-
Handling: Handle in a well-ventilated place, preferably a fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[6][11] Keep away from oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a key synthetic intermediate whose value is derived from the synergistic properties of its fluoro and methylthio substituents. A thorough understanding of its physicochemical properties, synthetic routes, and spectral characteristics is essential for its effective use in research and development. This guide provides a foundational framework for scientists to handle, synthesize, and characterize this versatile building block, enabling its application in the creation of novel pharmaceuticals, agrochemicals, and advanced materials.
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3-Fluorothioanisole molecular weight and formula
An In-Depth Technical Guide to 3-Fluorothioanisole for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and material scientists working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established chemical principles.
Core Molecular Profile and Physicochemical Significance
This compound, also known as 1-fluoro-3-(methylthio)benzene, is an organofluorine compound that has garnered significant interest as a versatile building block in synthetic chemistry. Its utility stems from the unique interplay of the aromatic ring, the electron-withdrawing fluorine atom, and the nucleophilic thioether group.
The molecular formula for this compound is C₇H₇FS , and its molecular weight is approximately 142.20 g/mol .[1][2] This structure provides a valuable synthon for introducing the 3-fluorophenylthio moiety into more complex molecular architectures, a common strategy in the development of novel pharmaceuticals and advanced materials.
Structural and Physicochemical Data Summary
The properties of this compound are dictated by its distinct functional groups. The fluorine atom at the meta position influences the electronic properties of the benzene ring, while the thioanisole group provides a site for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₇H₇FS | [1][2] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| CAS Number | 658-28-6 | [1][2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [3][4] |
| Density | ~1.17 g/cm³ | [3][5] |
| Boiling Point | ~187 °C | [3][4] |
| Flash Point | ~61 °C | [4][5] |
| Refractive Index | ~1.555 - 1.559 | [3][6] |
| InChI Key | SQXSNYMCORGWCE-UHFFFAOYSA-N | [1][5] |
The presence of fluorine, a highly electronegative atom, is a cornerstone of modern drug design. It can modulate key pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[7][8] The thioether linkage in this compound offers a handle for oxidation to sulfoxides and sulfones or for other transformations, further expanding its synthetic potential.
Synthesis Protocol: A Validated Approach
The reliable synthesis of this compound is crucial for its application. A common and effective method involves the nucleophilic aromatic substitution of m-difluorobenzene with a methylthiolating agent.[9] This approach is favored for its directness and use of readily available starting materials.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is a self-validating system designed for reproducibility and safety.
-
Reagent Preparation & Reactor Setup : In a well-ventilated fume hood, equip a three-neck round-bottom flask with a reflux condenser, a mechanical stirrer, and a temperature probe.
-
Charging the Vessel : Charge the flask with m-difluorobenzene (1.0 eq), dimethyl disulfide (0.6 eq), a suitable alkali such as sodium hydroxide (1.3 eq), and an appropriate organic solvent like N,N-Dimethylformamide (DMF).[9] The choice of a polar aprotic solvent like DMF is critical as it effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.
-
Reaction Execution : Heat the reaction mixture to 60°C with vigorous stirring.[9] Monitor the reaction progress using Gas Chromatography (GC) until the consumption of the limiting reagent is complete (typically 4 hours).
-
Reaction Quench and Workup : Cool the mixture to ambient temperature. Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the solution is neutral.[9] This step neutralizes the excess base and protonates any resulting alkoxides.
-
Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.
Applications in Advanced Synthesis
This compound is not merely a chemical curiosity; it is a key player in the synthesis of high-value compounds across multiple industries.
Pharmaceutical and Agrochemical Development
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and modify physicochemical properties.[8] this compound serves as a precursor to more complex molecules where the fluorinated phenyl ring is a desired pharmacophore. For example, it can be oxidized to the corresponding sulfone, 3-fluorophenyl methyl sulfone, a common moiety in bioactive molecules. It is also a key intermediate for producing 3-fluorobenzenesulfonyl chloride.[9]
Caption: Synthesis pathway from this compound.
Materials Science and Electronics
In materials science, high-purity organofluorine compounds are essential. This compound is used in the formulation of specialty electronic materials, where its properties contribute to the performance and reliability of devices.[10] It also finds application as an auxiliary chemical for coatings and textiles and as an additive for rubbers and plastics, enhancing their mechanical properties.[10]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is an irritant and a combustible liquid, requiring careful handling.
GHS Hazard Profile
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][4][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
| Flammable Liquids | H227 | Combustible liquid | [4] |
Protocol for Safe Handling and Storage
-
Handling : Always handle this compound in a well-ventilated chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and dark place.[3][5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[4][5] The recommended storage temperature is at room temperature, ideally below 15°C.[4]
-
Spill Management : In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable container for chemical waste disposal.[5] Prevent entry into drains.[5]
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[5]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4][5]
-
Inhalation : Move the victim to fresh air. Seek medical attention if you feel unwell.[5]
-
References
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boiling point of 3-Fluorothioanisole
An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorothioanisole, with a Core Focus on its Boiling Point
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 658-28-6), a key fluorinated building block in medicinal chemistry and material science. Moving beyond a simple statement of value, this document elucidates the underlying physicochemical principles that determine its boiling point, including intermolecular forces and structural effects. We present a comparative analysis with analogous compounds—thioanisole and 3-fluoroanisole—to contextualize the influence of the fluorine and sulfur moieties. Furthermore, this guide offers detailed, field-proven experimental protocols for the accurate determination of the boiling point using both micro- and macro-scale techniques, complete with procedural diagrams and a discussion on data integrity.
Introduction and Physicochemical Profile
This compound, systematically named 1-fluoro-3-(methylthio)benzene, is an aromatic organosulfur compound. Its utility in synthetic chemistry is significant, particularly as an intermediate for creating more complex molecules where the fluorine atom can modulate properties like metabolic stability and binding affinity, and the thioether group offers a site for further chemical modification, such as oxidation to sulfoxides and sulfones.[1] An accurate understanding of its physical properties, especially the boiling point, is paramount for its purification, handling, and reaction setup.
This guide is structured to provide not just the "what," but the "why"—explaining the causal relationships between molecular structure and physical properties, and providing actionable protocols for laboratory validation.
Core Physicochemical Data
A summary of essential quantitative data for this compound is presented below. It is critical for researchers to note that the boiling point is highly dependent on atmospheric pressure.
| Property | Value | Source(s) |
| CAS Number | 658-28-6 | [2][3] |
| Molecular Formula | C₇H₇FS | [2][3] |
| Molecular Weight | 142.19 - 142.2 g/mol | [2][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Density | ~1.17 g/cm³ | [3] |
| Boiling Point | 187 °C at 740 mmHg | [3][5] |
| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg (Predicted) | [6] |
| Refractive Index | 1.5550 - 1.5590 | [3][5] |
The Structural Determinants of Boiling Point: A Comparative Analysis
The boiling point of a substance is a direct reflection of the strength of its intermolecular forces (IMFs). To understand why this compound boils at approximately 187 °C, it is instructive to compare it with its structural relatives. The primary forces at play for these molecules are London dispersion forces and dipole-dipole interactions.
| Compound | Structure | Boiling Point (°C) | Molecular Weight ( g/mol ) | Key Intermolecular Forces |
| Thioanisole | 188 - 193 | 124.21 | London Dispersion, Dipole-Dipole | |
| This compound | 187 (at 740 mmHg) | 142.19 | London Dispersion, Dipole-Dipole | |
| 3-Fluoroanisole | 158 (at 743 mmHg) | 126.13 | London Dispersion, Dipole-Dipole |
Expertise & Experience: The Causality Behind the Data
-
Thioanisole vs. This compound : The (187 °C) is remarkably similar to that of its parent compound, thioanisole (~188 °C).[1][3][7] This may seem counterintuitive, as the addition of a highly electronegative fluorine atom increases both the molecular weight and the molecular dipole moment, which would be expected to raise the boiling point. However, the effect is minimal. This suggests that while the dipole-dipole interactions are enhanced by the C-F bond, the overall London dispersion forces, which are the dominant IMF for molecules of this size, are not significantly altered in a way that impacts the boiling point. The position of the fluorine atom in the meta position results in a complex interplay of bond dipoles that may not lead to a substantial increase in the overall effective molecular polarity.
-
This compound vs. 3-Fluoroanisole : The most striking comparison is with the oxygen analog, 3-fluoroanisole, which boils at a significantly lower temperature of 158 °C.[8][9] The key difference here is the substitution of sulfur with oxygen. Sulfur is larger and more polarizable than oxygen. This increased polarizability leads to stronger London dispersion forces between this compound molecules, requiring more energy to overcome and thus resulting in a higher boiling point. This comparison authoritatively demonstrates that the polarizability of the sulfur atom is a more dominant factor for the boiling point of this molecule than the dipole moment contribution from the ether/thioether linkage.
Authoritative Grounding: Experimental Determination of Boiling Point
Describing a protocol requires a self-validating system where potential errors are anticipated and controlled. The following methods are standard in organic chemistry for determining boiling points with high fidelity.
Micro-Scale Determination: The Thiele Tube Method
This method is ideal when sample quantities are limited (< 1 mL). It relies on observing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]
Caption: Workflow for Thiele Tube Boiling Point Determination.
-
Preparation : Seal one end of a capillary tube using a flame.
-
Sample Loading : Add approximately 0.5 mL of this compound to a small fusion tube.
-
Assembly : Place the sealed capillary tube, open-end down, into the fusion tube. Attach the fusion tube to a calibrated thermometer. The bottom of the fusion tube should align with the thermometer bulb.[11]
-
Heating : Clamp the assembly so it is immersed in the mineral oil of a Thiele tube. The oil level should be above the sample level but below the top of the fusion tube.
-
First Observation : Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air will escape from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[10]
-
Measurement : Remove the heat source. The bubbling will slow and stop. The precise moment that the cooling liquid is drawn back into the capillary tube, its vapor pressure is equal to the external pressure. The temperature at this exact moment is the boiling point.
-
Validation : Record the temperature and the ambient barometric pressure. For high accuracy, the determination can be repeated with a fresh sample.
Macro-Scale Determination: Simple Distillation
For larger quantities (> 5 mL), simple distillation is not only an excellent method for purification but also provides a highly accurate boiling point measurement.[12][13]
Caption: Workflow for Simple Distillation and Boiling Point Measurement.
-
Apparatus Assembly : Assemble a standard simple distillation apparatus. Ensure all glass joints are properly sealed.
-
Sample Preparation : Place at least 5 mL of this compound into the distilling flask along with two or three boiling chips to ensure smooth boiling.[10]
-
Thermometer Positioning (Critical Step) : The placement of the thermometer is crucial for accuracy. The top of the thermometer bulb must be level with the bottom of the side-arm opening to the condenser. This ensures the thermometer is measuring the temperature of the vapor that is in thermal equilibrium with the liquid.[10]
-
Heating : Gently heat the distilling flask. The liquid will begin to boil, and vapors will rise.
-
Measurement : Observe the temperature. It will rise and then stabilize. The boiling point is the temperature at which the liquid is actively distilling and the temperature reading on the thermometer remains constant.[12] Record this stable temperature plateau.
-
Trustworthiness : The existence of a stable temperature plateau is a self-validating indicator of a pure substance's boiling point. A fluctuating temperature suggests the presence of impurities. Record the ambient barometric pressure for a complete dataset.
Conclusion
The is reliably determined to be approximately 187 °C at 740 mmHg. This physical property is a consequence of its molecular weight and, most significantly, the strong London dispersion forces afforded by its polarizable sulfur atom. Its boiling point is nearly identical to that of thioanisole but substantially higher than its oxygen analog, 3-fluoroanisole. Accurate determination of this value is critical for laboratory practice and can be achieved with high fidelity using either the Thiele tube method for small samples or simple distillation for larger-scale purification and measurement.
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An In-depth Technical Guide to the Physicochemical Characterization of 3-Fluorothioanisole: Density and Refractive Index
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of two critical physical properties of 3-Fluorothioanisole (CAS 658-28-6): density and refractive index. Beyond presenting established values, this document elucidates the practical significance of these parameters in a research and development context and provides detailed, field-proven protocols for their accurate determination.
Introduction: The Role of this compound in Modern Synthesis
This compound, also known as 1-Fluoro-3-(methylthio)benzene, is a fluorinated aromatic building block of significant interest in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the unique properties imparted by the fluorine atom and the thioether group. In drug development, the incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of bioactive molecules.[1] The thioether moiety provides a versatile handle for further chemical transformations, including oxidation to sulfoxides and sulfones, or participation in cross-coupling reactions.[1]
Given its role as a key intermediate, the precise and consistent characterization of this compound is paramount. Physical constants such as density and refractive index serve as critical quality attributes (CQAs) for verifying the identity, purity, and consistency of the material between batches, ensuring the reproducibility of synthetic outcomes.
Physicochemical Properties of this compound
The fundamental physical properties of this compound are summarized below. It is important to note that minor variations in reported values can exist due to differences in measurement conditions (e.g., temperature, pressure) and sample purity.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FS | [3][4][5][6] |
| Molecular Weight | 142.19 g/mol | [7][8] |
| Appearance | Colorless to light yellow/orange clear liquid | [7][8][9] |
| Density | 1.17 g/cm³ or g/mL | [1][7][8] |
| 1.1 ± 0.1 g/cm³ | [3] | |
| Refractive Index (n/D) | 1.5550 - 1.5590 | [7][8] |
| 1.544 | [3] | |
| Boiling Point | 187 °C at 740 mmHg | [7][8] |
| 177.5 ± 23.0 °C at 760 mmHg | [3] |
The Significance of Density and Refractive Index in a Research Context
While often considered routine measurements, density and refractive index are powerful, non-destructive analytical techniques that provide deep insights into a material's nature.
-
Density is an intrinsic property that is highly sensitive to composition and temperature. In the context of this compound, its measurement is crucial for:
-
Purity Assessment: The presence of lighter impurities (e.g., residual solvents) or heavier contaminants (e.g., di-substituted byproducts) will cause a measurable deviation from the standard density.
-
Reaction Monitoring: In synthetic processes where this compound is a product, monitoring the density of the reaction mixture can, in some cases, provide an indication of reaction progress.
-
Process Engineering: Accurate density values are essential for process scale-up, enabling correct calculations for mass transfer, reactor volume, and fluid dynamics.
-
-
Refractive Index measures how light propagates through a substance and is directly related to its electronic structure. It is a highly precise and rapidly measured parameter used for:
-
Identity Confirmation: The refractive index is a unique physical constant for a pure compound at a specific temperature and wavelength, serving as a rapid confirmation of material identity.
-
High-Sensitivity Purity Checks: Refractive index is exceptionally sensitive to minute impurities. A reading outside the established range (e.g., 1.5550-1.5590) is a strong indicator of contamination.[7][8]
-
Quality Control: For drug development professionals, a consistent refractive index across all batches of an intermediate like this compound is a cornerstone of robust quality control, ensuring the starting material for API synthesis is invariant.
-
Experimental Protocols for Accurate Determination
The following protocols are designed to be self-validating systems, incorporating calibration and control measures to ensure the trustworthiness of the results.
Protocol for Refractive Index Measurement using an Abbe Refractometer
The Abbe refractometer is the standard instrument for this measurement, offering high precision and ease of use.
Methodology:
-
Instrument Preparation & Calibration:
-
Causality: The accuracy of the measurement is contingent on the instrument's calibration and thermal stability.
-
Steps: a. Turn on the refractometer and the circulating water bath set to a standard temperature, typically 20.0 °C or 25.0 °C. Allow the instrument's prisms to equilibrate for at least 15 minutes. b. Calibrate the instrument using a certified standard with a known refractive index at the measurement temperature (e.g., distilled water, nD = 1.3330 at 20 °C). c. Adjust the calibration screw until the instrument reading matches the certified value for the standard.
-
-
Sample Application:
-
Causality: A clean, bubble-free sample layer is essential for a sharp, accurate reading.
-
Steps: a. Using a clean pipette, apply 2-3 drops of this compound to the surface of the lower prism. b. Immediately close the prism assembly. The liquid should spread evenly to form a thin film.
-
-
Measurement:
-
Causality: Proper alignment of the light path and compensation for chromatic dispersion are critical for precision.
-
Steps: a. Adjust the light source and mirror to achieve maximum illumination of the field of view. b. Turn the coarse adjustment knob until the light/dark boundary appears in the eyepiece. c. Sharpen the boundary line by adjusting the chromatic dispersion compensation dial. d. Use the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece. e. Read the refractive index value from the instrument's scale.
-
-
Cleaning and Repetition:
-
Causality: Replicate measurements validate precision, while thorough cleaning prevents cross-contamination.
-
Steps: a. Clean the prisms immediately after measurement using a soft lens tissue and an appropriate solvent (e.g., ethanol or isopropanol). b. Perform the measurement in triplicate to ensure reproducibility and report the average value.
-
Protocol for Density Measurement using a Pycnometer
This gravimetric method provides high accuracy and is considered a primary method for density determination.
Methodology:
-
Pycnometer Preparation:
-
Causality: The mass of the pycnometer and its precise internal volume are the basis of the calculation. Absolute cleanliness is non-negotiable.
-
Steps: a. Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent, followed by distilled water and acetone. Dry completely. b. Allow the pycnometer to equilibrate to ambient temperature in a desiccator for at least 30 minutes. c. Weigh the empty, dry pycnometer on a calibrated analytical balance to four decimal places (m₁).
-
-
Calibration with Water:
-
Causality: Using water, a substance of well-known density, allows for the precise experimental determination of the pycnometer's volume at the measurement temperature.
-
Steps: a. Fill the pycnometer with degassed, distilled water and insert the stopper, ensuring excess water exits through the capillary. b. Thermostat the filled pycnometer in a water bath at a constant temperature (e.g., 20.0 °C) for 20 minutes. c. Remove the pycnometer, carefully dry the exterior, and weigh it (m₂). d. The mass of the water is (m₂ - m₁). The volume of the pycnometer (V) is this mass divided by the tabulated density of water at the measurement temperature.
-
-
Measurement with this compound:
-
Causality: Replacing the water with the sample allows for the determination of the sample's mass within the same precisely known volume.
-
Steps: a. Empty and dry the pycnometer as in Step 1. b. Fill the pycnometer with this compound. c. Thermostat, dry the exterior, and weigh the pycnometer filled with the sample (m₃).
-
-
Calculation:
-
Causality: The density is the fundamental ratio of the sample's mass to its volume.
-
Steps: a. The mass of the this compound sample is (m₃ - m₁). b. The density (ρ) is calculated as: ρ = (m₃ - m₁) / V c. Report the density in g/cm³ or g/mL along with the measurement temperature.
-
Visualization of the Characterization Workflow
The logical flow for the determination and validation of these physical properties is illustrated below.
Caption: Workflow for the determination and validation of density and refractive index.
Safety and Handling of this compound
As a chemical reagent, this compound must be handled with appropriate care in a laboratory setting.
-
Hazards: The compound is known to cause skin irritation and serious eye irritation.[3][4][5][7][9] It is also a combustible liquid and is noted for having a strong, unpleasant odor (stench).[8][9][10]
-
Handling:
-
Storage:
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An In-depth Technical Guide to the Solubility of 3-Fluorothioanisole in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Fluorothioanisole, a crucial reagent and building block in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methods for its determination, and essential safety protocols.
Introduction to this compound: A Profile
This compound, with the chemical formula C7H7FS, is a substituted aromatic thioether.[1] Its molecular structure, featuring a benzene ring substituted with a fluorine atom and a methylthio group, dictates its physicochemical properties and, consequently, its solubility in various media. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 142.19 g/mol | [2] |
| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Flash Point | 61.2 ± 22.6 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 2.74 | [2] |
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent.[3][4] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by the electronegative fluorine atom and the sulfur atom of the methylthio group, as well as the largely nonpolar benzene ring.
Factors Influencing the Solubility of this compound:
-
Polarity : The molecule possesses both polar (C-F and C-S bonds) and nonpolar (benzene ring, methyl group) regions, giving it a moderate overall polarity. It is expected to be more soluble in solvents of similar moderate polarity.
-
Hydrogen Bonding : this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor through its fluorine and sulfur atoms. Its solubility will be enhanced in solvents that are strong hydrogen bond donors.
-
Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and solvate, potentially leading to lower solubility.[5]
-
Temperature : For most solid solutes in liquid solvents, solubility increases with temperature.[5]
Based on these principles, we can anticipate that this compound will exhibit good solubility in a range of common organic solvents. Its parent compound, thioanisole, is known to be soluble in organic solvents.[6][7]
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is crucial for obtaining precise solubility values. Several methods can be employed, ranging from simple qualitative assessments to more rigorous quantitative analyses.
Qualitative Solubility Assessment
A straightforward initial step is to perform a qualitative test to quickly gauge solubility in a selection of solvents.
Protocol for Qualitative Solubility Testing:
-
Add approximately 1 mg of this compound to a small vial.
-
Add the chosen organic solvent dropwise while observing for dissolution.
-
A compound that dissolves readily will require only a few drops of a suitable solvent.[8]
-
Record observations as "soluble," "partially soluble," or "insoluble."
This method is useful for initial screening and solvent selection for reactions or chromatography.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound.[5]
Step-by-Step Protocol for the Shake-Flask Method:
-
Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask.
-
Equilibration : Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
-
Quantification : Analyze a known volume of the saturated solution to determine the concentration of the dissolved this compound. This can be achieved through various analytical techniques such as:
-
Gravimetric Analysis : Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solute.
-
Spectroscopy (UV-Vis or NMR) : If the compound has a suitable chromophore or distinct NMR signals, a calibration curve can be used to determine the concentration.[5]
-
Chromatography (HPLC or GC) : This is a highly accurate method for determining concentration, especially in complex mixtures.
-
Caption: Workflow for quantitative solubility determination using the shake-flask method.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[1] It is also a combustible liquid. Proper safety precautions must be observed during handling and solubility determination.
Essential Safety Measures:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]
-
Ignition Sources : Keep away from open flames, sparks, and hot surfaces.
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]
-
Spill and Disposal : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[2]
Caption: Key safety precautions for handling this compound.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. For precise applications, the experimental protocols outlined in this guide provide a robust framework for its determination. Adherence to strict safety protocols is imperative when working with this compound. This guide serves as a foundational resource for researchers to effectively and safely utilize this compound in their work.
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synonyms for 3-Fluorothioanisole
An In-Depth Technical Guide to 3-Fluorothioanisole: Properties, Synthesis, and Applications
Introduction
This compound, a fluorinated aromatic thioether, is a versatile chemical intermediate with growing importance in various fields, including pharmaceuticals, agrochemicals, and materials science.[1] The strategic introduction of a fluorine atom onto the thioanisole scaffold imparts unique physicochemical properties that are highly sought after in the design of advanced materials and bioactive molecules. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis strategies, and key applications for researchers, scientists, and professionals in drug development.
Nomenclature and Identification
Clear identification of chemical compounds is crucial for research and development. This compound is known by several synonyms, and its key identifiers are summarized below.
-
1-Fluoro-3-(methylthio)benzene
-
3-Fluorophenyl Methyl Sulfide
-
m-Fluorothioanisole
-
1-Fluoro-3-(methylsulfanyl)benzene
-
Benzene, 1-fluoro-3-(methylthio)-
Key Identifiers:
Physicochemical and Toxicological Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Boiling Point | 177.5 ± 23.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Flash Point | 61.2 ± 22.6 °C | [6] |
| Refractive Index | 1.544 | [6] |
| LogP | 2.74 | [6] |
Toxicological Profile and Safety Information:
This compound is classified as an irritant.[4] It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[3][6] May cause respiratory irritation (H335).[3] It is also a combustible liquid (H227).
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection.[6] Wash skin thoroughly after handling.[6] In case of contact with eyes, rinse cautiously with water for several minutes.[6] If skin irritation occurs, get medical advice/attention.[6]
-
Handling and Storage: Handle in a well-ventilated place.[6] Store in a cool, dark, and dry place, away from oxidizing agents.[2][6] Keep container tightly closed.[6]
Synthesis Strategies
The synthesis of this compound can be achieved through various synthetic routes, typically involving the introduction of the methylthio group onto a fluorinated benzene ring or the fluorination of a thioanisole precursor. A common approach involves the nucleophilic substitution of a suitable leaving group on a fluorinated aromatic compound with a methylthiolate source.
A plausible synthetic workflow starting from 3-Fluorothiophenol is depicted below. This method involves the deprotonation of the thiol to form a more nucleophilic thiophenolate, which then reacts with a methylating agent.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol for S-methylation of 3-Fluorothiophenol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 3-Fluorothiophenol in a suitable solvent (e.g., ethanol, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Deprotonation: A base, such as sodium hydroxide or potassium carbonate, is added portion-wise to the solution at room temperature to deprotonate the thiol and form the corresponding sodium or potassium 3-fluorothiophenolate.
-
Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Research and Industry
The presence of the fluorine atom in this compound significantly influences its electronic properties, metabolic stability, and binding interactions, making it a valuable building block in several areas.[8]
Pharmaceutical and Agrochemical Synthesis:
Fluorinated compounds are prevalent in modern pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on properties such as metabolic stability, lipophilicity, and binding affinity.[8] this compound serves as a key intermediate in the synthesis of more complex bioactive molecules. The thioether moiety can be further oxidized to the corresponding sulfoxide and sulfone, providing access to a wider range of structural motifs for drug discovery and development. For instance, thioanisole derivatives have been investigated for their herbicidal activity.[9]
Materials Science:
This compound finds applications in the electronics industry, where high-purity chemicals are essential for the formulation of electronic materials.[1] It is also used as an auxiliary chemical for coatings and textiles, and as an additive in rubber and plastics to improve their mechanical properties.[1]
Conclusion
This compound is a valuable and versatile fluorinated building block with a well-defined set of physicochemical properties. Its synthesis is achievable through established chemical transformations, and its applications span from the development of new pharmaceuticals and agrochemicals to the formulation of advanced materials. The continued exploration of fluorinated organic compounds in various scientific disciplines ensures that this compound will remain a relevant and important chemical intermediate for future innovations.
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An In-depth Technical Guide to the Synthesis of 3-Fluorophenyl Methyl Sulfide: Precursors and Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-Fluorophenyl Methyl Sulfide (also known as 1-Fluoro-3-(methylthio)benzene), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document explores the primary synthetic precursors and the core chemical reactions utilized for their conversion. A detailed analysis of reaction mechanisms, experimental protocols, and comparative data is presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for efficient and reliable synthesis.
Introduction to 3-Fluorophenyl Methyl Sulfide
3-Fluorophenyl methyl sulfide is an organofluorine compound characterized by a fluorine atom and a methylthio group attached to a benzene ring at the meta position.[1] The presence of the fluorine atom significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it a valuable building block in medicinal chemistry and materials science. This guide will delve into the primary retrosynthetic disconnections and the corresponding precursor strategies for the synthesis of this important molecule.
Synthetic Strategies and Key Precursors
The synthesis of 3-Fluorophenyl Methyl Sulfide can be approached through several strategic disconnections of the target molecule. The most common and practical approaches involve the formation of the C-S bond as the key step. This can be achieved primarily through two routes:
-
Nucleophilic Aromatic Substitution (SNA r) on a fluorinated aromatic ring.
-
Methylation of a pre-formed thiol group on the fluorinated aromatic ring.
-
Palladium-catalyzed cross-coupling reactions.
Each of these strategies relies on specific precursors, which will be discussed in detail in the following sections.
Precursor I: 3-Fluorothiophenol
The most direct and widely employed precursor for the synthesis of 3-Fluorophenyl Methyl Sulfide is 3-Fluorothiophenol.[2][3][4][5] This approach simplifies the synthesis to a single methylation step.
Synthesis of 3-Fluorothiophenol
3-Fluorothiophenol can be prepared via several methods, with the reduction of 3-fluorobenzenesulfonyl chloride being a common laboratory-scale approach. Another viable route involves the nucleophilic substitution of a suitable dihalobenzene.
Method A: Reduction of 3-Fluorobenzenesulfonyl Chloride
This method involves the reduction of the commercially available 3-fluorobenzenesulfonyl chloride.
-
Reaction: 3-FC₆H₄SO₂Cl + [Reducing Agent] → 3-FC₆H₄SH
-
Rationale: Strong reducing agents like zinc dust in an acidic medium or lithium aluminum hydride can effectively reduce the sulfonyl chloride to the corresponding thiophenol. The choice of reducing agent depends on the scale and desired reaction conditions.
Method B: Nucleophilic Aromatic Substitution of 1,3-Difluorobenzene or 1-Bromo-3-fluorobenzene
This method leverages the principles of Nucleophilic Aromatic Substitution (SNAr), where a sulfide source displaces a halide on the aromatic ring.[6][7][8]
-
Reaction (from 1,3-Difluorobenzene): 1,3-F₂C₆H₄ + NaSH → 3-FC₆H₄SH + NaF
-
Causality of Experimental Choices: The fluorine atom is a surprisingly good leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups.[6][9] However, even without strong activation, the reaction can proceed under forcing conditions (high temperature and pressure) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium hydrosulfide (NaSH) serves as the nucleophilic source of the thiol group.
Methylation of 3-Fluorothiophenol
Once 3-Fluorothiophenol is obtained, the final step is the methylation of the thiol group. This is a straightforward and high-yielding reaction.
-
Reaction: 3-FC₆H₄SH + CH₃-X → 3-FC₆H₄SCH₃ + HX (where X is a leaving group)
-
Experimental Protocol: S-Methylation of 3-Fluorothiophenol
-
Dissolve 3-Fluorothiophenol in a suitable polar aprotic solvent such as acetone, DMF, or acetonitrile.
-
Add a slight excess of a base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to deprotonate the thiol and form the more nucleophilic thiophenolate anion.
-
To the stirred solution, add a methylating agent such as methyl iodide (CH₃I), dimethyl sulfate ((CH₃)₂SO₄), or methyl bromide (CH₃Br) dropwise at room temperature.[10][11]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Fluorophenyl Methyl Sulfide.
-
Purify the product by distillation or column chromatography if necessary.
-
Precursor II: Halogenated 3-Fluoroaromatics for Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds.[12][13][14] This approach utilizes a halogenated 3-fluoroaromatic compound as a precursor.
Suitable Precursors
-
1-Bromo-3-fluorobenzene: A common and reactive precursor for various cross-coupling reactions.
-
1-Iodo-3-fluorobenzene: More reactive than the bromo-analogue, often leading to milder reaction conditions and higher yields.
Palladium-Catalyzed C-S Cross-Coupling
This reaction, often a variation of the Buchwald-Hartwig amination adapted for thiols, couples the aryl halide with a methylthiol source.
-
Reaction: 3-FC₆H₄-X + CH₃S-M → 3-FC₆H₄SCH₃ + MX (where X = Br, I; M = Na, K, or a more complex metal)
-
Catalytic System:
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: A phosphine ligand such as Xantphos, dppf, or a biarylphosphine ligand is crucial for catalytic activity.
-
Base: A non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is used to facilitate the catalytic cycle.
-
Thiol Source: Sodium thiomethoxide (NaSCH₃) is a common choice.
-
-
Experimental Workflow:
Comparative Data of Synthetic Routes
| Synthetic Route | Precursor | Key Reaction | Typical Yield | Advantages | Disadvantages |
| Route 1 | 3-Fluorothiophenol | S-Methylation | >90% | High yield, simple procedure, mild conditions. | Relies on the availability of 3-Fluorothiophenol. |
| Route 2 | 3-Fluorobenzenesulfonyl Chloride | Reduction & Methylation | 70-85% (two steps) | Readily available starting material. | Requires a strong reducing agent, multi-step process. |
| Route 3 | 1-Bromo-3-fluorobenzene | Pd-catalyzed Cross-Coupling | 75-90% | High functional group tolerance, modular. | Requires expensive catalyst and ligands, sensitive to air and moisture. |
Conclusion
The synthesis of 3-Fluorophenyl Methyl Sulfide can be effectively achieved through multiple synthetic pathways, each with its own set of advantages and disadvantages. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. For laboratory-scale synthesis, the methylation of 3-Fluorothiophenol offers a direct and high-yielding approach. For more complex substrates or process development, palladium-catalyzed cross-coupling provides a versatile and powerful alternative. This guide provides the foundational knowledge for researchers to make informed decisions in the synthesis of this valuable chemical intermediate.
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A Technical Guide to 3-Fluorothioanisole: The Strategic Role of Fluorine in Modulating Molecular Properties for Advanced Applications
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical analysis of 3-Fluorothioanisole, a key building block where the unique properties of fluorine are leveraged to precisely modulate its physicochemical and biological characteristics. We will dissect the nuanced electronic effects of the meta-positioned fluorine atom, its impact on lipophilicity and metabolic stability, and its role in dictating molecular interactions. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and utilizing fluorinated thioanisoles in advanced applications.
The Fluorine Factor: More Than a Simple Substitution
Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination of properties allows it to serve as a powerful tool for fine-tuning molecular characteristics without introducing significant steric bulk.[1][2] In the context of drug design, selective fluorination can profoundly enhance pharmacokinetic and physicochemical profiles, leading to improved metabolic stability, increased membrane permeation, and stronger binding affinity to target proteins.[3][4] this compound (C₇H₇FS) exemplifies the strategic use of a single fluorine atom to impart desirable properties onto an aromatic thioether scaffold, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6] This guide explores the causality behind these enhancements, moving from fundamental principles to practical applications.
Decoding the Physicochemical Landscape of this compound
The introduction of a fluorine atom at the meta-position of the thioanisole ring instigates a cascade of changes in the molecule's electronic and physical nature.
The Duality of Fluorine's Electronic Influence
On an aromatic ring, fluorine exhibits a dual electronic personality: it is strongly electron-withdrawing by induction (–I effect) due to its extreme electronegativity, and simultaneously a weak electron-donor through resonance (or mesomeric effect, +M) by virtue of its lone pair electrons.[7][8]
In this compound, the fluorine is meta to the thioether group. This positioning is critical because the resonance effect primarily influences the ortho and para positions. Consequently, the powerful, distance-dependent inductive effect dominates at the meta position, withdrawing electron density from the benzene ring and influencing the properties of the distal thioether moiety. This electronic perturbation is fundamental to the molecule's reactivity and interactions.
Caption: Dominance of the inductive effect in this compound.
Physicochemical Data Summary
Understanding the fundamental physical properties of this compound is essential for its application in synthesis and formulation.
| Property | Value | Source |
| Molecular Formula | C₇H₇FS | [9][10] |
| Molecular Weight | 142.19 g/mol | [9][11] |
| Boiling Point | 187 °C at 740 mmHg | [9][12] |
| Density | 1.17 g/cm³ | [9][11] |
| Refractive Index | 1.5550 - 1.5590 | [9][12] |
| LogP (Octanol/Water) | 2.74 (calculated) | [11] |
| CAS Number | 658-28-6 | [9][10] |
Lipophilicity and Membrane Permeation
Lipophilicity, often quantified as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][14] The introduction of fluorine can modulate lipophilicity in complex ways. While extensive fluorination often increases lipophilicity, a single fluorine atom's effect is more nuanced and context-dependent.[15][16] For this compound, the calculated LogP of 2.74 suggests moderate lipophilicity.[11] This property is crucial as it influences the molecule's ability to partition into and permeate cell membranes, a necessary step for bioavailability.[13][17]
Conformational Preferences
The presence of fluorine can influence the rotational barrier and preferred conformation around the C(aryl)-S bond through stereoelectronic interactions.[18] While the thioether group is relatively flexible, interactions between the C-F bond dipole and the sulfur lone pairs can favor specific rotamers. A detailed understanding of these preferences, which can impact receptor binding, often requires a combination of advanced NMR techniques (like Nuclear Overhauser Effect spectroscopy) and quantum chemical calculations.[18][19]
The Role of this compound in Drug Discovery
The true value of the fluorine atom in this compound is most evident in its application as a scaffold in medicinal chemistry, where it addresses key challenges in drug development.
Enhancing Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3][20] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[21][22] The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~110 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol). By replacing a hydrogen with a fluorine atom, that position on the ring becomes a "metabolic soft spot" that is effectively blocked from oxidative metabolism.[20][23] This leads to a longer half-life and increased systemic exposure of the drug candidate.[24][25]
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The Strategic Utility of 3-Fluorothioanisole: An In-depth Technical Guide for the Modern Chemist
Introduction: The Ascendancy of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool for molecular design. Organofluorine compounds frequently exhibit enhanced metabolic stability, improved pharmacokinetic profiles, and modulated electronic properties, making them highly sought after by researchers.[1][2][3] Among the vast arsenal of fluorinated reagents, 3-Fluorothioanisole (1-fluoro-3-(methylthio)benzene) has emerged as a versatile and powerful building block. Its unique trifunctional nature—an activatable thioether, a modifiable aromatic ring, and a strategically placed fluorine atom—offers a wealth of synthetic possibilities.
This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to offer field-proven insights into its synthesis, reactivity, and application. It is designed for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon to accelerate their research programs.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.
Table 1: Physical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 658-28-6 | [4][5][6] |
| Molecular Formula | C₇H₇FS | [5][6] |
| Molecular Weight | 142.19 g/mol | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [7][8] |
| Boiling Point | 187 °C at 740 mmHg | [7][8] |
| Density | 1.17 g/mL | [7][8] |
| Refractive Index | 1.5550 - 1.5590 | [7][8] |
| Storage | Store at room temperature in a dry, dark place. | [4][7] |
| Key Hazards | Irritant; causes skin and serious eye irritation. | [6][8] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [9] |
Expert Handling Insights: this compound is stable under standard laboratory conditions but should be handled in a well-ventilated area or chemical fume hood.[4] Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[4] Due to its potential as an irritant, direct contact with skin and eyes must be avoided.[4][6] In case of fire, dry chemical, foam, or carbon dioxide extinguishers are suitable.[4]
Synthesis of this compound: A Validated Protocol
While commercially available, an in-house synthesis of this compound can be both cost-effective and instructive. The most direct and reliable route proceeds from 3-Fluorothiophenol via S-methylation. The causality behind this choice is clear: the acidity of the thiol proton (pKa ≈ 6-7) allows for facile deprotonation with a mild base, generating a potent thiolate nucleophile that readily reacts with an electrophilic methyl source.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluorothiophenol (1.0 eq). Dissolve it in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (approx. 0.5 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. The use of a carbonate base is strategic; it is strong enough to deprotonate the thiophenol but mild enough to avoid side reactions with many functional groups. Allow the resulting slurry to stir at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension. The reaction is exothermic; a slow addition rate is crucial to maintain temperature control and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 3-Fluorothiophenol starting material.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). The aqueous wash removes the inorganic salts and residual DMF.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically a clear oil of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel.
The Reactive Manifold of this compound
The true value of this compound lies in its versatile reactivity. The thioether can be selectively oxidized, and the aromatic ring can participate in metal-catalyzed cross-coupling reactions, providing access to a diverse range of more complex molecules.
Selective Oxidation: Accessing Sulfoxides and Sulfones
The oxidation of the sulfide to a sulfoxide or sulfone is one of its most important transformations.[10] These higher oxidation state sulfur moieties are prevalent in pharmaceuticals, acting as hydrogen bond acceptors and metabolic blockers.[11] The 3-fluorophenyl methyl sulfone scaffold, for instance, has been explored in the development of RORγt inverse agonists.[12]
Controlling the oxidation level is paramount. Selective oxidation to the sulfoxide requires careful stoichiometry of the oxidant and controlled temperature, as over-oxidation to the sulfone is thermodynamically favorable.
Diagram: Oxidation Pathway
Caption: Controlled oxidation of this compound.
Protocol 1: Selective Oxidation to 3-Fluorophenyl Methyl Sulfoxide
This protocol is adapted from a general method for the clean and selective oxidation of sulfides using hydrogen peroxide, an environmentally benign oxidant.[13]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 3-4 mL per mmol of sulfide).
-
Oxidant Addition: To this solution, add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 eq) dropwise while stirring at room temperature. The reaction is typically exothermic, and an ice bath can be used to maintain the temperature below 30 °C.
-
Monitoring: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-3 hours. Monitor by TLC until the starting sulfide is consumed. The key to selectivity is avoiding prolonged reaction times or excess oxidant.
-
Work-up: Carefully neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the sulfoxide, which is often pure enough for subsequent steps.
Protocol 2: Oxidation to 3-Fluorophenyl Methyl Sulfone
To achieve full oxidation to the sulfone, an excess of the oxidizing agent and often more forcing conditions are employed.[14]
-
Setup: Dissolve this compound (1.0 eq) in glacial acetic acid or trifluoroacetic acid.
-
Oxidant Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, 2.5 - 3.0 eq) dropwise. The reaction can be stirred at room temperature or gently heated (e.g., to 50 °C) to ensure complete conversion.
-
Monitoring: Stir the reaction for 4-12 hours, monitoring by TLC for the disappearance of both the starting sulfide and the intermediate sulfoxide.
-
Work-up and Purification: Follow the same neutralization, extraction, and purification procedure as described for the sulfoxide synthesis. The sulfone is typically a stable, crystalline solid.
Metal-Catalyzed Cross-Coupling: Building Biaryl Scaffolds
While the thioether itself can participate in certain coupling reactions, it is more common to utilize the fluorinated aryl core in foundational C-C and C-N bond-forming reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations. For these, a starting material like 1-bromo-3-fluorobenzene or 1-fluoro-3-iodobenzene[15] is typically used, with the methylthio group being introduced before or after the coupling step. The following protocol illustrates the coupling of a related halo-aromatic precursor, demonstrating the synthetic utility of the 3-fluoroaryl pattern.
Diagram: Representative Suzuki-Miyaura Cross-Coupling
Caption: Key components of a Suzuki-Miyaura reaction.
Protocol 3: Representative Suzuki-Miyaura Coupling
This protocol provides a general, ligand-free method adaptable for coupling aryl halides with boronic acids.[16][17]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (e.g., 1-bromo-3-fluorobenzene, 1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%). Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 ratio). The choice of base and solvent is critical and interdependent for efficient transmetalation in the catalytic cycle.[18][19]
-
Reaction: Purge the flask with an inert gas (Argon or Nitrogen). Heat the reaction mixture with stirring to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or GC-MS. Typical reaction times are 2-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.
Spectroscopic Characterization
Confirming the structure of this compound and its derivatives is straightforward using modern spectroscopic techniques.
Table 2: Expected NMR Spectroscopic Data
| Nucleus | This compound | 3-Fluorophenyl Methyl Sulfoxide | 3-Fluorophenyl Methyl Sulfone |
| ¹H NMR | δ ~7.1-7.4 (m, Ar-H), δ ~2.5 (s, 3H, S-CH₃) | δ ~7.3-7.7 (m, Ar-H), δ ~2.7 (s, 3H, S(O)-CH₃) | δ ~7.6-8.0 (m, Ar-H), δ ~3.1 (s, 3H, S(O)₂-CH₃) |
| ¹³C NMR | Aromatic carbons δ ~110-165, Methyl carbon δ ~15. The C-F bond will show a large ¹JCF coupling (~245 Hz) and smaller couplings to ortho (²JCF) and meta (³JCF) carbons. | Aromatic carbons δ ~115-165, Methyl carbon δ ~44. Characteristic shifts and C-F couplings will be present. | Aromatic carbons δ ~118-165, Methyl carbon δ ~45. Characteristic shifts and C-F couplings will be present. |
| ¹⁹F NMR | A single resonance around δ -110 to -120 ppm (relative to CFCl₃).[20] The signal will appear as a multiplet due to coupling with aromatic protons. | A single resonance, with a chemical shift slightly different from the sulfide, influenced by the oxidation state of the sulfur. | A single resonance, with a chemical shift distinct from the sulfide and sulfoxide. |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet) and m (multiplet).
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for accessing high-value molecular architectures. Its predictable reactivity allows for the controlled installation of fluorinated phenylthio, phenylsulfinyl, and phenylsulfonyl moieties. These groups are increasingly recognized for their ability to fine-tune the properties of bioactive molecules and advanced materials.[21][22] As synthetic methodologies continue to advance, the applications for versatile building blocks like this compound will undoubtedly expand, solidifying its place in the modern chemist's toolkit.
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The Strategic Deployment of 3-Fluorothioanisole in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is relentless. Among the vast arsenal of chemical building blocks, 3-Fluorothioanisole has emerged as a strategic asset in medicinal chemistry. Its unique combination of a fluorine atom and a thioether linkage on a phenyl ring provides a nuanced tool for medicinal chemists to address critical challenges in drug design, including metabolic stability, target affinity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the applications of this compound, delving into its synthesis, key reactions, and its integral role in the development of innovative therapeutics, with a particular focus on kinase inhibitors. Through an exploration of structure-activity relationships, bioisosteric principles, and practical synthetic methodologies, this guide serves as a critical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Physicochemical Appeal of this compound
This compound, also known as 1-fluoro-3-(methylthio)benzene, is a deceptively simple molecule that packs a significant punch in the context of medicinal chemistry. Its utility stems from the strategic placement of a fluorine atom and a methylthio group on the aromatic ring, which imparts a unique set of physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 658-28-6 |
| Molecular Formula | C₇H₇FS |
| Molecular Weight | 142.19 g/mol |
| Boiling Point | 187 °C at 740 mmHg |
| Density | 1.17 g/mL |
| Refractive Index | 1.5550-1.5590 |
The presence of the fluorine atom, the most electronegative element, significantly influences the electronic properties of the phenyl ring, creating a dipole moment and altering the pKa of adjacent functional groups. This modification can be crucial for modulating drug-target interactions. Furthermore, the C-F bond is exceptionally strong, rendering it resistant to metabolic cleavage, a property that medicinal chemists frequently exploit to enhance the metabolic stability and bioavailability of drug candidates. The thioether moiety, on the other hand, offers a versatile handle for synthetic transformations and can participate in crucial hydrogen bonding or hydrophobic interactions within a biological target's binding site.
Synthetic Strategies and Key Reactions
This compound serves as a versatile building block in organic synthesis, amenable to a variety of chemical transformations that allow for its incorporation into complex molecular architectures.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with common starting materials including 3-fluorophenol, 3-fluoroaniline, or 1-chloro-3-fluorobenzene. A typical laboratory-scale synthesis might involve the nucleophilic substitution of a suitable leaving group on the aromatic ring with a methylthiolate source.
Experimental Protocol: Synthesis of this compound from 3-Fluorophenol
Materials:
-
3-Fluorophenol
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃)
-
Methanethiol or a suitable precursor (e.g., sodium thiomethoxide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 3-fluorophenol in anhydrous DMSO, add potassium carbonate.
-
Under an inert atmosphere, carefully introduce methanethiol or sodium thiomethoxide to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Key Reactions for Derivatization
The true utility of this compound in medicinal chemistry lies in its capacity to be derivatized. The thioether linkage can be oxidized to the corresponding sulfoxide and sulfone, providing opportunities to fine-tune polarity, solubility, and hydrogen bonding capabilities. The aromatic ring can undergo electrophilic substitution reactions, and the methyl group can be functionalized, although this is less common.
Diagram 1: Key Reactions of this compound
Caption: Potential interactions of a this compound-containing inhibitor.
Bioisosteric Replacement Strategies
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool. The this compound moiety can serve as a bioisostere for other functional groups, such as an anisole (methoxybenzene) group. The replacement of an oxygen atom with a sulfur atom alters the geometry and electronic properties, which can lead to improved target engagement or a more favorable pharmacokinetic profile. The addition of the fluorine atom further refines these properties, offering a distinct advantage over a simple thioanisole.
Structure-Activity Relationship (SAR) Insights
While specific and comprehensive public SAR data for a wide range of this compound derivatives are not extensively documented in single sources, general principles of medicinal chemistry and findings from related fluorinated and sulfur-containing compounds can provide valuable insights.
-
Position of Fluorine: The meta position of the fluorine in this compound is crucial. It strongly influences the electron density of the aromatic ring through its inductive effect, which can impact the reactivity of the thioether and the pKa of other substituents. Moving the fluorine to the ortho or para position would significantly alter these electronic effects and, consequently, the biological activity.
-
Oxidation State of Sulfur: The oxidation of the thioether to a sulfoxide or sulfone introduces a polar, hydrogen-bond accepting group. This can dramatically alter the solubility and binding mode of the molecule. In some cases, this oxidation is a metabolic pathway, and understanding its effect on activity is critical.
-
Substitution on the Aromatic Ring: Further substitution on the phenyl ring provides a means to explore the chemical space around the core scaffold. The introduction of other functional groups can lead to additional interactions with the target protein, enhancing potency and selectivity.
Pharmacokinetic Considerations
The incorporation of this compound into a drug candidate can have a profound impact on its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
-
Metabolic Stability: As previously mentioned, the C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. This can prevent the metabolic deactivation of the drug, leading to a longer half-life and improved bioavailability.
-
Lipophilicity: The fluorine atom and the thioether group both contribute to the overall lipophilicity of the molecule. This property is a delicate balance; sufficient lipophilicity is required for membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and off-target toxicity. The this compound moiety offers a moderate level of lipophilicity that can be fine-tuned through further chemical modification.
-
Membrane Permeability: The ability of a drug to cross cell membranes is essential for reaching its intracellular target. The properties of this compound can contribute to favorable membrane permeability. [1]
Future Perspectives and Conclusion
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a metabolically robust fluorine atom and a synthetically tractable thioether moiety provides a powerful platform for the design of novel therapeutics with improved pharmacological profiles. While its application in kinase inhibitors is a prominent example, its utility extends to other therapeutic areas where fine-tuning of metabolic stability, target affinity, and pharmacokinetics is paramount.
Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of this compound derivatives. Furthermore, a deeper understanding of the structure-activity and structure-property relationships of this scaffold through systematic studies will undoubtedly unlock its full potential in the ongoing quest for safer and more effective medicines. The continued exploration of this privileged scaffold promises to yield new and improved drug candidates to address unmet medical needs.
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The Strategic Role of 3-Fluorothioanisole in Modern Agrochemical Synthesis: A Technical Guide
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has positioned organofluorine and organosulfur compounds at the forefront of synthetic chemistry. 3-Fluorothioanisole, a seemingly simple aromatic structure, embodies the strategic convergence of these two critical functionalities. This technical guide provides an in-depth analysis of this compound as a versatile building block in agrochemical synthesis. We will explore its fundamental physicochemical properties, dissect its key synthetic transformations—with a focus on the oxidation of its thioether moiety—and present a practical case study on the synthesis of herbicidal derivatives. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering both foundational knowledge and actionable experimental insights.
Introduction: The Value Proposition of Fluorine and Sulfur in Agrochemical Design
The incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a well-established strategy for enhancing molecular performance. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, which affects its transport within the target organism.[1][2][3][4] This often translates to higher potency, longer persistence in the field, and potentially lower application rates.[3][5]
Concurrently, the thioether functional group (R-S-R') and its oxidized derivatives, the sulfoxide (R-S(=O)-R') and sulfone (R-S(=O)₂-R'), are prevalent motifs in biologically active compounds. The sulfur atom can engage in unique non-covalent interactions, and its oxidation state can be modulated to fine-tune a molecule's polarity, solubility, and electronic properties, thereby optimizing its bioactivity.
This compound (1-Fluoro-3-(methylthio)benzene) serves as an ideal scaffold that combines these attributes. It provides a fluorinated aromatic ring ripe for further functionalization and a readily transformable thioether group, making it a valuable starting point for creating diverse libraries of potential agrochemicals.
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 658-28-6 | [6][7][8][9][10] |
| Molecular Formula | C₇H₇FS | [6][7][8][9][10] |
| Molecular Weight | 142.19 g/mol | [6][7][8][9] |
| Appearance | Colorless to light yellow clear liquid | [7][9] |
| Boiling Point | ~187 °C at 740 mmHg | [7][9] |
| Density | ~1.17 g/cm³ | [6][7][9] |
| Refractive Index | ~1.5550 - 1.5590 | [7][9] |
| Storage | Sealed in dry, Room Temperature | [7][9] |
Core Synthetic Transformations and Mechanistic Considerations
This compound is a bifunctional molecule, offering reaction sites at both the thioether group and the aromatic ring. This versatility allows for a modular approach to the synthesis of complex agrochemical candidates.
Oxidation of the Thioether Moiety: A Gateway to New Functionalities
The oxidation of the thioether to its corresponding sulfoxide and sulfone is one of the most powerful transformations for this class of compounds.[11] This sequential oxidation introduces polarity and hydrogen-bonding capabilities, which can dramatically alter the molecule's interaction with biological targets.
-
Sulfide to Sulfoxide: A single oxidation step yields the sulfoxide. This reaction must be carefully controlled to prevent over-oxidation.[11]
-
Sulfoxide to Sulfone: Further oxidation of the sulfoxide produces the highly stable sulfone.
Causality Behind Reagent Choice: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidant for this transformation.[12][13] It is preferred for its relative safety in handling (as a solid) and its high reactivity, which often leads to clean conversions under mild conditions.[13] The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the sulfur.[13][14] The stoichiometry of m-CPBA is critical: approximately one equivalent is used for sulfoxide synthesis, while two or more equivalents are required for the sulfone.[15]
Caption: Sequential oxidation of this compound.
Reactions of the Fluoroaromatic Ring
The fluorinated benzene ring is the second key reaction site. The fluorine atom and the methylthio group influence the ring's reactivity towards both nucleophilic and electrophilic attack.
-
Nucleophilic Aromatic Substitution (SₙAr): In SₙAr reactions on activated rings, fluoride is an excellent leaving group.[16][17] This is not due to its leaving group ability (which is poor), but because its strong electron-withdrawing inductive effect stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step.[16][17] While the ring of this compound is not strongly deactivated, this principle becomes highly relevant if additional electron-withdrawing groups are present on the scaffold.
-
Electrophilic Aromatic Substitution (EAS): The methylthio group is an ortho-, para- director, while the fluorine atom is also an ortho-, para- director but deactivating. This directs incoming electrophiles to positions 2, 4, and 6, with the precise outcome depending on the steric and electronic nature of the electrophile and reaction conditions.
-
Cross-Coupling Reactions: While the C-F bond is generally robust, adjacent C-H or other functionalized positions (e.g., C-Br, C-I introduced synthetically) can be used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build more complex biaryl structures.[18][19][20][21][22]
Case Study: Synthesis of Herbicidal α-Trifluorothioanisole Derivatives
While specific commercial agrochemicals derived directly from this compound are not prominently disclosed in public literature, a study by Wang et al. on α-trifluorothioanisole derivatives containing phenylpyridine moieties provides an excellent and highly relevant model for its application.[23] This work demonstrates the core strategies of building a complex molecule around a thioanisole core and then modulating its activity through oxidation of the sulfur atom.
The general workflow involves a nucleophilic substitution to form the core thioether, followed by selective oxidation.
Caption: Generalized workflow for thioanisole-based herbicides.
Experimental Protocols
The following protocols are adapted from the general procedures described in the literature for the synthesis of related thioanisole derivatives and represent a self-validating system for researchers.[23]
Protocol 1: Synthesis of Thioether Derivatives (e.g., Compound 5a)
-
Rationale: This step constructs the core molecular scaffold via a nucleophilic substitution reaction. Sodium hydride (NaH) is used as a strong base to deprotonate the phenol intermediate, generating a potent nucleophile that attacks the benzylic bromide of the thioanisole precursor. N,N-Dimethylformamide (DMF) is an appropriate polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a solution of the substituted phenylpyridine intermediate (2 mmol) in anhydrous N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3 mmol) portion-wise at 0 °C.
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes.
-
Add a solution of the 4-((trifluoromethyl)thio)benzyl bromide precursor (2.2 mmol) in DMF (2 mL) dropwise.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the target thioether.
-
Protocol 2: Oxidation to Sulfoxide Derivatives (e.g., Compound 6a)
-
Rationale: This protocol achieves a selective single oxidation of the thioether to a sulfoxide. The use of one equivalent of m-CPBA at a controlled temperature minimizes over-oxidation to the sulfone. Dichloromethane (DCM) is a common solvent as it is relatively inert to the oxidant.
-
Procedure:
-
Dissolve the thioether derivative (0.5 mmol) in dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add 3-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 0.5 mmol of active oxidant) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
After completion, dilute the mixture with DCM and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain the pure sulfoxide.
-
Structure-Activity Relationship (SAR) Insights
The study by Wang et al. revealed that the biological activity was highly dependent on both the substitution pattern on the phenylpyridine ring and the oxidation state of the sulfur atom.
| Compound Class | Key Finding | Implication |
| Thioethers (5a-5f) | Compound 5a (unsubstituted phenylpyridine) showed the highest activity, superior to the commercial herbicide fomesafen at 37.5 g a.i./hm². | The core thioether linkage is a potent pharmacophore. Substituents on the phenylpyridine ring can be detrimental to activity in this series. |
| Sulfoxides (6a-6f) | Activity was generally lower than the thioether series, but compound 6b (fluoro-substituted) showed optimal activity within its class. | Oxidation to the sulfoxide alters the electronic and steric profile, requiring different ring substitutions to optimize binding at the target site. |
| Sulfones (7a-7f) | Herbicidal activity was further modulated, with compounds 7a and 7f (unsubstituted or difluoro-substituted) showing the best results. | The sulfone group significantly increases polarity. The structure-activity relationship is distinct from both the thioether and sulfoxide series. |
Data synthesized from Wang et al., 2022.[23]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block that offers a pre-packaged combination of two of the most impactful functionalities in modern agrochemical design. Its fluorinated aromatic ring provides a metabolically robust anchor with tunable electronic properties, while its thioether group serves as a versatile synthetic handle that can be oxidized to sulfoxides and sulfones to modulate bioactivity. The case study on herbicidal thioanisole derivatives clearly illustrates the power of this scaffold. By leveraging the distinct reactivity of its two functional ends, researchers can efficiently generate diverse molecular architectures and fine-tune their properties, accelerating the discovery of next-generation crop protection solutions.
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3-Fluorothioanisole: A Strategic Intermediate for Advanced Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluorothioanisole, a versatile organosulfur compound, and its emerging role as a critical intermediate in materials science. The strategic introduction of a fluorine atom onto the thioanisole backbone imparts unique electronic and physical properties, making it a valuable building block for a new generation of high-performance materials. This document will delve into the synthesis, characterization, and potential applications of this compound-derived materials, with a particular focus on organic electronics and advanced polymers. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to explore the potential of this promising intermediate.
Introduction: The Significance of Fluorination in Materials Science
The introduction of fluorine into organic molecules has become a powerful strategy for tuning the properties of materials. The high electronegativity, small van der Waals radius, and strong carbon-fluorine bond impart significant changes to a molecule's electronic structure, intermolecular interactions, and chemical stability. In the realm of materials science, these modifications can lead to enhanced thermal stability, improved charge transport characteristics, and tailored solubility.
This compound (CAS 658-28-6), with its unique combination of a fluorine atom, a sulfur linkage, and an aromatic ring, presents a compelling platform for the design of novel functional materials. The interplay of these components offers a nuanced approach to modulating the properties of polymers and organic semiconductors.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective utilization as a synthetic intermediate.
| Property | Value | Reference |
| CAS Number | 658-28-6 | [1] |
| Molecular Formula | C₇H₇FS | |
| Molecular Weight | 142.19 g/mol | |
| Boiling Point | 187 °C at 740 mmHg | [2] |
| Density | 1.17 g/mL | [2] |
| Refractive Index | 1.5550-1.5590 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insights into its chemistry. A common laboratory-scale synthesis involves the nucleophilic substitution of a suitable fluorinated aromatic precursor.
General Synthetic Approach
A prevalent method for the synthesis of aryl thioethers is the reaction of a thiolate with an aryl halide. In the case of this compound, this can be achieved through the reaction of 3-fluorothiophenol with a methylating agent or by reacting 1-bromo-3-fluorobenzene with sodium thiomethoxide.
Figure 1: General synthetic routes to this compound.
This compound as a Monomer for Advanced Polymers
The unique electronic properties of this compound make it an attractive monomer for the synthesis of high-performance polymers, particularly fluorinated analogues of poly(phenylene sulfide) (PPS). The introduction of fluorine into the PPS backbone can significantly alter the polymer's properties.
Synthesis of Fluorinated Poly(phenylene sulfide) Analogues
The polymerization of this compound can be conceptualized through oxidative polymerization methods, similar to the synthesis of other poly(3-alkylthiophenes).[3] Ferric chloride (FeCl₃) is a common oxidant used for this purpose.[4]
Caution: This is a generalized protocol based on the polymerization of similar thiophene derivatives and should be optimized for this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.
-
Monomer and Reagent Preparation:
-
Ensure this compound is freshly distilled and degassed.
-
Anhydrous ferric chloride (FeCl₃) should be used.
-
Anhydrous chloroform or another suitable solvent should be thoroughly dried and degassed.
-
-
Polymerization Reaction:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous chloroform.
-
In a separate flask, prepare a suspension of anhydrous FeCl₃ (typically 4 equivalents) in anhydrous chloroform.
-
Slowly add the FeCl₃ suspension to the monomer solution at room temperature with vigorous stirring.
-
The reaction mixture will typically change color, indicating the onset of polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by pouring the mixture into a large volume of methanol.
-
The polymer will precipitate. Collect the solid by filtration.
-
Wash the polymer extensively with methanol, followed by a Soxhlet extraction with methanol, acetone, and finally a suitable solvent to extract the polymer (e.g., chloroform or chlorobenzene).
-
Precipitate the purified polymer from the extraction solvent into methanol.
-
Collect the final polymer and dry it under vacuum.
-
Figure 2: Experimental workflow for the oxidative polymerization of this compound.
Mechanistic Considerations
The polymerization of thiophenes with FeCl₃ is generally believed to proceed through a radical cation mechanism.[4] The FeCl₃ acts as an oxidant, removing an electron from the electron-rich thiophene ring to form a radical cation. These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to propagate the polymer chain. The presence of the fluorine atom in this compound is expected to influence the electron density of the aromatic ring, thereby affecting the rate and regiochemistry of the polymerization.
Figure 3: Proposed radical cation mechanism for the polymerization of this compound.
Characterization of Poly(this compound)
The resulting polymer, poly(this compound), should be thoroughly characterized to understand its structure and properties.
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure and assessing its regioregularity. ¹⁹F NMR will provide specific information about the fluorine environment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational modes of the aromatic ring, C-S, and C-F bonds.[5]
-
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. Fluorinated polymers are expected to exhibit high decomposition temperatures.
-
Differential Scanning Calorimetry (DSC): DSC can reveal the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its amorphous or semi-crystalline nature.
-
This compound Derivatives in Organic Electronics
The ability to tune the electronic properties of organic semiconductors is paramount for the development of high-performance organic electronic devices. This compound serves as a valuable precursor for the synthesis of novel organic semiconductors for applications in Organic Field-Effect Transistors (OFETs).
Design of this compound-Based Organic Semiconductors
The strategic placement of the fluorine atom in this compound can be leveraged to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting semiconductor.[6][7] This can lead to improved air stability (by lowering the HOMO) and better electron injection (by lowering the LUMO).
Derivatives of this compound can be synthesized to incorporate other functional groups or to be used in cross-coupling reactions to build larger conjugated systems.
Fabrication of OFETs with this compound-Derived Semiconductors
A typical bottom-gate, top-contact OFET architecture can be used to evaluate the performance of new organic semiconductors.
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm), which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate by sonicating in a series of solvents (e.g., deionized water, acetone, isopropanol).
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.
-
-
Active Layer Deposition:
-
Dissolve the synthesized this compound-based organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene).
-
Deposit a thin film of the semiconductor onto the treated substrate using a technique like spin-coating.
-
Anneal the film at an optimized temperature to improve its crystallinity and morphology.
-
-
Electrode Deposition:
-
Define the source and drain electrodes by thermally evaporating a conductive material (e.g., gold) through a shadow mask.
-
-
Device Characterization:
-
Measure the electrical characteristics of the OFET, including the output and transfer curves, to determine key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage.[8]
-
Figure 4: General workflow for the fabrication of an Organic Field-Effect Transistor (OFET).
Expected Performance Enhancements
The incorporation of fluorine in the organic semiconductor is anticipated to lead to:
-
Increased Charge Carrier Mobility: Fluorine substitution can promote a more planar polymer backbone and enhance intermolecular interactions, leading to improved charge transport.[9][10]
-
Improved Air Stability: The lower HOMO energy level resulting from fluorination can make the material less susceptible to oxidation by atmospheric oxygen.
-
Tunable Threshold Voltage: The electronic nature of the fluorine substituent can influence the threshold voltage of the OFET.
Conclusion and Future Outlook
This compound is a promising and versatile building block for the development of advanced materials. Its unique combination of a fluorine atom, a sulfur atom, and an aromatic ring provides a powerful tool for tuning the electronic and physical properties of polymers and organic semiconductors. The synthesis of novel fluorinated poly(phenylene sulfide) analogues and high-performance organic semiconductors for OFETs represents exciting avenues for future research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this compound in the pursuit of next-generation materials for a wide range of applications.
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Methodological & Application
Synthesis of 3-Fluorothioanisole: A Detailed Protocol and Application Note
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-Fluorothioanisole from 3-fluorothiophenol via S-methylation. This compound is a valuable building block in medicinal chemistry and materials science, and its efficient synthesis is of significant interest. This guide details the reaction mechanism, offers a step-by-step experimental procedure, outlines safety precautions, and provides methods for product characterization. The protocol is designed for high yield and purity, making it suitable for researchers, chemists, and professionals in drug development.
Introduction
Organofluorine compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Similarly, thioethers are crucial functional groups found in numerous biologically active molecules. This compound, which incorporates both a fluoro- and a methylthio- group, serves as a key intermediate in the synthesis of various target molecules, including potential antidepressants that act as inhibitors of serotonin and noradrenaline re-uptake.[] The protocol described herein provides a reliable and efficient method for the S-methylation of 3-fluorothiophenol, a common and effective strategy for synthesizing aryl methyl thioethers.
Reaction Mechanism and Principles
The synthesis of this compound from 3-fluorothiophenol is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The mechanism proceeds in two primary steps:
-
Deprotonation: The acidic proton of the thiol group (-SH) on 3-fluorothiophenol is removed by a base (in this case, sodium hydroxide) to form a highly nucleophilic thiophenolate anion. The choice of a strong base ensures the complete conversion of the thiophenol to its conjugate base, driving the reaction forward.
-
Nucleophilic Attack: The resulting sodium 3-fluorothiophenolate then acts as a potent nucleophile, attacking the electrophilic methyl group of the methylating agent (methyl iodide). This concerted SN2 displacement of the iodide leaving group results in the formation of the C-S bond, yielding this compound.
The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is advantageous as it effectively solvates the cation (Na+) while leaving the thiophenolate anion relatively free, thereby enhancing its nucleophilicity and promoting a faster reaction rate.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Properties |
| 3-Fluorothiophenol | 2557-77-9 | 128.17 | 2.56 g | 20.0 | Liquid, stench, toxic[2][3][4] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 0.88 g | 22.0 | Solid, corrosive |
| Methyl Iodide (CH3I) | 74-88-4 | 141.94 | 3.12 g (1.37 mL) | 22.0 | Liquid, toxic, light-sensitive[5] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 40 mL | - | Liquid, irritant |
| Diethyl Ether (Et2O) | 60-29-7 | 74.12 | ~150 mL | - | Liquid, flammable |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | ~60 mL | - | Solution |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | ~5 g | - | Solid, drying agent |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide (0.88 g, 22.0 mmol) and N,N-Dimethylformamide (40 mL). Stir the mixture until the sodium hydroxide has completely dissolved.
-
Thiophenol Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add 3-fluorothiophenol (2.56 g, 20.0 mmol) to the stirred solution via syringe over 5 minutes. Allow the mixture to stir at 0 °C for an additional 20 minutes to ensure complete formation of the sodium thiophenolate.
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.37 mL, 22.0 mmol) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Hexane/Ethyl Acetate 9:1), visualizing with UV light or potassium permanganate stain. The disappearance of the starting material (3-fluorothiophenol) indicates reaction completion.
-
Work-up and Extraction: Quench the reaction by pouring the mixture into 100 mL of water. Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 30 mL) followed by saturated aqueous sodium chloride (brine, 1 x 30 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound as a colorless to light yellow liquid.[6]
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[3][7]
-
3-Fluorothiophenol: Is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and has a strong, unpleasant odor (stench).[2][3] Handle with extreme care.
-
Methyl Iodide: Is a toxic and volatile liquid. It is a suspected carcinogen. Avoid inhalation and skin contact. It is also light-sensitive and should be stored appropriately.[5]
-
Sodium Hydroxide: Is corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Solvents: Diethyl ether is extremely flammable. Keep away from ignition sources.[3] DMF is an irritant.
Characterization and Data Analysis
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (CDCl3): The spectrum is expected to show a singlet for the methyl protons (-SCH3) around δ 2.5 ppm. The aromatic protons will appear as multiplets in the range of δ 6.8-7.3 ppm.
-
13C NMR (CDCl3): The spectrum will show a signal for the methyl carbon around δ 15-20 ppm. The aromatic carbons will appear in the δ 110-165 ppm region, with the carbon attached to fluorine showing a large coupling constant (1JC-F).
-
-
Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of the product. The expected molecular ion peak [M]+ for C7H7FS is at m/z 142.19.
-
Boiling Point: The reported boiling point for this compound is approximately 187 °C at 740 mmHg.[6]
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable chemical intermediate in high yield and purity. The described method is robust and scalable, making it a cornerstone for synthetic campaigns in drug discovery and materials science.
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Application Note: A Validated Protocol for the S-Methylation of 3-Fluorothiophenol
Abstract
This document provides a comprehensive, field-tested protocol for the efficient S-methylation of 3-fluorothiophenol to synthesize 3-fluoro-1-(methylthio)benzene, also known as 3-fluorothioanisole. The synthesis is based on the robust Williamson thioether synthesis, a cornerstone of C-S bond formation. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed step-by-step methodology, an in-depth explanation of the reaction mechanism, critical safety protocols, characterization techniques, and a troubleshooting guide. The protocol emphasizes safety, reproducibility, and high-yield synthesis of the target compound.
Introduction and Scientific Background
The incorporation of organofluorine motifs is a critical strategy in modern medicinal chemistry and materials science.[1] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] 3-Fluorothiophenol is a valuable building block, and its methylated derivative, 3-fluoro-1-(methylthio)benzene, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The protocol described herein employs the Williamson ether synthesis, adapted for thioether formation.[2] This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[2][3] The core principle involves the deprotonation of a weakly acidic thiol to form a highly nucleophilic thiolate anion, which then displaces a halide from a methylating agent to form the desired thioether.[4]
Reaction Scheme: Step 1: Deprotonation F-C₆H₄-SH + Base → F-C₆H₄-S⁻ + Base-H⁺
Step 2: Nucleophilic Attack (SN2) F-C₆H₄-S⁻ + CH₃-X → F-C₆H₄-S-CH₃ + X⁻ (where X = I, Br, etc.)
This method is widely used due to its reliability, broad scope, and the relative ease of execution in a standard laboratory setting.[2]
Critical Health and Safety Precautions
Working with thiophenols requires strict adherence to safety protocols due to their toxicity and overpowering stench.
-
3-Fluorothiophenol (CAS: 2557-77-9):
-
Hazards: Toxic if swallowed, in contact with skin, or inhaled.[5][6] Causes serious eye and skin irritation and may cause respiratory irritation.[6][7] It is also air-sensitive and possesses a powerful, unpleasant stench.[6]
-
Handling: Always handle 3-fluorothiophenol in a certified chemical fume hood.[5] Use a closed system or ensure adequate exhaust ventilation.[6] The material is air-sensitive and should be stored under an inert atmosphere like nitrogen.[6]
-
-
Methyl Iodide (CAS: 74-88-4):
-
Hazards: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution.
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat, chemical splash goggles, and a face shield.
-
Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Ensure that an eyewash station and safety shower are immediately accessible.[5]
-
Experimental Protocol: Synthesis of 3-Fluoro-1-(methylthio)benzene
This protocol is designed for a 10 mmol scale reaction. All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Quantity | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| 3-Fluorothiophenol | ≥98% | Sigma-Aldrich[8] | 1.28 g (1.1 mL) | 128.17 | 10.0 | 1.0 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | 0.44 g | 40.00 | 11.0 | 1.1 |
| Methyl Iodide (CH₃I) | ≥99% | Sigma-Aldrich | 1.56 g (0.69 mL) | 141.94 | 11.0 | 1.1 |
| Ethanol (EtOH) | Anhydrous | Standard Lab Grade | 50 mL | - | - | - |
| Diethyl Ether | Anhydrous | Standard Lab Grade | 100 mL | - | - | - |
| Saturated NaCl (Brine) | - | Prepared in-house | 50 mL | - | - | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Lab Grade | ~5 g | - | - | - |
| 100 mL Round-bottom flask | - | - | 1 | - | - | - |
| Magnetic stirrer & stir bar | - | - | 1 | - | - | - |
| Condenser | - | - | 1 | - | - | - |
| Nitrogen/Argon inlet | - | - | 1 | - | - | - |
| Separatory Funnel (250 mL) | - | - | 1 | - | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide pellets (0.44 g, 11.0 mmol).
-
Add anhydrous ethanol (50 mL) to the flask. Stir the mixture until the sodium hydroxide is completely dissolved. This may generate some heat. Allow the solution to cool to room temperature.
-
Set up the flask under a nitrogen or argon atmosphere. This is crucial as the thiolate is prone to oxidation.
-
-
Formation of the Thiolate:
-
Using a syringe, slowly add 3-fluorothiophenol (1.28 g, 10.0 mmol) to the ethanolic NaOH solution at room temperature.
-
A slight color change may be observed. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the sodium 3-fluorothiophenolate salt. The thiol is more acidic than an alcohol, so a relatively mild base like NaOH is sufficient for deprotonation.[4]
-
-
Methylation Reaction:
-
Slowly add methyl iodide (1.56 g, 11.0 mmol) to the reaction mixture dropwise via syringe over 5 minutes. An exothermic reaction may occur; maintain the temperature below 30°C if necessary using a cool water bath.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (3-fluorothiophenol) is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Rinse the reaction flask with diethyl ether (~30 mL) and add this to the separatory funnel.
-
Extract the aqueous layer with two additional portions of diethyl ether (2 x 35 mL). Combine all organic layers in the separatory funnel.
-
Wash the combined organic layers with 50 mL of saturated NaCl solution (brine) to remove residual water and ethanol.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (~5 g). Swirl the flask and let it sit for 15-20 minutes.
-
-
Purification:
-
Filter the solution to remove the magnesium sulfate, washing the solid with a small amount of diethyl ether.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude product as a light-yellow oil.
-
For high purity, the crude product can be purified via flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a 98:2 mixture of hexanes:ethyl acetate). The final product, 3-fluoro-1-(methylthio)benzene, is a colorless to light yellow liquid.[9]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-fluoro-1-(methylthio)benzene.
Characterization and Expected Results
The identity and purity of the synthesized 3-fluoro-1-(methylthio)benzene (C₇H₇FS, MW: 142.19 g/mol )[10] should be confirmed by spectroscopic methods.
-
¹H NMR (in CDCl₃):
-
Expect a singlet for the methyl protons (-SCH₃) around δ 2.5 ppm.
-
The aromatic protons will appear in the region of δ 6.8-7.3 ppm as a complex multiplet pattern due to fluorine-proton coupling.
-
-
¹³C NMR (in CDCl₃):
-
Expect a signal for the methyl carbon (-SCH₃) around δ 15-20 ppm.
-
Aromatic carbons will appear between δ 110-165 ppm. The carbon directly bonded to fluorine will show a large coupling constant (¹JC-F).
-
-
Mass Spectrometry (EI or ESI):
-
The molecular ion peak (M⁺) should be observed at m/z = 142.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation. 2. "Wet" reagents or solvents. 3. Inactive methylating agent. 4. Oxidation of thiolate. | 1. Ensure the base is fully dissolved and allow sufficient time for thiolate formation. 2. Use anhydrous solvents and properly dried glassware. 3. Use a fresh bottle of methyl iodide. 4. Maintain a robust inert atmosphere throughout the reaction. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Insufficient methylating agent. | 1. Monitor the reaction by TLC and allow it to run until the starting material disappears. 2. If the reaction is sluggish, gently warm to 40-50°C. 3. Ensure at least 1.1 equivalents of methyl iodide are used. |
| Presence of Disulfide by-product | Oxidation of the thiophenol or thiolate starting material. | This is a common side reaction. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar) from start to finish. |
| Product is difficult to purify | Contamination with starting material or by-products. | If TLC shows multiple spots, flash column chromatography is necessary. Ensure the chosen solvent system provides good separation. |
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
ACS Green Chemistry Institute. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Retrieved January 11, 2026, from [Link]
-
Garber, K. (2017, February 15). CHEM 222: Thioethers [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 11, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2026, January 3). Synthesis of N-trifluoromethylthio-1 H-isochromen-1-imines via N-trifluoromethylthiolation/iminolactonization of o-alkynyl aryl amides with N-trifluoromethylthiosaccharin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. echemi.com [echemi.com]
Preparation of 3-Fluorothioanisole: A Detailed Guide to Copper-Catalyzed C-S Cross-Coupling
Introduction: The Significance of 3-Fluorothioanisole in Modern Chemistry
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of a fluorine atom and a methylthio group onto an aromatic ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to access such compounds is of paramount importance for researchers, scientists, and drug development professionals. This application note provides a comprehensive guide to the preparation of this compound from 1-fluoro-3-iodobenzene via a copper-catalyzed Ullmann-type C-S cross-coupling reaction.
Synthetic Strategy: The Ullmann Condensation for Aryl Thioether Formation
The formation of an aryl-sulfur bond is a cornerstone of modern organic synthesis. While several methods exist, the copper-catalyzed Ullmann condensation offers a reliable and cost-effective approach for the synthesis of aryl thioethers from aryl halides and a sulfur nucleophile.[1] This reaction class is particularly well-suited for the coupling of aryl iodides due to their higher reactivity compared to other aryl halides.
In this protocol, we will focus on the reaction of 1-fluoro-3-iodobenzene with sodium thiomethoxide, a readily available and potent methylthiolating agent. The reaction is catalyzed by copper(I) iodide (CuI), a common and effective catalyst for Ullmann-type couplings.
Reaction Mechanism: A Glimpse into the Catalytic Cycle
The precise mechanism of the Ullmann condensation can be complex and is influenced by various factors. However, a generally accepted pathway for the copper-catalyzed C-S cross-coupling involves the following key steps:
-
Formation of a Copper(I) Thiolate: The reaction initiates with the formation of a copper(I) methylthiolate species from the reaction of the copper(I) catalyst with sodium thiomethoxide.
-
Oxidative Addition: The aryl iodide (1-fluoro-3-iodobenzene) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the desired product, this compound, and regenerates a copper(I) species, which can re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle for the copper-catalyzed C-S cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound on a laboratory scale. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Fluoro-3-iodobenzene | ≥98% | Commercially Available | --- |
| Sodium thiomethoxide | ≥95% | Commercially Available | Highly hygroscopic and air-sensitive. Handle under an inert atmosphere. |
| Copper(I) iodide (CuI) | ≥98% | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a dry solvent for best results. |
| Diethyl ether | Anhydrous | Commercially Available | For extraction. |
| Saturated aqueous ammonium chloride (NH4Cl) | --- | Prepared in-house | For quenching the reaction. |
| Brine (saturated aqueous NaCl) | --- | Prepared in-house | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | --- | Commercially Available | For drying the organic layer. |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 mmol, 10 mol%). The flask is then sealed with a septum and purged with an inert gas (e.g., nitrogen or argon).
-
Addition of Reagents: Under a positive pressure of inert gas, add 1-fluoro-3-iodobenzene (1.0 mmol, 1.0 eq) and anhydrous N,N-dimethylformamide (DMF, 5 mL). Stir the mixture at room temperature to dissolve the starting material.
-
Addition of Sodium Thiomethoxide: In a separate glovebox or under a strong stream of inert gas, weigh sodium thiomethoxide (1.2 mmol, 1.2 eq) into a vial. Quickly add the solid sodium thiomethoxide to the reaction mixture. Caution: Sodium thiomethoxide is a foul-smelling, toxic, and flammable solid. Handle with extreme care in a well-ventilated fume hood and under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow liquid.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound (C₇H₇FS, MW: 142.19 g/mol ).
Safety Precautions
-
1-Fluoro-3-iodobenzene: Irritant. Avoid contact with skin and eyes.
-
Sodium thiomethoxide: Toxic, flammable, and corrosive. Causes severe burns. Stench. Handle only in a well-ventilated fume hood under an inert atmosphere.
-
Copper(I) iodide: Harmful if swallowed. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin and if inhaled. A possible reproductive toxin.
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate safety measures.
Troubleshooting and Key Considerations
-
Low Yield:
-
Moisture: The presence of moisture can deactivate the catalyst and the sodium thiomethoxide. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inert Atmosphere: Sodium thiomethoxide is sensitive to air. Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
-
Reaction Time/Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress closely.
-
-
Side Reactions: The formation of disulfide byproducts can sometimes be observed. Careful control of stoichiometry and reaction conditions can minimize this.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 1-fluoro-3-iodobenzene using a copper-catalyzed Ullmann-type C-S cross-coupling reaction. This method offers a practical and efficient route to this valuable building block, which is of significant interest to researchers in the fields of medicinal chemistry and materials science. By following the outlined procedures and safety precautions, scientists can confidently prepare this compound for their research and development endeavors.
References
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link][1]
Sources
Purification of 3-Fluorothioanisole by Fractional Distillation: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the purification of 3-Fluorothioanisole using fractional distillation. Aimed at researchers, scientists, and professionals in drug development, this guide delves into the theoretical principles, practical considerations, and step-by-step procedures for achieving high-purity this compound. The protocol addresses the separation of common impurities derived from its synthesis, emphasizing safety, efficiency, and the validation of product purity.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final products. Fractional distillation is a powerful and widely used technique for the purification of liquid compounds, particularly when dealing with mixtures of components with close boiling points.[1][2] This method relies on the principles of repeated vaporization and condensation cycles to separate components based on differences in their vapor pressures.[3] This document provides a robust protocol for the purification of this compound, tailored to address potential impurities from its synthesis.
Principles of Fractional Distillation
Fractional distillation is an enhancement of simple distillation that incorporates a fractionating column between the boiling flask and the condenser. This column is packed with materials that provide a large surface area, such as Raschig rings or Vigreux indentations, creating numerous "theoretical plates." Each theoretical plate represents a single vaporization-condensation cycle. As the vapor mixture ascends the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point). Consequently, by the time the vapor reaches the top of the column, a significant separation between the components has been achieved. The efficiency of a fractionating column is determined by its length and the type of packing, which dictates the number of theoretical plates. For separating compounds with boiling points that differ by less than 25 °C, a column with a high number of theoretical plates is essential.[1]
Pre-Distillation Analysis: Identifying Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities in the crude this compound. Common synthetic routes may introduce unreacted starting materials or byproducts. Key potential impurities and their boiling points are crucial for designing the distillation protocol.
| Compound | Role in Synthesis | Boiling Point (°C) |
| 1-Chloro-3-fluorobenzene | Starting Material | 126-128[4][5][6][7] |
| 3-Fluorothiophenol | Starting Material/Intermediate | 156-170[8][9][10][11][12] |
| This compound | Product | 187 (at 740 mmHg) |
| Dimethyl sulfate | Methylating Agent | 188 (decomposes)[13][14][15][16][17] |
| 3,3'-Difluorodiphenyl disulfide | Potential Byproduct | 308[18][19] |
Note on Azeotropes: While extensive searches have been conducted, no specific azeotropic data for this compound with the potential impurities or common solvents has been found in the available literature.[20][21][22][23][24][25] The potential for azeotrope formation should be considered. It is recommended to perform a small-scale trial distillation and analyze the fractions by Gas Chromatography (GC) to empirically determine if any azeotropes are present.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Ventilation: All procedures should be performed in a well-ventilated fume hood.
Handling of Chemicals:
-
This compound: Irritant. Avoid contact with skin and eyes.
-
Dimethyl sulfate: Highly toxic, carcinogenic, and corrosive.[13][15] Handle with extreme caution, using appropriate engineering controls and PPE. It is a suspected mutagen.
-
3-Fluorothiophenol: Flammable liquid and vapor, causes skin and serious eye irritation.[8]
-
1-Chloro-3-fluorobenzene: Flammable liquid.[4]
Distillation Safety:
-
Never heat a closed system.
-
Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Do not use an open flame.
-
Ensure all glassware is free of cracks or defects.
-
Properly secure all clamps and joints.
Experimental Protocol: Fractional Distillation of this compound
This protocol is designed for the purification of crude this compound containing lower and higher boiling point impurities.
Equipment
-
Round-bottom flask (distillation pot)
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Fractionating column (e.g., Vigreux or packed column with at least 10 theoretical plates)
-
Distillation head with a thermometer adapter
-
Thermometer (-10 to 200 °C range)
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, appropriately sized)
-
Vacuum adapter (if performing vacuum distillation)
-
Vacuum source (if applicable)
-
Clamps and stands to secure the apparatus
-
Insulating material (glass wool or aluminum foil)
Workflow Diagram
Caption: Workflow for the fractional distillation of this compound.
Step-by-Step Procedure
-
Apparatus Assembly:
-
Set up the fractional distillation apparatus in a fume hood as shown in the diagram above. Ensure all glass joints are properly sealed. If performing a vacuum distillation, lightly grease the joints.
-
Place the heating mantle on a lab jack to allow for quick removal of the heat source if necessary.
-
Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.
-
-
Charging the Distillation Pot:
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin stirring and gradually heat the distillation pot.
-
First Fraction (Low-Boiling Impurities): Carefully monitor the temperature at the distillation head. The first fraction will consist of components with boiling points lower than this compound, such as 1-Chloro-3-fluorobenzene (boiling point ~126-128 °C). Collect this fraction in a separate receiving flask until the temperature begins to rise again.
-
Intermediate Fraction: As the temperature increases, an intermediate fraction containing compounds like 3-Fluorothiophenol (boiling point ~156-170 °C) may be collected. The temperature will plateau during the distillation of this component. Change the receiving flask once the temperature starts to climb again.
-
Main Fraction (this compound): The temperature will rise and then stabilize at the boiling point of this compound (approximately 187 °C at 740 mmHg). Collect this fraction in a clean, pre-weighed receiving flask. The distillation rate should be slow and steady, about 1-2 drops per second, to ensure efficient separation.
-
Final Stage: Continue collecting the main fraction as long as the temperature remains constant. If the temperature begins to rise significantly above the expected boiling point or if the distillation pot is nearly dry, stop the distillation by removing the heat source. Do not distill to dryness to avoid the concentration of potentially explosive residues.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Weigh the collected main fraction to determine the yield.
-
Analyze the purity of the main fraction using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Vacuum Distillation (Optional)
For compounds that are thermally sensitive or have very high boiling points, vacuum distillation is recommended. By reducing the pressure, the boiling point of the liquid is lowered. The boiling point of this compound under vacuum will be significantly lower than at atmospheric pressure. A vacuum-compatible distillation setup is required, and care must be taken to ensure all connections are leak-proof.
Purity Assessment
The purity of the collected this compound fraction should be assessed using appropriate analytical techniques:
-
Gas Chromatography (GC): An ideal method for determining the purity of volatile compounds. A pure sample will show a single major peak. The presence of other peaks indicates impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the product and can be used to identify and quantify impurities if their characteristic signals are known and resolved.
-
Refractive Index: A quick method to check for purity. The refractive index of the purified product should be compared to the literature value.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping (violent boiling) | Uneven heating, absence of boiling chips or stirring. | Use a magnetic stirrer and a heating mantle. Ensure smooth and even heating. |
| Flooding of the column | Heating rate is too high. | Reduce the heating rate to allow for proper vapor-liquid equilibrium. |
| No distillate collecting | Insufficient heating or a leak in the system. | Increase the heating rate gradually. Check all joints for leaks. |
| Poor separation | Inefficient fractionating column, distillation rate is too fast. | Use a longer or more efficient packed column. Reduce the distillation rate. |
Conclusion
Fractional distillation is a highly effective method for the purification of this compound. By carefully controlling the distillation parameters and using an appropriate fractionating column, it is possible to separate the desired product from both lower and higher boiling point impurities. The protocol outlined in this application note provides a comprehensive guide for achieving high-purity this compound, a critical requirement for its successful application in research and development.
References
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Dimethyl sulfate. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Dimethyl sulfate. (n.d.). Ion Science UK. Retrieved January 11, 2026, from [Link]
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Dimethyl sulfate. (2020, November 4). In Sciencemadness Wiki. Retrieved January 11, 2026, from [Link]
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3-Fluorothiophenol, 98%. (n.d.). Ottokemi. Retrieved January 11, 2026, from [Link]
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Dimethyl sulfate. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]
-
3-Fluorothiophenol, 98%. (n.d.). Ottokemi. Retrieved January 11, 2026, from [Link]
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Predictions of Azeotropes Formed from Fluorinated Ethers, Ethanes, and Propanes. (n.d.). EPA NEIPS. Retrieved January 11, 2026, from [Link]
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1-Chloro-3-fluorobenzene. (2025, August 20). Chemsrc. Retrieved January 11, 2026, from [Link]
-
Azeotropic data for binary mixtures. (n.d.). cdn.intechopen.com. Retrieved January 11, 2026, from [Link]
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AZEOTROPIC DATA- II. (n.d.). pubs.acs.org. Retrieved January 11, 2026, from [Link]
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Azeotrope tables. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
A Unified Strategy for Arylsulfur(VI) Fluorides from Aryl Halides: Access to Ar‐SOF3 Compounds. (2020, October 26). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Interfacial properties of fluorinated (F)-gases in azeotropic condition. (2025, August 10). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Azeotrope (Data). (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
-
Table of Azeotropes and Nonazeotropes. (1973, June 1). ACS Publications. Retrieved January 11, 2026, from [Link]
-
azeoTropic daTa for Binary mixTures. (n.d.). is.muni.cz. Retrieved January 11, 2026, from [Link]
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Fractional distillation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
What is Fractional Distillation? (n.d.). The Chemistry Blog. Retrieved January 11, 2026, from [Link]
-
A) Various fluorinated arylsulfur(VI) compounds with different levels... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
5.3: Fractional Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
diphenyl disulfide, 882-33-7. (n.d.). The Good Scents Company. Retrieved January 11, 2026, from [Link]
-
Light-Promoted Dearylation of Perfluorinated Aryl Sulfides with N-Heterocyclic Carbene-Borane. (2022, November 25). PubMed. Retrieved January 11, 2026, from [Link]
-
Fractional distillation – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Diphenyl disulfide. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Synthesis of 18 F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Application Note: High-Throughput Analysis of 3-Fluorothioanisole using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3-Fluorothioanisole (CAS 658-28-6) is a fluorinated aromatic sulfide of increasing interest in pharmaceutical and agrochemical research due to its unique chemical properties imparted by the fluorine and sulfur moieties.[1][2] As a key building block in organic synthesis, the ability to accurately and reliably quantify this compound in various matrices is paramount for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical platform for the separation and identification of volatile and semi-volatile compounds like this compound.[3] This application note presents a detailed, field-proven protocol for the GC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodology outlined herein is built upon the foundational principles of chromatographic separation and mass spectral analysis, ensuring both scientific integrity and practical applicability.
Scientific Principles and Experimental Design Rationale
The successful GC-MS analysis of sulfur-containing aromatic compounds like this compound hinges on several key considerations. Firstly, the inherent reactivity of sulfur compounds necessitates an inert sample flow path to prevent analyte loss and peak tailing.[4][5] Secondly, the choice of the gas chromatography column is critical for achieving optimal separation from potential matrix interferences. A non-polar or mid-polarity column is generally preferred for aromatic compounds.[6] Finally, understanding the electron ionization (EI) fragmentation pattern is essential for confident identification and quantification.
This protocol employs a standard non-polar column (DB-5ms or equivalent) known for its excellent performance with a wide range of analytes. The instrument parameters have been optimized to ensure efficient volatilization, sharp chromatographic peaks, and characteristic mass spectral fragmentation for this compound.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the analysis of this compound.
Materials and Reagents
-
This compound standard: (Purity ≥98%)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade
-
Volumetric flasks and pipettes: Class A
-
Autosampler vials: 2 mL, amber, with PTFE/silicone septa
Standard and Sample Preparation
The accuracy of any quantitative analysis is fundamentally dependent on the precise preparation of standards and samples.
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with dichloromethane.
Sample Preparation:
The sample preparation method will be matrix-dependent. For simple matrices, a "dilute-and-shoot" approach is often sufficient.[7][8]
-
Accurately weigh or measure the sample containing this compound.
-
Extract the analyte using a suitable volume of dichloromethane. Sonication can be employed to improve extraction efficiency.
-
Filter the extract through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Dilute the filtered extract with dichloromethane to a concentration within the calibration range of the working standards.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of this compound on a standard single-quadrupole GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms, Restek Rxi-5Sil MS) | A non-polar stationary phase provides good separation for aromatic compounds based on boiling points. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) | Splitless mode is ideal for trace analysis, while a split injection prevents column overloading with more concentrated samples. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that is compatible with mass spectrometry. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and peak shape. |
| Oven Temperature Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ion Source Temperature | 230 °C | Minimizes analyte degradation in the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique that produces reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for generating referenceable mass spectra. |
| Mass Range | m/z 40-200 | Covers the molecular ion and expected fragment ions of this compound. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across the chromatographic peak for accurate quantification. |
Data Acquisition and Analysis
Acquire data in full scan mode to obtain complete mass spectral information. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the working standards. The concentration of this compound in the samples can then be determined from this calibration curve.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Expected Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute with a reproducible retention time. The primary method of identification is the mass spectrum obtained through electron ionization.
Predicted Mass Spectrum and Fragmentation Pathway
Key Predicted Fragment Ions:
| m/z | Proposed Fragment | Proposed Structure |
| 142 | Molecular Ion [M]⁺˙ | [C₇H₇FS]⁺˙ |
| 127 | [M - CH₃]⁺ | [C₆H₄FS]⁺ |
| 109 | [M - SH]⁺ or [C₆H₄F]⁺ | [C₆H₅F]⁺˙ or [C₆H₄F]⁺ |
| 99 | [C₅H₄FS - H]⁺ | [C₅H₃FS]⁺ |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
The fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from the molecular ion to form a stable cation at m/z 127. Further fragmentation may involve the loss of a sulfhydryl radical (•SH) or rearrangements.
Caption: Predicted fragmentation of this compound.
Method Validation and Quality Control
For reliable quantitative results, it is recommended to perform a full method validation according to established guidelines (e.g., ICH, FDA). This should include an assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A solvent blank should be injected periodically to monitor for system contamination.
Conclusion
This application note provides a comprehensive and robust protocol for the GC-MS analysis of this compound. The detailed methodology, from sample preparation to data analysis, is designed to yield accurate and reproducible results. The provided instrument parameters can serve as a starting point for method development and can be further optimized based on the specific sample matrix and analytical requirements. By understanding the underlying scientific principles and the expected fragmentation behavior, researchers can confidently employ this method for the routine analysis of this compound in a variety of scientific and industrial applications.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Flammang, R., et al. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. International Journal of Mass Spectrometry, 228(2-3), 867-885.
- ACS Publications. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Agricultural and Food Chemistry.
-
PubMed. (n.d.). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
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Restek. (2020). Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams. Retrieved from [Link]
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Application Note: A Guide to the ¹H and ¹⁹F NMR Spectroscopic Analysis of 3-Fluorothioanisole
Introduction
Organofluorine compounds are of paramount importance in modern science, particularly in the fields of drug development, agrochemicals, and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, the precise structural elucidation of these molecules is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, offering unparalleled insight into molecular structure and connectivity.
This application note provides a comprehensive guide to acquiring and interpreting the ¹H and ¹⁹F NMR spectra of 3-Fluorothioanisole (1-fluoro-3-(methylthio)benzene). As a disubstituted benzene derivative, its spectra present a rich tapestry of information derived from chemical shifts and through-bond spin-spin coupling between ¹H and ¹⁹F nuclei. We will delve into the theoretical underpinnings of these spectroscopic features, provide detailed, field-proven protocols for sample preparation and data acquisition, and present an in-depth analysis of the predicted spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of fluorinated aromatic compounds.
Theoretical Principles: Understanding the Spectrum
A rigorous interpretation of the NMR spectra for this compound requires an understanding of the electronic effects of the fluorine and methylthio substituents on the aromatic ring.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the local electronic environment of the nucleus. The electron-withdrawing inductive effect of the fluorine atom and the electron-donating resonance effect of the methylthio group (-SCH₃) create a unique electronic landscape on the benzene ring. This results in distinct chemical shifts for each of the four aromatic protons and the methyl protons.[1] In ¹⁹F NMR, the chemical shift is highly sensitive to the molecular environment, spanning a wide range that allows for clear signal resolution, typically referenced to an external standard like trichlorofluoromethane (CFCl₃).[2][3]
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei through chemical bonds results in the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz). For this compound, we anticipate:
-
¹H-¹H Coupling: Standard ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings between the aromatic protons.
-
¹H-¹⁹F Coupling: Through-bond coupling between the fluorine atom and the protons on the ring. These couplings extend over several bonds and are crucial for unambiguous assignments. The expected magnitudes are typically ³JHF (ortho) > ⁴JHF (meta) > ⁵JHF (para).[4][5]
-
The interplay of these chemical shifts and coupling constants provides a unique spectroscopic fingerprint for the molecule.
Experimental Protocols
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the use of appropriate acquisition parameters.
Protocol for NMR Sample Preparation
This protocol ensures a clean, homogeneous sample suitable for high-resolution NMR spectroscopy.
-
Sample Weighing: Accurately weigh 5–10 mg of high-purity this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds.[6]
-
Dissolution: Add approximately 0.6–0.7 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for ¹H NMR).
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution. Draw the solution into a Pasteur pipette and pass it through a small plug of glass wool or a pre-packed filter tip directly into a clean, high-quality 5 mm NMR tube.[7][8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample height in the tube should be approximately 4-5 cm.[9][10]
Caption: Workflow for preparing a this compound NMR sample.
Protocol for ¹H NMR Data Acquisition
This protocol outlines standard parameters for acquiring a quantitative ¹H NMR spectrum on a 400 MHz spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.
-
Parameter Setup:
-
Pulse Program: Standard single-pulse sequence (e.g., Bruker zg30).
-
Spectral Width (SW): ~16 ppm (centered around 6 ppm).
-
Transmitter Offset (O1): Positioned in the center of the spectral region of interest.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation for accurate integration.
-
Pulse Angle: 30 degrees.
-
Number of Scans (NS): 8 to 16 scans.
-
-
Acquisition: Start the acquisition.
-
Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the resulting Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
Protocol for ¹⁹F NMR Data Acquisition
This protocol describes the acquisition of a ¹H-decoupled ¹⁹F spectrum to determine chemical shifts accurately.
-
Instrument Setup: Use the same sample. Tune the probe for ¹⁹F observation.
-
Parameter Setup:
-
Pulse Program: Standard pulse-acquire with ¹H decoupling (e.g., Bruker zgig30).
-
Spectral Width (SW): ~250 ppm (centered around -120 ppm for aromatic fluorides).[11]
-
Transmitter Offset (O1): Positioned in the center of the expected aromatic fluorine region.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 5 seconds.
-
Number of Scans (NS): 16 to 64 scans.
-
-
Acquisition: Start the acquisition.
-
Processing: Apply Fourier transformation with an exponential line broadening of ~1 Hz. Perform automatic phase and baseline correction. The spectrum is typically referenced externally to CFCl₃ (δ = 0.00 ppm).[12]
-
(Optional) ¹H-Coupled Spectrum: To determine ¹H-¹⁹F coupling constants, acquire a spectrum without ¹H decoupling.
Predicted Data Analysis and Interpretation
As no definitive, published spectrum for this compound is readily available, this section provides a detailed prediction based on established substituent effects and data from analogous compounds like thioanisole and 3-fluoroanisole.[13][14]
Caption: Predicted key spin-spin coupling pathways in this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The methylthio group (-SCH₃) is a weak ortho-para director, while the fluorine atom is a weak ortho-para director that deactivates through induction. Their combined effects lead to a complex but interpretable aromatic region.
-
-SCH₃ Protons: This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Based on thioanisole (δ ≈ 2.47 ppm), its chemical shift is expected in this region.[13]
-
Aromatic Protons (H-2, H-4, H-5, H-6):
-
H-2: This proton is ortho to the -SCH₃ group and ortho to the -F atom. It will be the most complex signal, split by the meta proton H-6 (⁴JHH) and the ortho fluorine (³JHF). It is expected to be a doublet of doublets (dd).
-
H-4: This proton is ortho to the fluorine and meta to the -SCH₃ group. It will be split by the ortho proton H-5 (³JHH) and the ortho fluorine (³JHF). It is also expected to be a doublet of doublets (dd), potentially with further small meta coupling to H-2.
-
H-5: This proton is para to the fluorine and meta to the -SCH₃ group. It will be split primarily by its ortho neighbors H-4 and H-6, appearing as an apparent triplet (t) or a doublet of doublets (dd).
-
H-6: This proton is para to the -SCH₃ group and meta to the fluorine. It will be split by the ortho proton H-5 (³JHH), the meta proton H-2 (⁴JHH), and the meta fluorine (⁴JHF), likely appearing as a complex multiplet, often a doublet of triplets (dt) or doublet of doublets of doublets (ddd).
-
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| -SCH ₃ | ~2.50 | s (singlet) | - |
| H-5 | ~7.25 - 7.35 | t (triplet) | ³JH5-H4 ≈ ³JH5-H6 ≈ 8.0 |
| H-4 | ~7.00 - 7.10 | ddd | ³JH4-H5 ≈ 8.0, ³JH4-F ≈ 8.5, ⁴JH4-H6 ≈ 2.5 |
| H-6 | ~7.00 - 7.10 | ddd | ³JH6-H5 ≈ 8.0, ⁴JH6-F ≈ 5.5, ⁴JH6-H2 ≈ 2.5 |
| H-2 | ~6.90 - 7.00 | ddd | ³JH2-F ≈ 9.5, ⁴JH2-H6 ≈ 2.5, ⁵JH2-H4 ≈ 0.5 |
Note: Chemical shifts are estimations based on additive models and may vary slightly. Multiplicities may appear simpler due to signal overlap.
Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃, ¹H-Decoupled)
-
Chemical Shift: For aromatic fluorides, the ¹⁹F chemical shift is typically in the range of -100 to -125 ppm relative to CFCl₃.[12] The presence of a meta -SCH₃ group is expected to have only a minor effect. The predicted chemical shift for this compound is approximately -115 to -118 ppm .
-
Multiplicity (¹H-Coupled): In a proton-coupled spectrum, the fluorine signal would be split by the two ortho protons (H-2, H-4) and the meta proton (H-6). This would result in a complex multiplet, likely a doublet of doublets of doublets (ddd). The expected coupling constants are ³JHF(ortho) ≈ 8-10 Hz and ⁴JHF(meta) ≈ 5-6 Hz.[4]
Table 2: Predicted ¹⁹F NMR Data for this compound
| Assignment | Predicted δ (ppm) | Multiplicity (¹H-Coupled) | Coupling Constants (J, Hz) |
|---|
| Ar-F | ~ -116.5 | ddd | ³JF-H2 ≈ 9.5, ³JF-H4 ≈ 8.5, ⁴JF-H6 ≈ 5.5 |
Conclusion
The combined use of ¹H and ¹⁹F NMR spectroscopy provides a definitive method for the structural characterization of this compound. The ¹H NMR spectrum offers detailed information on the substitution pattern through characteristic chemical shifts and a network of ¹H-¹H and ¹H-¹⁹F coupling constants. The ¹⁹F NMR spectrum provides a clear, high-sensitivity signal whose chemical shift is indicative of the electronic environment and whose coupling pattern in a non-decoupled experiment confirms its relationship to adjacent protons. The protocols and predictive data presented in this application note serve as a robust guide for researchers, enabling confident acquisition and interpretation of NMR data for this and structurally related fluorinated molecules, thereby accelerating research and development efforts.
References
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Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. (n.d.). Max-Planck-Gesellschaft. [Link]
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Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]
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Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3880. [Link]
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Wang, Y., et al. (2020). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Molecules, 25(21), 5183. [Link]
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Diehl, P. (1961). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 33(6), 802-807. [Link]
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IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Northwestern University. [Link]
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University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry Department. [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]
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Sato, K., et al. (2020). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. The Royal Society of Chemistry. [Link]
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Kern, P., Tappert, H., & Bräse, S. (2023). ¹H NMR spectrum (aromatic region) of a mixture of thioanisole and its sulfoxide. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Thioanisole. PubChem Compound Database. [Link]
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Day, A. M., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12798–12806. [Link]
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Milligan, M. (n.d.). Short Summary of 1H-NMR Interpretation. Grossmont College. [Link]
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Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]
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Schaefer, T., & Sebastian, R. (1989). 1H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry, 67(7), 1027-1031. [Link]
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Parella, T. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. Universitat Autònoma de Barcelona. [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
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Ye, Q., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]
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Pantoș, A., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(21), 2772-2779. [Link]
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Exner, T., et al. (2023). Prediction of 19F NMR chemical shift by machine learning. ResearchGate. [Link]
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University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. [Link]
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Parella, T. (n.d.). AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum. Universitat Autònoma de Barcelona. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Gutowsky, H. S., et al. (1959). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 81(12), 2997-2998. [Link]
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Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. [Link]
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University of Arizona. (n.d.). NMR Sample Preparation. Department of Chemistry and Biochemistry. [Link]
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Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Konrat, E., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669-12673. [Link]
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Western University. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]
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University of Sheffield. (n.d.). 19Flourine NMR. Department of Chemistry. [Link]
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Stephenson, G. R., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(9), 1279-1290. [Link]
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Application Notes & Protocols: 3-Fluorothioanisole Derivatives in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the utilization of functionalized 3-fluorothioanisole substrates in Suzuki-Miyaura cross-coupling reactions. While direct catalytic activation of the C–F bond in this compound presents significant challenges for standard palladium catalysts, this document outlines a robust and practical strategy involving the use of more reactive aryl halides, specifically bromo- or iodo-derivatives of this compound. We delve into the mechanistic rationale, provide validated step-by-step protocols, and present a table of representative reaction conditions to guide researchers in synthesizing valuable 3-aryl-fluorothioanisole compounds. These products are of significant interest in medicinal chemistry and materials science, where the strategic incorporation of fluorine can enhance pharmacokinetic and material properties.[1][2]
Introduction & Strategic Rationale
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3] Its reliability, mild reaction conditions, and tolerance of a wide array of functional groups have made it indispensable in both academic research and industrial-scale pharmaceutical production.[4]
Fluorinated aromatic compounds are critical building blocks in modern drug discovery. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved pharmacokinetic profiles and overall efficacy.[2][4] this compound represents an intriguing substrate, combining the electronically modifying fluorine atom with a thioether moiety.
However, the direct use of this compound as an electrophile in palladium-catalyzed Suzuki coupling is challenging. The carbon-fluorine bond is exceptionally strong and generally unreactive towards oxidative addition to Pd(0) complexes under standard conditions. While specialized nickel-based catalyst systems have shown success in activating aryl fluorides, a more general and widely accessible approach involves using a more reactive leaving group on the aromatic ring.[4]
This guide therefore focuses on a prevalent and effective strategy: the Suzuki-Miyaura coupling of 3-bromo-1-fluoro-5-(methylthio)benzene (or its iodo-analogue) with various arylboronic acids. This approach leverages the well-established reactivity of aryl bromides (Ar-Br) while keeping the desired fluoro and thioether functionalities intact, providing a reliable pathway to the target 3-aryl-fluorothioanisole scaffolds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide electrophile. This is typically the rate-determining step and forms a square planar Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 3-Fluoro-5-(phenyl)-thioanisole
This protocol describes a representative procedure for the coupling of 3-bromo-1-fluoro-5-(methylthio)benzene with phenylboronic acid.
Materials and Reagents
-
Electrophile: 3-Bromo-1-fluoro-5-(methylthio)benzene (1.0 eq.)
-
Nucleophile: Phenylboronic acid (1.2 - 1.5 eq.)
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand.
-
Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃), SPhos, or XPhos (2-10 mol%)
-
Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane, Toluene, or a mixture such as Dioxane/Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification, rotary evaporator, column chromatography system.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 3-bromo-1-fluoro-5-(methylthio)benzene (e.g., 221 mg, 1.0 mmol, 1.0 eq.), phenylboronic acid (183 mg, 1.5 mmol, 1.5 eq.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%), to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the specified time (typically 4-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-fluoro-5-(phenyl)-thioanisole product.
Reaction Scope and Optimization
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table summarizes common conditions and considerations for Suzuki-Miyaura couplings of aryl bromides, which serve as a guide for optimizing reactions with 3-bromo-1-fluoro-5-(methylthio)benzene.
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a reliable Pd(0) source that can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that require an external phosphine ligand to form the active catalytic species. |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos) | For simple couplings, PPh₃ is often sufficient. For more challenging or sterically hindered substrates, bulky, electron-rich Buchwald ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for activating the boronic acid for transmetalation. K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger base often used for less reactive aryl chlorides, while Cs₂CO₃ can be effective at lower temperatures.[6] |
| Solvent | Toluene, Dioxane, THF, DME, often with Water | Aprotic solvents like dioxane and toluene are standard. The addition of a small amount of water can aid in dissolving the base and facilitating the formation of the active boronate species. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction, particularly the oxidative addition step. The optimal temperature depends on the solvent's boiling point and the reactivity of the substrates. |
| Boronic Acid | Aryl-B(OH)₂, Aryl-B(pin) | Both boronic acids and their pinacol esters are effective. Pinacol esters can offer greater stability and are less prone to protodeboronation, a common side reaction. |
Troubleshooting Common Issues
-
Low Conversion/No Reaction:
-
Cause: Inactive catalyst or insufficient heat.
-
Solution: Ensure the reaction was performed under strictly inert conditions to prevent catalyst oxidation. Verify the temperature and consider using a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand).
-
-
Protodeboronation (Boronic acid is consumed, but no product forms):
-
Cause: The boronic acid reacts with trace water/protons instead of transmetalating.
-
Solution: Use rigorously dried solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which is often more stable.
-
-
Homocoupling of Boronic Acid (Ar'-Ar' byproduct):
-
Cause: Often occurs in the presence of oxygen.
-
Solution: Improve the degassing procedure to thoroughly remove all oxygen from the reaction vessel and solvents.
-
Applications in Research and Development
The 3-aryl-fluorothioanisole scaffold is a valuable motif in drug discovery and materials science.
-
Medicinal Chemistry: The strategic placement of fluorine can block sites of metabolism, increasing a drug's half-life. It can also alter the pKa of nearby functional groups or enhance binding affinity through favorable electrostatic interactions. The thioether can serve as a handle for further functionalization or act as a key pharmacophoric element.[1][2]
-
Materials Science: Fluorinated biaryls are used in the development of liquid crystals, polymers, and organic light-emitting diodes (OLEDs), where their unique electronic properties and stability are highly valued.
References
-
Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. ResearchGate. [Link]
-
Molander, G. A., & Brown, A. R. (2016). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PubMed Central (PMC) - NIH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lam, K., et al. (2010). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. National Institutes of Health (NIH). [Link]
-
Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed. [Link]
-
Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. ResearchGate. [Link]
-
Ritter, T., et al. (2021). Palladium-catalysed Suzuki–Miyaura coupling reaction of aryl thianthrenium salts. ResearchGate. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
-
Newman, S. G., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central (PMC) - NIH. [Link]
-
Weller, A. S., & Willis, M. C. (2016). Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides. ResearchGate. [Link]
-
Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. ResearchGate. [Link]
-
Richardson, P. (2016). Fluorination methods for drug discovery and development. PubMed. [Link]
-
Scripps Research. (2025). Researchers Develop One-Step Fluorination for Drug-Like Molecules. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Kappe, C. O., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. [Link]
-
Gherase, D., et al. (2023). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
Sources
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Mizoroki-Heck Reaction of 3-Fluorothioanisole
Introduction: Expanding the Synthetic Chemist's Toolkit for Drug Discovery
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4] The introduction of fluorine atoms and sulfur-containing moieties into organic scaffolds is of particular interest in drug discovery, as these functionalities can profoundly influence a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[5]
This application note provides a detailed guide to the Mizoroki-Heck reaction involving 3-fluorothioanisole, a versatile building block that incorporates both a fluorine atom and a thioether group. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive, step-by-step protocol for its execution, and discuss the critical parameters that influence its efficiency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel fluorinated and sulfur-containing compounds.
Mechanistic Insights: The Palladium Catalytic Cycle
The Mizoroki-Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle can be broken down into four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, an activated derivative of this compound, such as 3-fluoro-1-iodothioanisole), forming a Pd(II) species. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.[7]
-
Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the alkylpalladium(II) intermediate must possess a hydrogen atom on the carbon atom beta to the palladium center. A syn-elimination of this hydrogen atom and the palladium catalyst forms the final substituted alkene product and a hydridopalladium(II) complex.
-
Reductive Elimination and Catalyst Regeneration: In the final step, the hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. The base plays a crucial role in neutralizing the hydrogen halide formed during this step.[7]
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// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> Coord [label="Alkene"]; Coord -> AlkeneComplex; AlkeneComplex -> MigIns; MigIns -> AlkylPd; AlkylPd -> BetaElim; BetaElim -> ProductComplex [label="Product"]; ProductComplex -> RedElim; RedElim -> Pd0 [label="HX + Base"]; } .dot
The Role of Substituents in this compound
The electronic properties of the substituents on the aryl halide can significantly impact the Mizoroki-Heck reaction. In this compound, the fluorine atom is an electron-withdrawing group, which can enhance the rate of oxidative addition. The methylthio group (-SMe) is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. The interplay of these electronic effects, along with the steric hindrance they may impose, will influence the optimal reaction conditions. It is also important to consider that the sulfur atom of the thioether could potentially coordinate to the palladium catalyst, which might influence its catalytic activity.
Experimental Protocol: Mizoroki-Heck Reaction of 3-Fluoro-1-iodothioanisole with Styrene
This protocol describes a representative Mizoroki-Heck reaction between 3-fluoro-1-iodothioanisole and styrene to synthesize (E)-1-(3-fluorophenylthio)-2-phenylethene.
Materials and Reagents:
-
3-Fluoro-1-iodothioanisole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine solution
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure:
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// Edges Start -> Setup; Setup -> Reagents; Reagents -> Stir; Stir -> AddSubstrates; AddSubstrates -> Heat; Heat -> Monitor; Monitor -> Workup [label="Upon completion"]; Workup -> Dry; Dry -> Purify; Purify -> Analyze; Analyze -> End; } .dot
-
Preparation of the Reaction Vessel: Assemble a Schlenk flask or an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the deactivation of the catalyst. Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: To the reaction flask under a positive pressure of inert gas, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (e.g., 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF or MeCN, 5 mL) to the flask via syringe.
-
Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes. A color change may be observed as the active Pd(0) species is formed in situ.
-
Substrate and Base Addition: To the stirred solution, add 3-fluoro-1-iodothioanisole (e.g., 1.0 mmol, 1.0 equiv.), styrene (e.g., 1.2 mmol, 1.2 equiv.), and the base (e.g., triethylamine or DIPEA, 1.5 mmol, 1.5 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) using a preheated oil bath or heating mantle.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired (E)-1-(3-fluorophenylthio)-2-phenylethene.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and relatively inexpensive precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | P(o-tol)₃, PPh₃, P(t-Bu)₃ | The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and influencing reactivity and selectivity. Bulky, electron-rich phosphines like P(t-Bu)₃ can be effective for less reactive aryl chlorides. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | An organic amine base like Et₃N or DIPEA is commonly used. Inorganic bases can also be effective, and their choice may depend on the specific substrates and solvent. |
| Solvent | DMF, MeCN, Toluene, Dioxane | A polar aprotic solvent like DMF or MeCN is often used to ensure the solubility of the reactants and catalyst. |
| Temperature | 80 - 120 °C | The reaction temperature needs to be high enough to promote oxidative addition and other steps in the catalytic cycle but not so high as to cause decomposition of the catalyst or substrates. |
| Alkene Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the alkene is typically used to ensure complete consumption of the more valuable aryl halide. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst system (e.g., a different ligand or a pre-formed Pd(0) catalyst), or ensuring all reagents and solvents are scrupulously dry.
-
Formation of Side Products: The formation of homocoupled products (biaryls) can occur, especially at higher temperatures. Optimizing the catalyst and ligand can help to minimize this side reaction. Isomerization of the double bond in the product can also be observed.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Maintaining a strict inert atmosphere throughout the reaction is critical for success.
Conclusion
The Mizoroki-Heck reaction of this compound provides a powerful and versatile method for the synthesis of novel fluorinated and sulfur-containing stilbene derivatives and other vinylated aromatic compounds. By carefully selecting the reaction conditions, including the palladium catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in drug discovery and development, enabling the efficient synthesis of new chemical entities with potentially enhanced biological activity.
References
-
Heck, R. F. The Palladium-Catalyzed Vinylation of Organic Halides. Org. React.1982 , 27, 345-390. [Link]
-
Mizoroki, T.; Mori, K.; Ozaki, A. Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bull. Chem. Soc. Jpn.1971 , 44 (2), 581. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
-
de Meijere, A.; Meyer, F. E. Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angew. Chem. Int. Ed. Engl.1994 , 33 (23-24), 2379–2411. [Link]
-
Zhu, J.; Wang, Q.; Wang, M. Transition Metal-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons, 2013 . [Link]
-
Whitcombe, N. J.; Hii, K. K.; Gibson, S. E. Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron2001 , 57 (35), 7449–7476. [Link]
-
Littke, A. F.; Fu, G. C. A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. J. Am. Chem. Soc.2001 , 123 (29), 6989–7000. [Link]
-
Zapf, A.; Beller, M. The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides. Chem. Eur. J.2001 , 7 (14), 2908–2920. [Link]
-
Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. J. Organomet. Chem.1999 , 576 (1-2), 254–278. [Link]
-
Oestreich, M. The Mizoroki-Heck Reaction. John Wiley & Sons, 2009 . [Link]
-
Knowles, J. P.; Whiting, A. The Heck–Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Org. Biomol. Chem.2007 , 5 (1), 31-44. [Link]
-
Sigman, M. S.; Werner, E. W. A case for catalyst-controlled regioselectivity in the oxidative Heck reaction. J. Am. Chem. Soc.2008 , 130 (51), 17290–17291. [Link]
-
Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chem. Rev.2003 , 103 (8), 2945–2964. [Link]
-
Shibasaki, M.; Vogl, E. M. The Asymmetric Heck Reaction. J. Organomet. Chem.1999 , 576 (1-2), 1-15. [Link]
-
Böhm, H.-J.; Banner, D.; Hubschwerlen, C.; Banner, D. W. Fluorine in medicinal chemistry. ChemBioChem2004 , 5 (5), 637-643. [Link]
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- 7. scispace.com [scispace.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Fluorothioanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] This powerful transformation is particularly crucial in medicinal chemistry and drug development, where the precise installation of various functional groups on aromatic rings is paramount for modulating the pharmacological properties of lead compounds.[2][3] Among the diverse range of aromatic substrates, 3-fluorothioanisole stands out as a versatile building block. Its unique electronic properties, arising from the interplay between the meta-directing methylthio (-SMe) group and the highly electronegative fluorine atom, offer distinct reactivity profiles that can be strategically exploited.
This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of SNAr reactions involving this compound. We will delve into the mechanistic details, explore the scope of suitable nucleophiles, and present detailed, field-proven protocols for conducting these reactions. The aim is to equip researchers with the knowledge and tools necessary to effectively utilize this compound in their synthetic endeavors.
Core Principles: The SNAr Mechanism with this compound
Nucleophilic aromatic substitution reactions typically proceed via a two-step addition-elimination mechanism.[4] This process is fundamentally different from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.[1] The SNAr reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate.[7] In the subsequent, typically rapid, elimination step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.[7]
The rate-determining step is usually the initial nucleophilic attack.[5][7] Therefore, the reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex.[5][8]
The Role of Substituents in this compound
In the case of this compound, the fluorine atom and the methylthio group exert opposing electronic effects that influence the regioselectivity and reactivity of the SNAr reaction.
-
Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[7] This effect deactivates the entire aromatic ring towards electrophilic attack but, crucially, activates it towards nucleophilic attack by lowering the energy of the LUMO.[8] In SNAr reactions, the high electronegativity of fluorine makes the ipso-carbon more electrophilic and stabilizes the transient negative charge in the Meisenheimer complex, thereby accelerating the rate-determining addition step.[5][7] This is why, counterintuitively, fluorine is an excellent leaving group in SNAr reactions, with the reactivity order being F > Cl > Br > I.[4][5]
-
Methylthio Group (-SMe): The methylthio group exhibits a dual electronic nature. It has a moderate electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). In the context of SNAr, its overall influence depends on its position relative to the leaving group and the attacking nucleophile. When positioned meta to the fluorine, as in this compound, its resonance effect does not directly stabilize the negative charge of the Meisenheimer complex formed by nucleophilic attack at the carbon bearing the fluorine. However, its inductive effect still contributes to the overall electron deficiency of the ring.
Mechanistic Pathway
The SNAr reaction of this compound with a generic nucleophile (Nu⁻) can be visualized as follows:
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols
The successful execution of SNAr reactions with this compound hinges on the careful selection of reaction conditions, including the choice of nucleophile, solvent, base, and temperature. Below are detailed protocols for common classes of nucleophiles.
General Considerations
-
Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are generally preferred for SNAr reactions.[9] These solvents effectively solvate the cation of the base, thereby increasing the nucleophilicity of the anionic nucleophile.
-
Bases: A base is often required to deprotonate the nucleophile, generating a more potent anionic species. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[9] The choice of base depends on the pKa of the nucleophile.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-150 °C), depending on the reactivity of the nucleophile and the substrate. Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Inert Atmosphere: Many SNAr reactions are sensitive to air and moisture. Therefore, conducting the reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Protocol 1: SNAr with Amine Nucleophiles
This protocol describes the reaction of this compound with a generic secondary amine (R₂NH).
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the secondary amine (1.2-1.5 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous polar aprotic solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SNAr with Thiol Nucleophiles
This protocol outlines the reaction of this compound with a generic thiol (RSH).
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equiv) and the anhydrous solvent (DMF or THF).
-
Cool the mixture in an ice bath.
-
Carefully add the base (NaH, 1.2 equiv, or K₂CO₃, 2.0 equiv) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 equiv) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Summary of Reaction Parameters
| Nucleophile Class | Typical Base(s) | Typical Solvent(s) | Typical Temperature (°C) |
| Amines (primary, secondary) | K₂CO₃, Cs₂CO₃, Et₃N | DMF, DMSO, NMP | 80 - 140 |
| Thiols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, MeCN | 60 - 120 |
| Alcohols/Phenols | NaH, KHMDS, t-BuOK | THF, Dioxane, Toluene | 25 - 110 |
Experimental Workflow Visualization
Caption: A generalized workflow for SNAr reactions of this compound.
Applications in Drug Discovery and Development
The thioether and substituted amine moieties are prevalent in a vast array of pharmaceuticals. The ability to readily introduce these and other functional groups onto an aromatic ring via SNAr reactions of substrates like this compound is of immense value.
-
Scaffold Decoration: In lead optimization, SNAr provides a reliable method for rapidly generating analogues with diverse substituents. This allows for the systematic exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The thioether group can serve as a bioisostere for other functionalities, potentially improving a compound's metabolic stability or pharmacokinetic profile.[3]
-
Synthesis of Heterocycles: The products of SNAr reactions can serve as intermediates in the synthesis of more complex heterocyclic systems, which are common motifs in drug molecules.[11][12][13] For example, intramolecular SNAr reactions can be employed to construct fused ring systems.
-
Fine-Tuning Physicochemical Properties: The introduction of different nucleophiles allows for the fine-tuning of properties such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Troubleshooting and Field-Proven Insights
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., switching from DMF to DMSO), or employing a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). Microwave heating can also be beneficial. For unactivated fluoroarenes, catalytic methods may be necessary.[2][14][15]
-
Side Reactions: With certain nucleophiles, side reactions can occur. For instance, with primary amines, N,N-diarylation is a possibility. Using an excess of the amine can help to minimize this.
-
Poor Solubility: If the starting materials or reagents have poor solubility, a different solvent system may be required. In some cases, the use of phase-transfer catalysts can be advantageous.
-
Hydrolysis of Sensitive Groups: If the substrate or product contains sensitive functional groups (e.g., esters), milder bases and reaction conditions should be employed.[16]
-
Thiol Oxidation: Thiols can be susceptible to oxidation to disulfides. Ensuring a strictly inert atmosphere is crucial to prevent this side reaction.
Conclusion
The nucleophilic aromatic substitution reactions of this compound represent a robust and versatile tool for the synthesis of a wide range of substituted thioanisole derivatives. A thorough understanding of the underlying mechanistic principles, coupled with careful optimization of reaction conditions, enables researchers to effectively leverage this methodology in their synthetic campaigns. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in drug discovery and development, facilitating the efficient construction of novel molecular entities with potential therapeutic applications.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
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Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. (2025). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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15.4: Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. [Link]
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Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). (n.d.). ResearchGate. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. [Link]
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Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. [Link]
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Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). ResearchGate. [Link]
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Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Royal Society of Chemistry. [Link]
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16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry. [Link]
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Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). PMC. [Link]
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Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]
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Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]
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Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. (n.d.). PMC. [Link]
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Application Notes and Protocols: Selective Oxidation of 3-Fluorothioanisole to 3-Fluorophenyl Methyl Sulfoxide
Abstract
This document provides a comprehensive guide for the selective oxidation of 3-Fluorothioanisole to its corresponding sulfoxide, 3-fluorophenyl methyl sulfoxide. The sulfoxide moiety is a critical functional group in medicinal chemistry and drug development, often imparting unique pharmacological properties. This guide details two robust and accessible oxidation protocols using common laboratory reagents: hydrogen peroxide with glacial acetic acid and sodium metaperiodate. It offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and thorough analytical characterization of the product. This application note is intended for researchers, scientists, and professionals in drug development seeking reliable and well-documented synthetic methods.
Introduction: The Significance of Sulfoxides in Organic and Medicinal Chemistry
The selective oxidation of thioethers to sulfoxides is a cornerstone transformation in modern organic synthesis. Sulfoxides are not merely intermediates for the synthesis of sulfones; they are a class of compounds with distinct stereoelectronic properties and significant biological activities. The sulfur atom in a sulfoxide is chiral when bearing two different substituents, leading to the existence of enantiomers that can exhibit differential pharmacological profiles.
3-Fluorophenyl methyl sulfoxide is a valuable building block in the synthesis of more complex molecules. The presence of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate. Therefore, efficient and selective methods for the preparation of this and similar sulfoxides are of high interest to the scientific community.
This guide presents two reliable methods for the oxidation of this compound, focusing on chemoselectivity to avoid over-oxidation to the corresponding sulfone. The causality behind experimental choices, safety considerations, and detailed analytical procedures are discussed to ensure reproducibility and a thorough understanding of the process.
Strategic Approaches to the Oxidation of this compound
The primary challenge in the oxidation of thioethers is to achieve high selectivity for the sulfoxide product without significant formation of the over-oxidized sulfone. The choice of oxidant and reaction conditions is paramount to controlling the outcome of the reaction. Herein, we explore two effective strategies.
Hydrogen Peroxide in Acetic Acid: A "Green" and Efficient Method
The use of hydrogen peroxide as an oxidant is highly desirable from a green chemistry perspective, as its only byproduct is water.[1] In the presence of an acid catalyst, such as glacial acetic acid, the oxidizing power of hydrogen peroxide is enhanced, allowing for the efficient conversion of sulfides to sulfoxides under mild conditions.[1]
Mechanism: The reaction likely proceeds through the formation of a more electrophilic oxidizing species, peracetic acid, in situ. This species then undergoes a nucleophilic attack by the sulfur atom of the thioether, followed by a proton transfer to yield the sulfoxide and acetic acid. Careful control of stoichiometry and temperature is crucial to prevent the second oxidation step to the sulfone.
Caption: Reaction mechanism of H₂O₂/AcOH oxidation.
Sodium Metaperiodate: A Mild and Selective Reagent
Sodium metaperiodate (NaIO₄) is a widely used and highly selective oxidizing agent for the conversion of sulfides to sulfoxides.[2] The reaction is typically carried out in a biphasic solvent system, such as methanol-water or dichloromethane-water, at low temperatures to ensure high chemoselectivity.
Mechanism: The periodate ion in an aqueous medium acts as the oxidizing species. The sulfur atom of the thioether attacks the iodine atom of the periodate, leading to the formation of an intermediate that subsequently breaks down to yield the sulfoxide and iodate. The mildness of this reagent significantly reduces the risk of over-oxidation.
Caption: Reaction mechanism of NaIO₄ oxidation.
Experimental Protocols
Materials and Instrumentation
| Reagent/Equipment | Supplier | Grade |
| This compound | Commercially Available | >98% |
| Hydrogen Peroxide | Commercially Available | 30% in H₂O |
| Glacial Acetic Acid | Commercially Available | ACS Reagent Grade |
| Sodium Metaperiodate | Commercially Available | ≥99% |
| Dichloromethane | Commercially Available | ACS Reagent Grade |
| Methanol | Commercially Available | ACS Reagent Grade |
| Anhydrous Sodium Sulfate | Commercially Available | ACS Reagent Grade |
| Magnetic Stirrer with Stir Bar | Standard Laboratory Equipment | - |
| Round-bottom flasks | Standard Laboratory Equipment | - |
| Separatory Funnel | Standard Laboratory Equipment | - |
| Rotary Evaporator | Standard Laboratory Equipment | - |
| NMR Spectrometer | Standard Laboratory Equipment | 400 MHz or higher |
Safety Precautions
-
This compound: This compound is a combustible liquid and causes skin and serious eye irritation.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use in a fume hood.
-
Sodium Metaperiodate: Oxidizer. May intensify fire. Handle with care.
-
Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.
Protocol 1: Oxidation with Hydrogen Peroxide and Acetic Acid
This protocol is adapted from a general procedure for the selective oxidation of sulfides.[1]
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.42 g, 10 mmol).
-
Add glacial acetic acid (10 mL) to the flask and stir the mixture at room temperature.
-
Slowly add 30% hydrogen peroxide (1.13 g, 10 mmol, 1.0 equiv.) dropwise to the stirring solution over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude 3-fluorophenyl methyl sulfoxide.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure product.
Protocol 2: Oxidation with Sodium Metaperiodate
This protocol is adapted from a well-established procedure for the oxidation of thioanisole.[2]
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (2.35 g, 11 mmol, 1.1 equiv.) in 50 mL of deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.42 g, 10 mmol) in 50 mL of methanol.
-
Add the methanolic solution of this compound to the cold aqueous solution of sodium metaperiodate dropwise over 15 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at 0 °C for 3-5 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the mixture to remove the sodium iodate precipitate.
-
Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-fluorophenyl methyl sulfoxide.
-
Purify the product by flash chromatography on silica gel if necessary.
Characterization of 3-Fluorophenyl Methyl Sulfoxide
The successful synthesis of 3-fluorophenyl methyl sulfoxide can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected NMR Spectroscopic Data
-
¹H NMR (in CDCl₃):
-
The methyl protons (-S(O)CH₃) are expected to appear as a singlet around δ 2.7-2.8 ppm.
-
The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The signals are expected in the range of δ 7.2-7.8 ppm.
-
-
¹³C NMR (in CDCl₃):
-
The methyl carbon (-S(O)CH₃) should appear around δ 44-45 ppm.
-
The aromatic carbons will show signals in the region of δ 110-165 ppm. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons will show smaller, through-bond C-F couplings.
-
Caption: General experimental workflow.
Troubleshooting and Further Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and continue monitoring by TLC. Ensure the quality of the oxidizing agent. |
| Product loss during workup. | Ensure complete extraction from the aqueous phase. Be careful during solvent removal. | |
| Over-oxidation to Sulfone | Reaction temperature too high. | Maintain the recommended temperature, especially for the NaIO₄ protocol. |
| Excess oxidant. | Use the stoichiometric amount of oxidant as specified. | |
| Difficult Purification | Co-elution of starting material and product. | Optimize the eluent system for column chromatography. |
Chiral Synthesis: For applications requiring enantiomerically pure sulfoxides, asymmetric oxidation methods can be employed. This typically involves the use of a chiral catalyst, such as a titanium or vanadium complex with a chiral ligand, in conjunction with an oxidant like hydrogen peroxide or tert-butyl hydroperoxide.
Conclusion
The selective oxidation of this compound to 3-fluorophenyl methyl sulfoxide is a valuable transformation for the synthesis of fluorinated building blocks in drug discovery and development. The two protocols presented here, utilizing either hydrogen peroxide/acetic acid or sodium metaperiodate, offer reliable, scalable, and chemoselective routes to the desired product. By understanding the underlying reaction mechanisms and adhering to the detailed experimental procedures, researchers can confidently synthesize and characterize this important sulfoxide for their specific applications.
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Application Notes and Protocols: The Strategic Use of 3-Fluorothioanisole in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Fluorine Advantage in Kinase Inhibitor Design
In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, the strategic incorporation of fluorine atoms has become a cornerstone of medicinal chemistry.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] This application note delves into the utility of a specific fluorinated building block, 3-Fluorothioanisole , as a versatile precursor in the synthesis of potent and selective kinase inhibitors. We will explore its transformation into key intermediates and its application in constructing complex heterocyclic scaffolds central to the activity of these targeted therapies.
Core Synthetic Strategies Employing this compound
This compound serves as an excellent starting material for introducing the 3-fluorophenyl moiety into kinase inhibitor scaffolds. Its utility is primarily realized through two key synthetic transformations:
-
Oxidation and Nucleophilic Aromatic Substitution: The thioether group of this compound can be readily oxidized to a sulfone, which then becomes a good leaving group for nucleophilic aromatic substitution, enabling the introduction of an amino group to form 3-fluoroaniline. 3-Fluoroaniline is a critical precursor for many kinase inhibitors.
-
Palladium-Catalyzed Cross-Coupling Reactions: The corresponding sulfone, 3-fluorophenyl methyl sulfone, can also participate in advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds, a fundamental step in the assembly of many kinase inhibitor backbones.[3][4][5]
This note will provide detailed protocols for these transformations and illustrate their application in the synthesis of a promising Aurora Kinase B inhibitor.
Application Example: Synthesis of an Aurora Kinase B Inhibitor
Aurora Kinase B (AURKB) is a crucial regulator of mitosis, and its overexpression is implicated in various cancers.[6][7] Small molecule inhibitors of AURKB are therefore of significant therapeutic interest. Here, we outline a plausible and chemically sound synthetic route to an exemplary AURKB inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , leveraging this compound as a key starting material.[6][7]
Synthetic Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for an Aurora Kinase B inhibitor.
Part 1: Synthesis of the Key Intermediate, 3-Fluoroaniline
The initial steps focus on converting this compound into the versatile intermediate, 3-fluoroaniline.
Step 1: Oxidation of this compound to 3-Fluorophenyl Methyl Sulfone
The thioether is first oxidized to the corresponding sulfone to activate the aromatic ring for subsequent nucleophilic substitution.
-
Reaction Scheme:
-
This compound + Oxidizing Agent (e.g., m-CPBA or Oxone) → 3-Fluorophenyl Methyl Sulfone
-
-
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., m-CPBA, 2.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Fluorophenyl Methyl Sulfone.
-
Step 2: Amination of 3-Fluorophenyl Methyl Sulfone to 3-Fluoroaniline
The sulfone group is displaced by an amino group via nucleophilic aromatic substitution.
-
Reaction Scheme:
-
3-Fluorophenyl Methyl Sulfone + Ammonia Source (e.g., aq. NH₃) → 3-Fluoroaniline
-
-
Protocol:
-
In a sealed pressure vessel, combine 3-Fluorophenyl Methyl Sulfone (1.0 eq) with an excess of aqueous ammonia.
-
Heat the mixture to 150-200 °C.
-
Maintain the reaction at this temperature for 12-24 hours, with stirring.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-Fluoroaniline by distillation or column chromatography.[8]
-
Part 2: Assembly of the Final Kinase Inhibitor
With 3-fluoroaniline in hand, the final steps involve its elaboration into the target kinase inhibitor. The following is a representative, though conceptual, pathway based on established organic chemistry principles.
Step 3: Acylation of 3-Fluoroaniline
3-Fluoroaniline is acylated with 2-chloroacetyl chloride to introduce the acetamide side chain.
-
Reaction Scheme:
-
3-Fluoroaniline + 2-Chloroacetyl chloride → N-(3-fluorophenyl)-2-chloroacetamide
-
-
Protocol:
-
Dissolve 3-Fluoroaniline (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add 2-chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield N-(3-fluorophenyl)-2-chloroacetamide, which can often be used in the next step without further purification.
-
Step 4: Final Coupling to the Kinase Inhibitor Core
The final step involves the coupling of the N-(3-fluorophenyl)-2-chloroacetamide with the pre-assembled quinazoline core of the kinase inhibitor. This is a nucleophilic substitution reaction where the amine on the quinazoline core displaces the chloride.
-
Conceptual Reaction Scheme:
-
N-(3-fluorophenyl)-2-chloroacetamide + Quinazoline-amine intermediate → Final Kinase Inhibitor
-
-
General Protocol Considerations:
-
The quinazoline-amine intermediate (prepared through separate multi-step synthesis) and N-(3-fluorophenyl)-2-chloroacetamide are dissolved in a polar aprotic solvent like DMF or DMSO.
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is added to scavenge the HCl produced.
-
The reaction is typically heated to 80-120 °C and monitored by LC-MS.
-
Upon completion, the product is isolated by precipitation or extraction and purified by preparative HPLC or recrystallization.
-
Alternative Strategy: 3-Fluorophenyl Methyl Sulfone in Suzuki-Miyaura Cross-Coupling
An alternative and powerful application of a this compound derivative is the use of 3-fluorophenyl methyl sulfone as a coupling partner in Suzuki-Miyaura reactions.[3][4][5] This approach is particularly useful for constructing biaryl or heteroaryl-aryl linkages, which are common motifs in kinase inhibitors.
Caption: Suzuki-Miyaura cross-coupling using 3-fluorophenyl methyl sulfone.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Components:
-
3-Fluorophenyl Methyl Sulfone (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
-
Procedure:
-
To a reaction flask, add 3-fluorophenyl methyl sulfone, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography to yield the desired 3-fluoro-biaryl or 3-fluoro-heteroaryl compound.
-
Data Summary
| Starting Material | Product | Key Transformation | Typical Reagents | Significance |
| This compound | 3-Fluorophenyl Methyl Sulfone | Oxidation | m-CPBA, Oxone | Activation for subsequent reactions |
| 3-Fluorophenyl Methyl Sulfone | 3-Fluoroaniline | Nucleophilic Aromatic Substitution (Amination) | Aqueous Ammonia | Key intermediate for amide-containing inhibitors |
| 3-Fluorophenyl Methyl Sulfone | 3-Fluoro-biaryl/heteroaryl | Suzuki-Miyaura Coupling | Aryl Boronic Acid, Pd Catalyst, Base | Formation of C-C bonds for inhibitor scaffolds |
Conclusion
This compound is a valuable and versatile fluorinated building block for the synthesis of kinase inhibitors. Its ability to be transformed into key intermediates like 3-fluoroaniline and 3-fluorophenyl methyl sulfone opens up multiple synthetic avenues, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic incorporation of the 3-fluorophenyl moiety, facilitated by the use of this compound, can lead to the development of novel kinase inhibitors with improved pharmacological profiles. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important synthetic precursor.
References
- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (URL not available)
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. (URL not available)
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs).
- This compound. MySkinRecipes. (URL not available)
- The Chemical Precision of this compound: Applications in Electronics and Beyond. (URL not available)
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Publishing Group. (URL not available)
- Synthesis method of m-fluoroaniline.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. (URL not available)
- Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase.
- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline. Benchchem. (URL not available)
- The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. (URL not available)
- The Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.
- 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Ossila. (URL not available)
- 3-Fluoroaniline | C6H6FN | CID 9742. PubChem. (URL not available)
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Sulfones in cross coupling. Crudden Lab. (URL not available)
- Article Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones. ChemRxiv. (URL not available)
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. (URL not available)
- Pharmacological applications of azomethine derivatives in the therapy of different diseases. (URL not available)
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. (URL not available)
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- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: 3-Fluorothioanisole as a Versatile Precursor for Bioactive Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated, Sulfur-Containing Heterocycles in Medicinal Chemistry
Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their prevalence is due to the ability of the sulfur atom to engage in various non-covalent interactions with biological targets, its role in metabolism, and its utility as a synthetic handle. When combined with fluorine, an element known for its unique ability to modulate pharmacokinetic and physicochemical properties, the resulting fluorinated sulfur heterocycles represent a class of compounds with immense potential for drug discovery.[1][2][3] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3][4][5]
This guide focuses on the utility of 3-fluorothioanisole as a strategic starting material for the synthesis of two important classes of bioactive heterocycles: benzothiophenes and benzothiazoles . The presence of the fluorine atom at the meta-position of the thioanisole ring offers a unique handle to introduce this beneficial element into the final heterocyclic structure, leading to compounds with potentially enhanced therapeutic profiles. We will explore key synthetic strategies, provide detailed experimental protocols, and discuss the biological significance of the resulting compounds.
Part 1: Synthesis of Bioactive 6-Fluorobenzothiophenes
Benzothiophene and its derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[6][7] The introduction of a fluorine atom onto the benzothiophene scaffold can further enhance these activities.
Synthetic Strategy: Palladium-Catalyzed Annulation
A powerful method for the construction of substituted benzothiophenes is the palladium-catalyzed annulation of aryl sulfides with alkynes.[8][9] While a direct protocol starting from this compound is not explicitly detailed in the literature, we can adapt established procedures for analogous aryl sulfides. The proposed strategy involves the ortho-functionalization of this compound, followed by a palladium-catalyzed coupling with a suitable alkyne and subsequent electrophilic cyclization.
Workflow for the Synthesis of 6-Fluorobenzothiophenes
Caption: Proposed synthetic workflow for 6-fluorobenzothiophenes.
Experimental Protocol: Synthesis of 2-Phenyl-6-fluorobenzothiophene (Adapted from Larock et al.)
This protocol is adapted from the synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes.[10][11]
Step 1: Synthesis of 1-Fluoro-2-iodo-3-(methylthio)benzene
-
Rationale: Ortho-iodination of this compound is the crucial first step to enable subsequent palladium-catalyzed cross-coupling at the position adjacent to the thioether. N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) is an effective system for this transformation.
-
Procedure:
-
To a solution of this compound (1.0 eq) in trifluoroacetic acid (0.5 M) at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes) to afford 1-fluoro-2-iodo-3-(methylthio)benzene.
-
Step 2: Synthesis of 1-Fluoro-3-(methylthio)-2-(phenylethynyl)benzene
-
Rationale: A Sonogashira coupling is employed to form the C-C bond between the ortho-iodinated thioanisole and phenylacetylene. The palladium catalyst facilitates the coupling, while the copper(I) iodide co-catalyst is essential for the activation of the alkyne.
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-fluoro-2-iodo-3-(methylthio)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (3.0 eq) and phenylacetylene (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (hexanes/ethyl acetate gradient) to yield the desired product.
-
Step 3: Synthesis of 2-Phenyl-6-fluorobenzothiophene
-
Rationale: Electrophilic cyclization using iodine promotes the intramolecular attack of the sulfur atom onto the alkyne, leading to the formation of the benzothiophene ring. Sodium bicarbonate is used as a base to neutralize the HI formed during the reaction.
-
Procedure:
-
Dissolve 1-fluoro-3-(methylthio)-2-(phenylethynyl)benzene (1.0 eq) in dichloromethane (0.1 M).
-
Add sodium bicarbonate (2.0 eq) followed by iodine (1.2 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (hexanes) to afford 2-phenyl-6-fluorobenzothiophene.
-
| Compound | Starting Material | Key Reagents | Yield (%) | Bioactivity Reference |
| 2-Phenyl-6-fluorobenzothiophene | This compound | NIS, Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, I₂ | (Estimated) 60-70% over 3 steps | [7] |
Part 2: Synthesis of Bioactive Fluorinated Benzothiazoles
Benzothiazoles are another class of privileged sulfur-containing heterocycles with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[4][5] Fluorinated benzothiazoles have shown particular promise as potent antitumor agents.[4]
Synthetic Strategy: Condensation and Cyclization of a Fluorinated Amino Thiophenol Precursor
The most common route to benzothiazoles involves the condensation of a 2-aminothiophenol derivative with an aldehyde, carboxylic acid, or acyl chloride.[1] While this compound is not a direct precursor, it can be envisioned as a starting point for the synthesis of the key intermediate, 2-amino-4-fluorothiophenol, through a series of functional group transformations (e.g., nitration, reduction, and demethylation/thiolation). For the purpose of this guide, we will focus on a well-established protocol starting from a commercially available fluorinated aniline.
Workflow for the Synthesis of Fluorinated Benzothiazoles
Caption: General workflow for fluorinated benzothiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole (Adapted from Jayachandran et al.)
This protocol is based on the synthesis of fluoro-substituted benzothiazoles for pharmacological screening.[2]
-
Rationale: This is a classic synthetic route to 2-aminobenzothiazoles. 4-Fluoroaniline reacts with potassium thiocyanate in the presence of bromine and acetic acid to undergo an in-situ thiocyanation followed by cyclization to form the benzothiazole ring.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve potassium thiocyanate (2.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice-salt bath and add 4-fluoroaniline (1.0 eq).
-
While maintaining the temperature below 10 °C, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring.
-
After the addition is complete, continue stirring for 2 hours at 10 °C, then for 10 hours at room temperature.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated ammonia solution.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
-
| Compound | Starting Material | Key Reagents | Yield (%) | Bioactivity Reference |
| 2-Amino-6-fluorobenzothiazole | 4-Fluoroaniline | KSCN, Br₂, Acetic Acid | 70-80% | [2][4] |
This 2-amino-6-fluorobenzothiazole serves as a versatile intermediate for the synthesis of a wide array of bioactive molecules through derivatization of the amino group.
Conclusion
This compound is a valuable and strategically important precursor for the synthesis of bioactive sulfur-containing heterocycles. The methodologies outlined in this guide, including palladium-catalyzed annulation for 6-fluorobenzothiophenes and the adaptation of classical condensation reactions for fluorinated benzothiazoles, provide robust pathways to novel compounds with significant therapeutic potential. The strategic incorporation of fluorine via this compound offers a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, ultimately contributing to the development of next-generation therapeutics.
References
- Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3).
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Chavda, M. D., & Purohit, D. M. (2011). Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals.
- Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. (1996). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of medicinal chemistry, 39(17), 3375–3384.
- Kamal, A., Kumar, B. A., Reddy, T. S., & Ramana, A. V. (2010). Synthesis and anti-fungal screening of fluorinated benzothiazolo linked imidazole compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 2(4), 133-137.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Yue, D., & Larock, R. C. (2002). Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. The Journal of organic chemistry, 67(6), 1905–1909.
- Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Organic letters, 3(13), 2013–2016.
- Tobisu, M., & Chatani, N. (2016). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Organic letters, 18(17), 4312–4315.
- Bartoli, G., Bellucci, M. C., Dalpozzo, R., De Nino, A., & Procopio, A. (2011). Palladium-catalyzed synthesis of benzothiophene derivatives. Current Organic Chemistry, 15(20), 3539-3563.
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Ngai, M. Y., & Togni, A. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (108), 53789.
- Fagnou, K., & Lautens, M. (2003). Rhodium-catalyzed heterocycle synthesis by C-H functionalization. Angewandte Chemie (International ed. in English), 42(39), 4880–4883.
- Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Benzo[b]furans and Indoles by the Palladium-Catalyzed Coupling of o-Iodo- or o-Bromophenols and -anilines and Terminal Alkynes, Followed by Electrophilic Cyclization. The Journal of organic chemistry, 63(22), 7652–7662.
- Guimond, N., & Fagnou, K. (2011). Rhodium(III)-catalyzed heterocycle synthesis using an internal oxidant: improved reactivity and mechanistic studies. Journal of the American Chemical Society, 133(16), 6418–6427.
- Bartoli, G., Bencivenni, G., & Dalpozzo, R. (2010). Palladium-catalyzed synthesis of benzothiophene-3-carboxylic esters by oxidative cyclization-deprotection-alkoxycarbonylation sequence under aerobic conditions. The Journal of organic chemistry, 75(10), 3479–3482.
- Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European journal of medicinal chemistry, 138, 1002–1033.
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HPLC method for purity assessment of 3-Fluorothioanisole
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Assessment of 3-Fluorothioanisole
Introduction
This compound (CAS 658-28-6) is a fluorinated aromatic sulfide building block increasingly utilized in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring a fluorine atom and a methylthio group on a benzene ring, imparts unique properties to target molecules.[1] As with any active pharmaceutical ingredient (API) intermediate, ensuring its purity is a critical step in drug development and manufacturing to guarantee the safety and efficacy of the final product.[2] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3]
This document, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive guide to developing and validating a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. It details the rationale behind the methodological choices and outlines a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[4][5]
Physicochemical Characteristics of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.[3]
| Property | Value | Reference |
| Chemical Formula | C₇H₇FS | [6][7] |
| Molecular Weight | 142.19 g/mol | [6][7] |
| Appearance | Colorless to light yellow/orange clear liquid | [6] |
| Boiling Point | ~187 °C | [1][6] |
| Density | ~1.17 g/cm³ | [6][8] |
| Structure | ||
| Solubility | Insoluble in water; soluble in organic solvents like acetonitrile and methanol. | [2] |
The non-polar, aromatic nature of this compound makes it an ideal candidate for analysis by RP-HPLC, where a hydrophobic stationary phase is paired with a polar mobile phase.[9]
HPLC Method Development: A Rationale-Driven Approach
The objective is to develop a stability-indicating purity method capable of separating this compound from its potential process-related impurities and degradation products.
Column Selection
A C18 (octadecyl) stationary phase is the workhorse of RP-HPLC and is selected here for its strong hydrophobic retention of aromatic compounds like this compound. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 µm provides a good balance of efficiency, resolution, and backpressure.
Mobile Phase Selection
The mobile phase in RP-HPLC typically consists of an aqueous component and a less polar organic modifier.[9]
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, providing a cleaner baseline.
-
Aqueous Phase: Unbuffered water is a suitable starting point. A low concentration of an acid, such as 0.1% formic acid, can be added to sharpen peak shape by ensuring consistent ionization of any acidic or basic functional groups on the analyte or impurities.
-
Elution Mode: A gradient elution is selected to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime. This is crucial for a purity method designed to detect a wide range of potential contaminants.
Detection Wavelength
The presence of the phenyl ring in this compound provides strong UV absorbance. A diode-array detector (DAD) is used to scan across a range of wavelengths to determine the absorbance maximum (λmax). For initial development, a wavelength of 254 nm is selected, as it provides good sensitivity for many aromatic compounds.
Sample Preparation
The diluent used to dissolve the sample should be compatible with the mobile phase to ensure good peak shape.[2] A mixture of acetonitrile and water (e.g., 50:50 v/v) is an appropriate choice, as it can solubilize the analyte without being excessively strong, which could cause peak distortion.
Detailed Analytical Protocol
I. Materials and Reagents
-
This compound Reference Standard (>99.5% purity)
-
This compound sample for testing
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
II. Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with DAD |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 5 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
III. Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
IV. System Suitability Testing (SST)
Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (T): ≤ 2.0 for the this compound peak.
-
Theoretical Plates (N): ≥ 5000 for the this compound peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
Method Validation Protocol
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[5][10] The following protocol is based on ICH Q2(R1) guidelines.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10]
-
Protocol:
-
Inject the diluent to demonstrate no interfering peaks at the retention time of this compound.
-
Analyze a solution of the this compound reference standard.
-
Analyze the sample solution.
-
Perform forced degradation studies by exposing the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[4] Analyze the stressed samples.
-
-
Acceptance Criteria: The this compound peak should be free from co-elution with any degradation products or impurities, as determined by peak purity analysis using a DAD.
Linearity
-
Protocol: Prepare a series of at least five solutions of the this compound reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., LOQ, 0.25, 0.4, 0.5, 0.6, 0.75 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike a known amount of the this compound sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six separate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.[5]
-
Acceptance Criteria: The %RSD of the purity values should be ≤ 2.0%.
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
-
Acceptance Criteria: The %RSD between the two sets of results should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ must be experimentally verified by analyzing a solution at this concentration and demonstrating acceptable precision and accuracy.
Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results.
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., vary %B by ± 2%)
-
-
Acceptance Criteria: System suitability criteria must be met, and the purity result should not significantly change from the nominal conditions.
Conclusion
This application note provides a detailed, scientifically grounded RP-HPLC method for determining the purity of this compound. The described method is specific, linear, accurate, and precise, making it suitable for quality control in a regulated environment. By following the outlined protocols for method development and validation, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality of this critical raw material in the pharmaceutical supply chain.
References
- Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- ChemicalBook. This compound. ChemicalBook.
- Pharmaguideline.
- World Journal of Pharmaceutical and Medical Research.
- SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- International Journal of Applied Research in Science, Computation and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT.
- Chemsrc. This compound. Chemsrc.
- Sigma-Aldrich. This compound. Sigma-Aldrich.
- Chongqing Chemdad Co., Ltd. This compound. Chemdad.
- TCI Chemicals. This compound. TCI Chemicals.
- Santa Cruz Biotechnology. This compound. SCBT.
- MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
- IOP Conference Series: Materials Science and Engineering.
- TCI Chemicals (India) Pvt. Ltd. This compound. TCI Chemicals.
Sources
- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. wjpmr.com [wjpmr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
troubleshooting low yield in 3-Fluorothioanisole preparation
Welcome to the technical support center for the synthesis of 3-Fluorothioanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are three primary synthetic routes for the preparation of this compound:
-
Methylation of 3-Fluorothiophenol: This is a direct approach involving the S-methylation of the corresponding thiophenol.
-
Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-3-fluorobenzene: This method involves the displacement of a halide (typically chloride) with a methylthiolate source.
-
Sandmeyer-type reaction of 3-Fluoroaniline: This route proceeds via diazotization of the aniline followed by reaction with a sulfur reagent like dimethyl disulfide.
Q2: My overall yield is consistently low. What general factors should I check first?
Low yields can often be attributed to common experimental errors unrelated to the specific reaction chemistry. Before delving into route-specific troubleshooting, ensure the following:
-
Reagent Purity: Verify the purity of your starting materials and reagents. Impurities can lead to side reactions or inhibit the desired transformation.
-
Solvent Quality: Ensure solvents are anhydrous and of the appropriate grade. Water and other impurities can have a significant impact on many reactions.
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Accurate Stoichiometry: Double-check all calculations and measurements of reagents.
-
Temperature Control: Maintain the specified reaction temperature, as deviations can affect reaction rates and selectivity.
Troubleshooting Guide by Synthetic Route
This section provides in-depth troubleshooting for specific issues encountered in each of the primary synthetic routes.
Route 1: Methylation of 3-Fluorothiophenol
This seemingly straightforward route can present challenges related to the reactivity of the thiophenol starting material.
Problem 1: Low conversion of 3-Fluorothiophenol to this compound.
-
Potential Cause A: Incomplete deprotonation of the thiophenol. The formation of the thiolate anion is crucial for efficient methylation.
-
Solution:
-
Base Selection: Use a sufficiently strong base to ensure complete deprotonation of the thiophenol. Common choices include sodium hydroxide, potassium carbonate, or sodium hydride.
-
Reaction Conditions: Ensure the base is fully dissolved or adequately dispersed in the solvent before adding the thiophenol.
-
Stoichiometry: Use at least one equivalent of the base.
-
-
-
Potential Cause B: Inactive methylating agent. The methylating agent may have degraded over time.
-
Solution:
-
Reagent Quality: Use a fresh bottle of the methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Proper Storage: Store methylating agents according to the manufacturer's recommendations, typically in a cool, dark place.
-
-
Problem 2: Formation of significant amounts of 3,3'-difluorodiphenyl disulfide.
-
Potential Cause: Oxidation of the thiophenol starting material. Thiophenols are susceptible to oxidation to disulfides, especially in the presence of air and at elevated temperatures.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
-
-
Experimental Protocol: Methylation of 3-Fluorothiophenol
-
To a stirred solution of 3-Fluorothiophenol (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) under an inert atmosphere, add a base (e.g., K2CO3, 1.5 eq) at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the thiolate.
-
Cool the reaction mixture to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Route 2: Nucleophilic Aromatic Substitution of 1-Chloro-3-fluorobenzene
This route relies on the principles of SNAr, where the fluorine atom activates the ring towards nucleophilic attack.[1][2]
Problem 1: No or very slow reaction observed.
-
Potential Cause A: Insufficient activation of the aromatic ring. While the fluorine atom is activating, the reaction may still require forcing conditions.
-
Solution:
-
Higher Temperatures: Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[3]
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or NMP to solvate the cation and enhance the nucleophilicity of the thiomethoxide.[3]
-
-
-
Potential Cause B: Poor quality of the thiomethoxide source. Sodium thiomethoxide can be hygroscopic and degrade.
-
Solution:
-
Fresh Reagent: Use freshly opened or properly stored sodium thiomethoxide.
-
In situ Generation: Consider generating the thiomethoxide in situ by reacting sodium methoxide with methanethiol.
-
-
Problem 2: Formation of undesired regioisomers.
-
Potential Cause: Competing nucleophilic attack at other positions. While the fluorine atom directs the substitution primarily to the ortho and para positions, some attack at other positions might occur under harsh conditions.
-
Solution:
-
Temperature Optimization: Avoid excessive heating, as this can lead to a loss of regioselectivity.
-
Careful Analysis: Use analytical techniques such as GC-MS and NMR to identify and quantify any isomeric impurities.
-
-
Experimental Protocol: SNAr of 1-Chloro-3-fluorobenzene
-
To a flame-dried round-bottom flask under an inert atmosphere, add a polar aprotic solvent (e.g., DMF) and sodium thiomethoxide (1.2 eq).[3]
-
Stir the mixture to ensure the sodium thiomethoxide is well-suspended or dissolved.
-
Add 1-Chloro-3-fluorobenzene (1.0 eq) to the mixture.
-
Heat the reaction mixture (e.g., to 80-120 °C) and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography or distillation.
Route 3: Sandmeyer-type Reaction of 3-Fluoroaniline
This multi-step process involves the formation of a diazonium salt, which is then reacted with a sulfur nucleophile.[4]
Problem 1: Low yield of the diazonium salt.
-
Potential Cause A: Incorrect temperature control during diazotization. Diazonium salts are often unstable at temperatures above 0-5 °C.[4]
-
Solution:
-
Strict Temperature Monitoring: Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.
-
Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to control the exotherm.
-
-
-
Potential Cause B: Premature decomposition of the diazonium salt.
-
Solution:
-
Use Immediately: Use the freshly prepared diazonium salt solution immediately in the subsequent step without delay.
-
Acid Choice: The choice of acid can influence the stability of the diazonium salt. Hydrochloric or sulfuric acid are commonly used.
-
-
Problem 2: Formation of side products such as 3-fluorophenol or unwanted azo compounds.
-
Potential Cause: Reaction of the diazonium salt with water or unreacted aniline.
-
Solution:
-
Anhydrous Conditions (for subsequent step): While the diazotization is aqueous, the subsequent reaction with the sulfur nucleophile may benefit from non-aqueous conditions to minimize phenol formation.[5]
-
Stoichiometry Control: Ensure complete conversion of the aniline to the diazonium salt to avoid azo coupling.
-
-
Experimental Protocol: Sandmeyer-type Reaction of 3-Fluoroaniline
-
Dissolve 3-Fluoroaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl, H2SO4) and cool the mixture to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of the sulfur source (e.g., sodium thiomethoxide or dimethyl disulfide with a suitable catalyst).
-
Slowly add the cold diazonium salt solution to the sulfur reagent solution.
-
Allow the reaction to proceed, monitoring for nitrogen evolution. The temperature may need to be gradually raised to complete the reaction.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Work-up and purify as described in the previous methods.
Data Summary
| Parameter | Route 1: Methylation | Route 2: SNAr | Route 3: Sandmeyer |
| Starting Material | 3-Fluorothiophenol | 1-Chloro-3-fluorobenzene | 3-Fluoroaniline |
| Key Reagents | Methylating agent, Base | Sodium thiomethoxide | Sodium nitrite, Acid, Sulfur source |
| Typical Solvents | DMF, Acetonitrile | DMF, DMSO, NMP | Water, Organic solvent for 2nd step |
| Critical Temp. | 0 °C to RT | 80-120 °C | 0-5 °C for diazotization |
| Common Side Products | Disulfide | Regioisomers | Phenol, Azo compounds |
Visual Workflows
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
General SNAr Mechanism
Sources
Technical Support Center: Synthesis of 3-Fluorothioanisole
Last Updated: January 11, 2026
Introduction
3-Fluorothioanisole is a key building block in medicinal chemistry and materials science, valued for its unique electronic and lipophilic properties. Its synthesis, while conceptually straightforward, can be prone to the formation of specific side products that complicate purification and reduce yields. This guide provides in-depth, experience-based troubleshooting for common issues encountered during its synthesis, focusing on the underlying chemical principles to empower researchers to not only solve current problems but also prevent future ones.
This document is structured as a series of frequently asked questions (FAQs) organized by the most common synthetic routes.
Route 1: Nucleophilic Aromatic Substitution (SNAr) from 1-Chloro-3-fluorobenzene
This is often the preferred route due to the availability and lower cost of the starting materials. The reaction involves the displacement of the chloride by a thiomethoxide source, typically sodium thiomethoxide (NaSMe).
FAQ 1.1: I'm observing a significant amount of a foul-smelling, lower-boiling impurity, which I suspect is dimethyl disulfide (DMDS). What causes this and how can I prevent it?
Answer:
This is the most common issue in SNAr reactions employing thiomethoxide. The formation of dimethyl disulfide (CH₃SSCH₃) arises from the oxidative coupling of two thiomethoxide anions.
Causality: The thiomethoxide anion (CH₃S⁻) is a potent nucleophile but is also highly susceptible to oxidation. The primary culprit is often atmospheric oxygen dissolved in the reaction solvent or introduced during reagent handling. The oxidation proceeds via a single-electron transfer (SET) mechanism, generating a thiyl radical (CH₃S•) which then rapidly dimerizes.
-
2 CH₃S⁻ + [O] → CH₃S-SCH₃ + O²⁻
Troubleshooting & Prevention Protocol:
-
Rigorous Inert Atmosphere: The most critical factor is the exclusion of oxygen.
-
Solvent Degassing: Before adding any reagents, thoroughly degas your solvent (e.g., DMF, NMP, DMSO). This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30-60 minutes. Alternatively, three cycles of freeze-pump-thaw can be used for more sensitive reactions.
-
Positive Pressure: Maintain a positive pressure of inert gas throughout the entire reaction setup, including during reagent addition and the reaction itself. A nitrogen or argon balloon is sufficient for most lab-scale syntheses.
-
Reagent Handling: Sodium thiomethoxide is often hygroscopic and can degrade upon prolonged exposure to air. Handle it quickly in a glovebox or under a stream of inert gas.
-
-
Reagent Quality: Use high-purity, anhydrous sodium thiomethoxide. Older bottles or material that has been improperly stored may already contain disulfide impurities.
-
Temperature Control: While the SNAr reaction itself may require heat, avoid excessive temperatures, which can accelerate oxidative side reactions.
Workflow: Minimizing Dimethyl Disulfide (DMDS) Formation
Caption: Workflow to minimize DMDS formation in SNAr synthesis.
Route 2: Sandmeyer-type Reaction from 3-Fluoroaniline
This classic transformation involves the diazotization of 3-fluoroaniline to form a diazonium salt, which is then displaced by a sulfur nucleophile. While powerful, this multi-step process has its own set of potential pitfalls.
FAQ 2.1: My yield is very low, and I'm isolating a significant amount of 3-fluorophenol. What is causing this competitive reaction?
Answer:
The formation of 3-fluorophenol is a classic and very common side reaction in Sandmeyer chemistry. It occurs when the diazonium salt reacts with water, the solvent, instead of the desired sulfur nucleophile.[1][2][3][4][5]
Causality: The aryl diazonium ion (Ar-N₂⁺) is an excellent leaving group (N₂ gas). While it is typically displaced by a nucleophile in a copper-catalyzed radical reaction, it is also highly susceptible to hydrolysis, especially at elevated temperatures.[6][7] The diazonium group is replaced by a hydroxyl group from water, generating the corresponding phenol.[1][2]
-
[3-F-C₆H₄-N₂]⁺ + H₂O --(Heat)--> 3-F-C₆H₄-OH + N₂ + H⁺
Troubleshooting & Prevention Protocol:
-
Strict Temperature Control: This is the most critical parameter.
-
Diazotization: The initial formation of the diazonium salt from 3-fluoroaniline using sodium nitrite and a strong acid (like HCl) must be performed at low temperatures, typically 0-5 °C .[1] Use an ice-salt bath to maintain this temperature range. Higher temperatures will cause the diazonium salt to decompose prematurely.
-
Displacement: While the subsequent displacement reaction with the sulfur nucleophile (e.g., in the presence of a copper(I) catalyst) may require warming, this should be done carefully and only after the diazonium salt has been fully formed in the cold.[8] Avoid boiling the aqueous solution of the diazonium salt unless phenol formation is the desired outcome.[6]
-
-
Minimize Water: If possible, use a more concentrated acid for the diazotization to reduce the total volume of water. However, ensure all reagents remain in solution.
-
Order of Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline. This ensures that the nitrous acid is generated in situ and reacts immediately, preventing its decomposition and minimizing side reactions.[9]
FAQ 2.2: My crude product is contaminated with a highly colored (often yellow or orange) impurity that is difficult to remove. What is it and how did it form?
Answer:
This colored impurity is almost certainly an azo compound, formed by a "diazo coupling" reaction.
Causality: The aryl diazonium salt is a weak electrophile. If there is unreacted 3-fluoroaniline (a nucleophile) present in the mixture when the diazonium salt concentration builds up, the diazonium salt can attack the para-position of the aniline to form an azo-coupled dimer.[10][11] These compounds are extended conjugated systems, which causes them to absorb visible light and appear colored (they are the basis for many azo dyes).[5]
-
[3-F-C₆H₄-N₂]⁺ + 3-F-C₆H₄-NH₂ → 3-F-C₆H₄-N=N-C₆H₃(F)-NH₂ + H⁺
Troubleshooting & Prevention Protocol:
-
Ensure Complete Diazotization: The key is to ensure all the starting 3-fluoroaniline is converted to the diazonium salt before proceeding.
-
Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite to drive the diazotization to completion.
-
Slow Addition: As mentioned previously, add the nitrite solution slowly and with vigorous stirring at 0-5 °C. This maintains a low concentration of nitrous acid and allows it to react fully with the available aniline.
-
Test for Completion: You can test for the presence of unreacted nitrous acid (indicating the aniline is consumed) using starch-iodide paper (a positive test turns blue-black). This confirms that the diazotization is complete before you warm the reaction or add the next reagent.
-
Logical Flow: Competing Reactions in the Sandmeyer Synthesis
Caption: Competing reaction pathways for the 3-fluorobenzenediazonium salt.
General Purification Troubleshooting
FAQ 3.1: How can I effectively remove these common side products from my final product?
Answer:
A multi-step purification strategy is often necessary. The choice of technique depends on the specific impurities present.
| Impurity | Boiling Point (°C) | Key Characteristics | Recommended Purification Method |
| This compound (Product) | ~187 | Target Compound | - |
| Dimethyl Disulfide (DMDS) | ~110 | Volatile, strong odor | Fractional Distillation. The large boiling point difference allows for efficient separation. |
| 3-Fluorophenol | ~178 | Acidic proton | Aqueous Base Wash. Wash the crude organic extract with a dilute aqueous solution of NaOH or K₂CO₃. The phenol will be deprotonated to form a water-soluble phenoxide salt, which partitions into the aqueous layer.[8] |
| Azo Compound | High (often solid) | Colored, high MW | Column Chromatography. These compounds are typically more polar than the desired thioanisole and can be separated on silica gel. A non-polar eluent system (e.g., hexanes/ethyl acetate) is a good starting point. |
| 1-Chloro-3-fluorobenzene | ~123 | Unreacted starting material | Fractional Distillation. Can be removed as a lower-boiling fraction before the product distills. |
Standard Purification Protocol (Post-Workup):
-
Aqueous Wash: Transfer the crude product to a separatory funnel. Wash sequentially with:
-
Dilute NaOH (aq) (to remove 3-fluorophenol).
-
Water (to remove residual base).
-
Brine (to break emulsions and begin drying).
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and concentrate in vacuo.
-
Distillation/Chromatography:
-
If DMDS or unreacted starting material is the primary concern, proceed with fractional distillation under reduced pressure to prevent thermal decomposition.
-
If colored azo compounds or other polar impurities are present, silica gel chromatography is the preferred method.
-
References
-
From Diazonium Salts. Scribd. [Link]
-
Yadav, M., & Singh, R. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 153, 1-22. [Link]
-
Conversion of benzene diazonium salt to phenol involves. Filo. [Link]
-
Diazotization Mechanism - Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Glasp. (2016). [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
-
Sandmeyer Reaction. J&K Scientific LLC. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018). [Link]
-
Sandmeyer Reaction. GeeksforGeeks. [Link]
-
The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE. Vedantu. [Link]
-
Aromatic Reactions: Phenol formation from Diazonium Salts using H2O and Heat. Chemisfy. [Link]
-
Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Reactions of Diazonium Salts. Chemistry LibreTexts. (2023). [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. [Link]
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- 1. scribd.com [scribd.com]
- 2. Conversion of benzene diazonium salt to phenol involves | Filo [askfilo.com]
- 3. The formation of phenol from benzene diazonium chloride class 12 chemistry CBSE [vedantu.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 10. glasp.co [glasp.co]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Catalyst Selection for Cross-Coupling Reactions with 3-Fluorothioanisole: A Technical Support Guide
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and optimize reaction conditions when working with this unique substrate. By combining fundamental principles of organometallic catalysis with practical, field-proven insights, this document aims to serve as a comprehensive resource for troubleshooting and methodological development.
Introduction: The Unique Challenges of this compound
This compound presents a distinct set of challenges in cross-coupling reactions due to the presence of both a fluorine atom and a thioether group on the aromatic ring. The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring, which can affect the rates of oxidative addition and reductive elimination. The thioether moiety is a known potential coordinating agent to the palladium catalyst, which can lead to catalyst inhibition or poisoning. Understanding the interplay of these two functional groups is critical for successful catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The main challenges are twofold:
-
Catalyst Inhibition/Poisoning: The sulfur atom in the thioether group can coordinate strongly to the palladium center, potentially leading to catalyst deactivation. This can manifest as low or no conversion.
-
Electronic Effects of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom can impact the reactivity of the aryl halide (if used as the electrophile) or the transmetalation reagent (if the thioanisole moiety is part of the organometallic partner). This can influence the efficiency of both the oxidative addition and reductive elimination steps in the catalytic cycle.[1]
Q2: Which palladium precursor is a good starting point for my reaction?
A2: For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices as they can be readily reduced in situ to the active Pd(0) species.[2][3] However, for more challenging couplings or to ensure efficient generation of the active catalyst, modern palladium precatalysts are highly recommended. Buchwald's G3 or G4 palladacycles, for instance, are designed for clean and quantitative generation of the active monoligated Pd(0) catalyst.[4]
Q3: How does the position of the fluorine atom (meta to the thioether) affect the reaction?
A3: The meta position of the fluorine atom primarily exerts an inductive electron-withdrawing effect on the aromatic ring. This can make the C-X bond (where X is a leaving group like Br or I) more susceptible to oxidative addition. However, it can also influence the rate of reductive elimination. The precise effect will depend on the specific cross-coupling reaction and the nature of the coupling partner.
Q4: Can I use this compound as a thioether coupling partner in a C-S cross-coupling reaction?
A4: Yes, under appropriate conditions, the thioether moiety can be installed via a Buchwald-Hartwig-type C-S coupling.[5] However, the focus of this guide is on reactions where the this compound is a substrate undergoing coupling at a different position on the aromatic ring (e.g., via a halide or triflate leaving group).
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
-
Catalyst Poisoning by the Thioether: The sulfur atom may be inhibiting your palladium catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos, or tBuXPhos). These ligands can promote the desired catalytic cycle and minimize catalyst deactivation by the sulfur atom.[6]
-
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid or ester.
-
Solution: Screen a variety of bases. While aqueous bases like K₂CO₃ or Cs₂CO₃ are common, for substrates prone to catalyst inhibition, anhydrous conditions with a base like K₃PO₄ might be more effective.[4] The addition of a small amount of water can sometimes be beneficial, but it should be carefully optimized.[7]
-
-
Poor Solubility: The insolubility of reagents, particularly the base, can hinder the reaction.
-
Solution: Consider using a solvent system that ensures better solubility of all components. Toluene, dioxane, or THF are common choices. For particularly insoluble substrates, a co-solvent like DMF might be necessary, but be mindful of its potential to coordinate to the catalyst.[6]
-
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Problem 2: Inefficient Buchwald-Hartwig Amination
Possible Causes & Solutions:
-
Inappropriate Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for successful C-N bond formation.
-
Base Incompatibility: Strong bases like NaOt-Bu or LHMDS are often required but can be incompatible with other functional groups.[8]
-
Solution: If your substrate is base-sensitive, consider weaker bases like K₂CO₃ or Cs₂CO₃, but you may need to use a more active catalyst system (e.g., a modern precatalyst with a highly active ligand) and potentially higher temperatures.
-
-
Reductive Dehalogenation: This side reaction can consume your starting material without forming the desired product.
-
Solution: The choice of ligand can minimize this side reaction. Also, ensure your reaction is properly degassed and run under an inert atmosphere, as oxygen can sometimes promote side reactions.[3]
-
Problem 3: Failure of Sonogashira or Heck Coupling
Possible Causes & Solutions:
-
Copper-Mediated Catalyst Deactivation (Sonogashira): In the traditional Sonogashira reaction, the copper co-catalyst can interact with the thioether.
-
Solution: Consider a copper-free Sonogashira protocol. These often employ specific palladium catalysts and amine bases.[9]
-
-
Poor Alkene Activation (Heck): Electron-rich alkenes can be challenging coupling partners in the Heck reaction.
-
Base and Solvent Mismatch: The base and solvent system is critical for both reactions.
-
Solution: For Sonogashira, an amine base like triethylamine or diisopropylethylamine is typically used. For the Heck reaction, inorganic bases like K₂CO₃ or organic bases like triethylamine are common. The solvent choice (e.g., DMF, acetonitrile, or toluene) should be optimized for solubility and reactivity.
-
Recommended Starting Conditions: A Comparative Table
The following table provides recommended starting points for catalyst systems for different cross-coupling reactions with a this compound derivative (assuming an aryl bromide or iodide as the coupling partner).
| Reaction Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene or Dioxane | 80-110 |
| Buchwald-Hartwig Amination (Primary Amine) | Pd₂(dba)₃ (1-2 mol%) | BrettPhos (2-4 mol%) | NaOt-Bu (1.2 equiv) | Toluene | 80-100 |
| Buchwald-Hartwig Amination (Secondary Amine) | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ (2 equiv) | Dioxane | 100-120 |
| Sonogashira (Copper-Free) | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | (none needed) | TMP (2 equiv) | DMSO | Room Temp |
| Heck | Pd(OAc)₂ (1-5 mol%) | P(o-tol)₃ (2-10 mol%) | Et₃N (2 equiv) | DMF or Acetonitrile | 100-140 |
Experimental Protocols
General Procedure for a Screening Suzuki-Miyaura Reaction
-
To an oven-dried vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent.
-
Add the appropriate amount of the catalyst/ligand solution to the reaction vial via syringe.
-
Place the vial in a preheated oil bath or heating block and stir for the desired amount of time (typically 4-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.[4]
Catalyst System Decision Tree
Caption: Decision tree for initial catalyst system selection.
Concluding Remarks
The successful cross-coupling of this compound hinges on a rational approach to catalyst selection that anticipates and mitigates the challenges posed by the thioether and fluorine substituents. The use of modern, well-defined palladium precatalysts in combination with sterically demanding and electron-rich phosphine ligands is a robust starting point for many transformations. Systematic screening of bases, solvents, and reaction temperatures will ultimately lead to an optimized protocol. This guide provides a framework for that optimization process, grounded in the current understanding of palladium catalysis.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Flow Chemistry: Sonogashira Coupling. Syrris. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
ACS Publications. Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. [Link]
-
American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Taylor & Francis. Heck reaction – Knowledge and References. [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications. [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). ACS Publications. [Link]
-
Synergistic Pd/Cu-catalyzed enantioselective Csp2–F bond alkylation of fluoro-1,3-dienes with aldimine esters. PubMed Central. [Link]
-
One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. PubMed Central. [Link]
-
ResearchGate. Selectivity of C-H Activation and Competition between C-H and C-F Bond Activation at Fluorocarbons. [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. ACS Publications. [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PubMed Central. [Link]
-
Applications of and alternatives to π-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions. Chemical Society Reviews. [Link]
-
Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications. [Link]
-
YouTube. Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
PubChem. (2-Ethyl-3-fluorophenyl)(methyl)sulfane. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. jk-sci.com [jk-sci.com]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
minimizing byproduct formation in 3-Fluorothioanisole reactions
Technical Support Center: 3-Fluorothioanisole Reactions
A Guide to Minimizing Byproduct Formation for Research & Development Scientists
Welcome to the technical support center for this compound. This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during reactions involving this versatile reagent. Instead of a simple list of steps, we will explore the mechanistic rationale behind byproduct formation and provide robust, field-tested protocols to enhance reaction specificity, yield, and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Controlling Oxidation of the Sulfide Moiety
The sulfur atom in this compound is susceptible to oxidation, typically yielding the corresponding sulfoxide and sulfone. Uncontrolled oxidation is one of the most frequent sources of byproduct formation.
Question 1: My reaction is producing the 3-fluorophenyl methyl sulfone as a major byproduct when I am targeting the sulfoxide. How can I selectively stop the oxidation at the sulfoxide stage?
Answer: Over-oxidation to the sulfone occurs when the oxidizing agent is too reactive or used in excess, or when reaction conditions (temperature, time) are too harsh. The key is to select a milder oxidant and maintain strict control over stoichiometry and temperature.
Mechanistic Insight: The oxidation of a sulfide to a sulfoxide is the first step. The resulting sulfoxide is electron-deficient compared to the starting sulfide, making the second oxidation step (sulfoxide to sulfone) generally slower. However, powerful oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions are often too reactive to be stopped cleanly at the sulfoxide stage, especially if the reaction is allowed to run for too long or warm up.[1]
Recommended Protocol: Selective Oxidation to 3-Fluorophenyl Methyl Sulfoxide
-
Reagent Selection: Use a milder oxidizing agent. Sodium periodate (NaIO₄) or a controlled amount (1.0-1.1 equivalents) of m-CPBA at low temperatures are excellent choices.
-
Solvent: A biphasic system like Dichloromethane/Water or a protic solvent like Methanol often works well for NaIO₄.
-
Temperature Control: This is critical. Begin the reaction at 0°C or even -20°C and allow it to slowly warm to room temperature. Do not apply external heat.
-
Stoichiometry: Use precisely 1.0 equivalent of the oxidizing agent. An excess will inevitably lead to sulfone formation.
-
Monitoring: Track the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.
Data Summary: Oxidizing Agent Selection
| Oxidizing Agent | Typical Conditions | Target Product | Common Byproduct(s) |
| m-CPBA (>2 equiv.) | DCM, 0°C to RT | Sulfone | Sulfoxide (if incomplete) |
| Hydrogen Peroxide (30%) | Acetic Acid, 60°C | Sulfone | Sulfoxide, starting material |
| Sodium Periodate (NaIO₄) | MeOH/H₂O, 0°C to RT | Sulfoxide | Minimal sulfone |
| m-CPBA (1.0-1.1 equiv.) | DCM, -20°C to 0°C | Sulfoxide | Sulfone (if temp rises) |
Question 2: I am trying to perform a reaction on the aromatic ring, but my sulfide is being oxidized by other reagents in the pot. How can I protect the sulfur?
Answer: If your reaction conditions are inherently oxidative (e.g., using strong acids, certain metal catalysts), protecting the sulfide is not practical. The best strategy is to perform the sulfide oxidation as the final step in your synthetic sequence. If the reaction is incompatible with the sulfide, consider an alternative synthetic route where the methylthio group is introduced later. For instance, you could start with a 3-fluorothiophenol derivative, perform the desired ring chemistry, and then methylate the thiol in a final step.
Category 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
In SNAr reactions, the fluorine atom of this compound can act as a leaving group, displaced by a nucleophile. Success hinges on activating the aromatic ring.
Question 3: I am attempting an SNAr reaction on this compound with an amine nucleophile, but the reaction is not proceeding. What am I doing wrong?
Answer: Standard SNAr reactions require the aromatic ring to be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group (in this case, fluorine).[2][3] The methylthio (-SMe) group is weakly activating or very weakly deactivating and is not sufficient to promote SNAr on its own.
Mechanistic Insight: SNAr proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4] An EWG at the ortho or para position is essential to stabilize this negative charge through resonance. Without this stabilization, the energy barrier for the initial nucleophilic attack is too high for the reaction to occur under standard conditions.[2][5]
Solutions & Strategies:
-
Substrate Modification: The most reliable solution is to use a substrate that contains the necessary EWG. For example, if your synthesis allows, start with a substrate like 4-fluoro-3-(methylthio)nitrobenzene.
-
Alternative Coupling Chemistry: If modifying the substrate is not possible, SNAr is likely the wrong strategy. Consider a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, which does not require ring activation by EWGs.
-
Leaving Group Ability in SNAr: It is important to note that for SNAr reactions, the leaving group ability is often F > Cl > Br > I.[4][6] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon more electrophilic.[6]
Category 3: Metal-Catalyzed Cross-Coupling Reactions
This compound can be used as a coupling partner in various metal-catalyzed reactions, typically by first converting it to an organometallic reagent or by using a derivative where the fluorine is replaced by a different leaving group (e.g., Br, I, or OTf).
Question 4: I am performing a Suzuki-Miyaura coupling with a boronic acid derivative of this compound and I'm observing significant amounts of a homo-coupled byproduct and protodeboronation.
Answer: Homo-coupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with hydrogen) are classic side reactions in Suzuki-Miyaura couplings.[7] They are often caused by the presence of oxygen, suboptimal base/solvent choice, or an inefficient catalyst system that allows for side reactions to compete with the desired cross-coupling pathway.
Mechanistic Insight: The Suzuki-Miyaura catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8]
-
Protodeboronation: Can occur when the organoboron compound reacts with water or other protic species, particularly under basic conditions, before it can transmetalate to the palladium center.[7]
-
Homo-coupling: Often promoted by oxygen, which can facilitate an alternative catalytic cycle leading to the dimerization of the organoboron species.
Recommended Protocol: Optimizing a Suzuki-Miyaura Coupling
-
Inert Atmosphere: This is non-negotiable. Rigorously degas all solvents (e.g., by sparging with argon or nitrogen for 30-60 minutes) and run the reaction under a strict inert atmosphere.[9]
-
Base Selection: The choice of base is critical. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to aqueous bases like Na₂CO₃, as they minimize the amount of water available for protodeboronation.[7]
-
Catalyst System: Use a high-performance catalyst system. For challenging couplings, a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to promote rapid reductive elimination and outcompete side reactions.
-
Solvent: Use dry, anhydrous solvents. Toluene, 1,4-dioxane, or THF are common choices.
-
Order of Addition: Add the boronic acid reagent last, after the catalyst, ligand, base, and aryl halide have been combined in the degassed solvent under an inert atmosphere.
// Main Cycle Nodes pd0 [label="Pd(0) Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative Addition\n(with Ar-X)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation\n(with R-B(OR)2)", fillcolor="#FBBC05", fontcolor="#202124"]; ar_pd_r [label="Ar-Pd(II)-R", fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product\n(Ar-R)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Nodes protodeboronation [label="Protodeboronation\n(R-B(OR)2 + H+ -> R-H)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; homocoupling [label="Homo-coupling\n(2x R-B(OR)2 -> R-R)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Main Cycle pd0 -> ox_add; ox_add -> pd_complex; pd_complex -> transmetal; transmetal -> ar_pd_r; ar_pd_r -> red_elim; red_elim -> product; red_elim -> pd0 [label="Catalyst\nRegeneration"];
// Edges for Side Reactions transmetal -> protodeboronation [style=dashed, color="#5F6368", label="Competes with\nTransmetalation"]; transmetal -> homocoupling [style=dashed, color="#5F6368", label="Competes with\nTransmetalation"]; } } Caption: Suzuki-Miyaura cycle and competing side reactions.
Category 4: General Purification
Question 5: How can I effectively separate my desired this compound derivative from its sulfoxide or sulfone byproducts?
Answer: The significant difference in polarity between the sulfide, sulfoxide, and sulfone makes them readily separable by standard column chromatography.
Purification Strategy: Column Chromatography
-
Polarity Profile: Sulfide (least polar) < Sulfoxide (intermediate polarity) < Sulfone (most polar).
-
Stationary Phase: Standard silica gel is highly effective.
-
Mobile Phase: A non-polar/polar solvent gradient system is ideal. Start with a non-polar solvent like Hexane or Heptane and gradually increase the concentration of a more polar solvent like Ethyl Acetate or Dichloromethane.
-
The sulfide (your likely desired product) will elute first.
-
The sulfoxide will elute next.
-
The sulfone will elute last, or may require a significantly higher percentage of the polar solvent.
-
-
TLC Visualization: Use a potassium permanganate (KMnO₄) stain. Sulfides, sulfoxides, and sulfones will all appear as yellow/orange spots on a purple background, allowing for clear visualization of the separation.
References
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
-
Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. [Link]
-
This compound | CAS#:658-28-6. Chemsrc. [Link]
-
This compound | C7H7FS | CID 2759164. PubChem. [Link]
-
Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. ResearchGate. [Link]
-
An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. RSC Advances. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Synthetic developments on the preparation of sulfides from thiol-free reagents. Royal Society of Chemistry. [Link]
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Preprints.org. [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Reactions of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with sulfur nucleophiles. ResearchGate. [Link]
-
Reaction of trifluoromethylsulfenyl chloride with 3-chloro- and 3-hydroxypropynes. ResearchGate. [Link]
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- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 9. researchgate.net [researchgate.net]
stability of 3-Fluorothioanisole under acidic or basic conditions
Welcome to the technical support center for 3-Fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Below, you will find a series of frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable compound under proper storage and handling conditions.[1] It is a combustible liquid and should be kept away from heat, sparks, and open flames.[2] For optimal stability, it should be stored in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1] The recommended storage temperature is room temperature, although keeping it in a cool place (<15°C) is also suggested.[3] Under these conditions, no special reactivity has been reported.[1]
Q2: How does this compound behave under acidic conditions?
A2: Thioethers, the class of compounds to which this compound belongs, are generally stable to many acids. However, strong acids can promote cleavage of the carbon-sulfur bond.[4] The stability of fluorinated methylthio groups on arenes, such as in this compound, has been investigated, and they are generally found to be stable under various acidic conditions.[5]
Acid-catalyzed hydrolysis of thioethers is possible but often requires harsh conditions, such as the use of strong acids like concentrated HCl.[6] The presence of the fluorine atom on the aromatic ring may influence the reactivity of the thioether linkage, but significant degradation under mild acidic conditions is not typically expected. It is important to note that thioanisole itself can be used as a scavenger in acid-mediated deprotection reactions, highlighting its stability in certain acidic environments.[7]
Q3: What is the stability of this compound under basic conditions?
A3: Thioethers can be susceptible to cleavage under strongly basic conditions, although this is less common than acid-catalyzed cleavage for simple thioethers.[8][9] The presence of the electron-withdrawing fluorine atom on the aromatic ring could potentially increase the susceptibility of the methyl C-S bond to nucleophilic attack by a strong base. However, specific data on the stability of this compound under basic conditions is limited in the provided search results. General knowledge of thioether chemistry suggests that while stable to mild bases, strong bases like organolithium reagents or sodium amide could potentially lead to degradation.[10] Alkaline hydrolysis of some thioethers has been reported, but this often requires elevated temperatures.[11]
Q4: Are there any known degradation pathways for this compound?
A4: The primary degradation pathways for thioethers like this compound involve cleavage of the C-S bond or oxidation of the sulfur atom.
-
C-S Bond Cleavage: This can be promoted by strong acids, certain metals, or specific reagents like N-halosuccinimides (e.g., NBS, NCS).[8][12][13] Metal-free methods for C-S bond cleavage using halogenated reagents, peroxides, and bases have also been developed.[8][9]
-
Oxidation: The sulfur atom in a thioether can be oxidized to a sulfoxide and then to a sulfone using various oxidizing agents such as hydrogen peroxide, ozone, or peroxy acids (e.g., m-CPBA).[14][15] this compound is incompatible with strong oxidizing agents.[1][16][17]
Upon decomposition, hazardous products such as carbon monoxide, carbon dioxide, hydrogen fluoride, and sulfur oxides can be formed.[1]
Q5: I am observing unexpected side products in my reaction involving this compound in an acidic medium. What could be the cause?
A5: If you are observing unexpected side products, consider the following possibilities:
-
Acid-Mediated C-S Cleavage: If you are using a strong acid and/or elevated temperatures, you may be inducing cleavage of the thioether bond. The resulting thiophenol intermediate can be reactive and participate in subsequent reactions.
-
Reaction with Other Electrophiles: The thioether sulfur is nucleophilic and can react with other electrophiles present in your reaction mixture, especially under acidic conditions where intermediates may be more reactive.
-
Impurity-Driven Reactions: Ensure the purity of your this compound and other reagents. Impurities could be the source of the unexpected reactivity.
To troubleshoot, consider running the reaction at a lower temperature, using a milder acid, or protecting the thioether group if it is not essential for the desired transformation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of desired product when using this compound in a strongly acidic reaction. | The acidic conditions may be causing degradation of the this compound starting material through C-S bond cleavage. | - Reduce the concentration or strength of the acid. - Lower the reaction temperature. - Decrease the reaction time. - Consider using a different synthetic route that avoids strongly acidic conditions. |
| Formation of a sulfoxide or sulfone byproduct. | The reaction conditions may be too oxidizing, or an oxidizing agent may be present as an impurity. | - Ensure all reagents and solvents are free from peroxides or other oxidizing impurities. - If an oxidant is part of the reaction, consider using a milder one or stoichiometric amounts. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
| Inconsistent reaction outcomes. | The stability of this compound may be compromised by improper storage. | - Verify that the compound has been stored in a cool, dark, and dry place, away from oxidizing agents.[1] - Check the purity of the starting material before use. |
| Discoloration of the reaction mixture (e.g., turning yellow or brown). | This could indicate decomposition of this compound or other reagents. | - Analyze the reaction mixture by techniques like TLC or LC-MS to identify potential degradation products. - Re-evaluate the compatibility of all reaction components under the chosen conditions. |
Experimental Workflow: Assessing Stability
To quantitatively assess the stability of this compound under your specific experimental conditions, you can perform a simple stability study.
Protocol: Stability Assessment of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or the solvent used in your reaction).
-
Incubation: Aliquot the stock solution into separate vials. To each vial, add the acidic or basic medium you wish to test at the desired concentration and temperature. Include a control vial with only the solvent.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials by neutralizing the acid or base.
-
Analysis: Analyze the quenched samples by a suitable analytical method such as HPLC, GC, or LC-MS to quantify the remaining this compound and identify any degradation products.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation rate under the tested conditions.
Caption: Experimental workflow for assessing the stability of this compound.
Potential Degradation Pathways Visualization
The following diagram illustrates the two primary degradation pathways for a generic thioanisole derivative.
Caption: Potential degradation pathways of this compound.
References
-
This compound | CAS#:658-28-6 | Chemsrc. (n.d.). Retrieved from [Link]
-
Selective C(sp3)–S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides. (2023). Organic Letters. Retrieved from [Link]
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. (n.d.). MDPI. Retrieved from [Link]
-
Characterization of thioether compounds formed from alkaline degradation products of enflurane. (n.d.). PubMed. Retrieved from [Link]
-
Metal‐free C−S bond cleavage of thioethers and C−O bond formation. (n.d.). ResearchGate. Retrieved from [Link]
-
The Alkaline Cleavage of Desyl Thioethers. (1950). Journal of the American Chemical Society. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
(PDF) Metal-Free C(sp)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]
-
15.12: Thioethers (Sulfides) and Silyl Ethers. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
SAFETY DATA SHEET. (2009). Retrieved from [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (2017). Organic Chemistry Frontiers. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]
- 2. This compound | 658-28-6 | TCI AMERICA [tcichemicals.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
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- 14. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Purification of 3-Fluorothioanisole
Welcome to the technical support center for the purification of 3-Fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and practical field experience.
Introduction: The Nuances of Purifying this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final product. However, its purification is often complicated by the presence of closely related impurities, such as positional isomers and oxidation byproducts, which exhibit similar physicochemical properties. This guide will equip you with the knowledge and methodologies to overcome these challenges effectively.
Part 1: Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Incomplete Separation of Isomers by Fractional Distillation
Problem: You are performing fractional distillation of your crude this compound, but GC analysis of the collected fractions shows the presence of isomeric impurities (2-Fluorothioanisole and/or 4-Fluorothioanisole).
Underlying Cause: Positional isomers of Fluorothioanisole have very close boiling points, making their separation by standard fractional distillation challenging. The efficiency of the distillation column may be insufficient to resolve these components.
Boiling Points of Fluorothioanisole Isomers:
| Compound | CAS Number | Boiling Point (°C) |
| 2-Fluorothioanisole | 655-20-9 | 197-199[1][2] |
| This compound | 658-28-6 | 187 [3] |
| 4-Fluorothioanisole | 371-15-3 | 184-185 |
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting isomeric impurity separation.
Solutions:
-
Enhance Distillation Efficiency:
-
Use a High-Performance Fractionating Column: A simple distillation setup is inadequate. Employ a longer column packed with materials that increase the surface area, such as Vigreux indentations or Raschig rings, to achieve a higher number of theoretical plates.
-
Optimize the Reflux Ratio: Increase the time the condensed vapor is returned to the column before collection. A higher reflux ratio allows for more equilibration cycles between the liquid and vapor phases, improving separation.
-
Slow and Controlled Heating: Use a heating mantle with a stirrer and apply heat gradually to maintain a slow, steady distillation rate. This prevents "bumping" and ensures true equilibrium is established within the column.
-
-
Alternative Purification Methods:
-
Column Chromatography: If distillation proves ineffective, column chromatography is a viable alternative for separating isomers. A normal-phase silica gel column with a non-polar mobile phase can often resolve positional isomers.
-
Preparative Chromatography: For high-purity requirements, preparative GC or HPLC can be employed to isolate the desired 3-isomer.
-
Issue 2: Presence of Oxidation Byproducts
Problem: Your purified this compound is contaminated with higher molecular weight impurities, identified by GC-MS as the corresponding sulfoxide and/or sulfone.
Underlying Cause: The sulfide moiety in this compound is susceptible to oxidation, forming 3-fluorophenyl methyl sulfoxide and subsequently 3-fluorophenyl methyl sulfone.[4] This can occur during synthesis, workup (especially if oxidative reagents are used), or prolonged exposure to air during storage or purification.
Oxidation Pathway:
Caption: Oxidation pathway of this compound.
Solutions:
-
Prevention during Workup and Storage:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.
-
Avoid Oxidizing Agents: Be mindful of residual oxidizing agents from the synthetic steps. Ensure the reaction is properly quenched and worked up.
-
Proper Storage: Store this compound in a tightly sealed container, protected from light, and in a cool, dark place.
-
-
Removal by Column Chromatography:
-
Polarity Difference: The sulfoxide and sulfone byproducts are significantly more polar than the parent sulfide.[5] This difference in polarity is the key to their separation by column chromatography.
-
Recommended Method: Use silica gel column chromatography with a gradient elution. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The less polar this compound will elute first, followed by the more polar sulfoxide and sulfone.
-
Issue 3: Residual Starting Material (3-Fluorothiophenol)
Problem: Your product is contaminated with 3-Fluorothiophenol, a common starting material for the synthesis of this compound.
Underlying Cause: Incomplete reaction or inefficient removal during the initial workup. 3-Fluorothiophenol is a relatively volatile and acidic compound that can be challenging to remove completely.
Solutions:
-
Aqueous Base Wash:
-
During the workup of your reaction mixture, perform a wash with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃). The acidic thiophenol will be deprotonated to form the water-soluble thiophenolate salt, which will partition into the aqueous layer.
-
Caution: Ensure the subsequent separation of the organic and aqueous layers is thorough to avoid carrying over the aqueous phase.
-
-
Column Chromatography:
-
If a base wash is insufficient, column chromatography on silica gel can be effective. The more polar thiophenol will have a stronger interaction with the silica and will elute later than the less polar this compound.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound?
A1: For general-purpose purification to remove a variety of impurities (isomers, oxidation products, starting materials), flash column chromatography on silica gel is the most versatile and effective method. It allows for the separation of compounds based on polarity, which is often sufficient to achieve high purity.
Q2: My this compound is a pale yellow liquid. Is this normal?
A2: While pure this compound is typically a colorless liquid, a pale yellow coloration is common and often indicates the presence of minor impurities, possibly from slight oxidation or residual reagents. If the purity is confirmed to be high by analytical methods (e.g., >98% by GC), this coloration may not be detrimental for many applications. However, for applications requiring very high purity, further purification may be necessary.
Q3: Can I use reverse-phase HPLC for the purification of this compound?
A3: Yes, reverse-phase HPLC can be used, particularly for analytical purposes or small-scale preparative work. In a typical C18 column, the elution order will be reversed compared to normal-phase chromatography. The more polar oxidation products (sulfoxide and sulfone) will elute earlier, while the less polar this compound and its isomers will have longer retention times.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques:
-
Gas Chromatography (GC): An excellent method for determining the percentage of volatile impurities, including isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the structure of any unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting less volatile impurities and oxidation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product and identify any structural impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the removal of isomeric impurities, oxidation byproducts, and residual starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the silica to pack evenly.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Begin eluting with 100% hexane, collecting fractions.
-
Monitor the elution by TLC, spotting the collected fractions against a standard of pure this compound (if available) and the crude mixture.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 2%, 5%, 10%) to elute the more polar impurities.
-
The this compound will typically elute with a low percentage of ethyl acetate in hexane.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Pool the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Analytical Purity Assessment by Gas Chromatography (GC)
This protocol provides a starting point for assessing the purity of this compound and detecting isomeric impurities.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: Agilent HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL (split injection, ratio 50:1).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Expected Elution Order: Based on boiling points, the expected elution order on a non-polar column would be: 4-Fluorothioanisole, followed by this compound, and then 2-Fluorothioanisole.
References
-
ResearchGate. (n.d.). Figure S8. (a) GC-MS spectrum showing the presence of both PhS(=O)CH3.... Retrieved from [Link]
-
Longdom Publishing. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(674). Retrieved from [Link]
-
MDPI. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(6), 1217-1223. Retrieved from [Link]
-
MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 21(5), 559. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Reversed-phase HPLC elution profiles after SPPS of Peptide 3 in the presence of various sulfide compounds. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. Retrieved from [Link]
-
MDPI. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 24(13), 10816. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?. Retrieved from [Link]
-
LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Eureka. (2021). Method for measuring isomer impurities in p-fluorothiophenol by HPLC method. Retrieved from [Link]
-
PubMed. (1986). The effects of oxidation on the reverse-phase high-performance liquid chromatography characteristics of the high mobility groups 1 and 2 proteins. Journal of Biological Chemistry, 261(34), 16165-16170. Retrieved from [Link]
- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
MDPI. (2018). Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. Molecules, 23(8), 2029. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
UvA-DARE (Digital Academic Repository). (2019). Distinguishing drug isomers in the forensic laboratory. Forensic Science International, 302, 109893. Retrieved from [Link]
-
Agilent. (2008). Reverse-Phase Separation of Proteins, Peptide and Other Biomolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of the properties of sulfone and sulfoxide functional groups. Retrieved from [Link]
-
PubMed. (1995). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatographic Science, 33(7), 363-370. Retrieved from [Link]
-
Agilent. (n.d.). Fast and High-Resolution Reversed-Phase Separation of Synthetic Oligonucleotides. Retrieved from [Link]
-
CORE. (n.d.). The separation of optical isomers by gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Polar control in the remote oxidative functionalization of sulfones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
Sources
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- 2. 2-FLUOROTHIOANISOLE | 655-20-9 [chemicalbook.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Oxidation of 3-Fluorothioanisole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Fluorothioanisole. This resource provides in-depth troubleshooting advice and validated protocols to help you identify and manage over-oxidation products in your experiments.
Overview: The Oxidation Pathway of this compound
The oxidation of this compound, an aryl thioether, proceeds sequentially. The sulfur atom is first oxidized to form 3-fluorophenyl methyl sulfoxide. This reaction introduces a stereocenter at the sulfur atom. If the oxidizing conditions are too harsh or not properly controlled, a second oxidation occurs, yielding the achiral 3-fluorophenyl methyl sulfone.[1][2] Uncontrolled progression to the sulfone is the primary challenge, often leading to reduced yields of the desired sulfoxide and complex purification steps.[3] Understanding the factors that drive this over-oxidation is critical for achieving high selectivity.
DOT Script for Oxidation Pathway
Caption: Fig. 1: Sequential oxidation of this compound.
Frequently Asked Questions (FAQs)
Q1: I aimed to synthesize 3-fluorophenyl methyl sulfoxide, but my reaction mixture shows multiple spots on TLC and unexpected peaks in my LC-MS. What are the likely byproducts?
A: The most common byproduct in the oxidation of any thioether is the corresponding sulfone, formed via over-oxidation.[1][3] In your case, this would be 3-fluorophenyl methyl sulfone. The sulfone is significantly more polar than both the starting thioanisole and the intermediate sulfoxide, which should be visible as a lower Rf spot on a normal-phase TLC plate. Your LC-MS data should show a peak with a mass of (M+16) for the sulfoxide and another peak at (M+32) for the sulfone, relative to your starting material's mass (M).
Q2: What experimental factors lead to the formation of the sulfone?
A: Over-oxidation to the sulfone is typically caused by one or more of the following factors:
-
Oxidant Stoichiometry: Using more than one equivalent of the oxidizing agent. Many common oxidants like m-CPBA or hydrogen peroxide can perform both oxidation steps.[1][4]
-
Reaction Temperature: Higher temperatures increase the reaction rate and can reduce selectivity, pushing the reaction toward the thermodynamically stable sulfone.[4]
-
Potent Oxidizing Agents: Strong, non-selective oxidants like Oxone® (potassium peroxymonosulfate) or certain permanganate reagents can readily oxidize sulfides directly to sulfones.[5]
-
Reaction Time: Allowing the reaction to proceed for too long, even with controlled stoichiometry, can lead to the slow formation of the sulfone byproduct.[1]
Q3: How can I selectively synthesize the sulfoxide and avoid the sulfone?
A: Selectivity is achieved by carefully controlling the reaction conditions.[1][6]
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of a suitable oxidant.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures to moderate the oxidant's reactivity.[4]
-
Choose a Milder Oxidant: Reagents like sodium periodate (NaIO₄) or hydrogen peroxide catalyzed by scandium(III) triflate are known for selective mono-oxidation.[6]
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed to prevent the sulfoxide from being further oxidized.
Troubleshooting Guide: Identifying Over-oxidation Products
This guide provides a systematic workflow for confirming the presence of 3-fluorophenyl methyl sulfone in your reaction mixture.
DOT Script for Troubleshooting Workflow
Caption: Fig. 2: Step-by-step workflow to identify sulfone byproducts.
Step 1: Mass Spectrometry (MS) Analysis
Mass spectrometry is the most direct method for detecting over-oxidation. The addition of each oxygen atom increases the molecular weight by approximately 16 amu.
| Compound | Formula | Molecular Weight | Expected Mass [M+H]⁺ |
| This compound (Starting Material) | C₇H₇FS | 142.19 | 143.03 |
| 3-Fluorophenyl Methyl Sulfoxide (Product) | C₇H₇FOS | 158.19 | 159.03 |
| 3-Fluorophenyl Methyl Sulfone (Over-oxidation) | C₇H₇FO₂S | 174.19 | 175.02 |
Table 1: Expected mass-to-charge ratios for species involved in the oxidation of this compound.
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides clear evidence of the sulfur atom's oxidation state through the chemical shift of the methyl (S-CH₃) protons. As the sulfur becomes more oxidized, the electron-withdrawing effect increases, deshielding the adjacent protons and shifting their signal downfield.[7][8]
-
This compound (Sulfide): The S-CH₃ protons typically appear as a singlet around ~2.5 ppm .
-
3-Fluorophenyl Methyl Sulfoxide (Sulfoxide): The S-CH₃ signal shifts downfield to ~2.7-2.8 ppm .
-
3-Fluorophenyl Methyl Sulfone (Sulfone): A further downfield shift places the S-CH₃ singlet at ~3.1-3.2 ppm .[8]
Observing a singlet in the 3.1-3.2 ppm region is a strong indicator of sulfone formation.
Step 3: Infrared (IR) Spectroscopy
If the byproduct is isolated, IR spectroscopy can definitively identify the sulfone group. Sulfones have two characteristic and strong stretching bands that are absent in sulfides and sulfoxides.
-
Sulfoxide (S=O stretch): A strong absorption band around 1030-1070 cm⁻¹ .
-
Sulfone (SO₂ stretches): Two strong absorption bands, one for asymmetric stretching (~1300-1350 cm⁻¹ ) and one for symmetric stretching (~1120-1160 cm⁻¹ ).
Validated Protocols
Protocol 1: Selective Oxidation to 3-Fluorophenyl Methyl Sulfoxide
This protocol is designed to maximize the yield of the sulfoxide while minimizing over-oxidation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)[2]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.05 eq, adjusted for purity) in DCM.
-
Add the m-CPBA solution dropwise to the stirred thioanisole solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The sulfoxide product should appear as a more polar spot than the starting material.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify by flash column chromatography if necessary.
Causality: Using only a slight excess of m-CPBA at a low temperature provides the activation energy for the first oxidation but limits the kinetic energy available to overcome the higher activation barrier for the second oxidation to the sulfone.[4] The basic wash is crucial for removing the acidic byproduct of m-CPBA, simplifying purification.[2]
Protocol 2: Synthesis of 3-Fluorophenyl Methyl Sulfone (Analytical Standard)
This protocol is designed to intentionally produce the sulfone for use as a reference standard in your analytical methods.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add m-CPBA (2.2 eq, adjusted for purity) to the solution in one portion at room temperature.
-
Stir the reaction at room temperature for 12-18 hours. The reaction may gently exotherm.
-
Monitor by TLC until the intermediate sulfoxide spot has been completely converted to the more polar sulfone product.
-
Work up the reaction as described in Protocol 1. The resulting crude product is often pure enough to be used as an analytical standard after simple filtration and drying.
Causality: Using a significant excess of a powerful oxidant like m-CPBA and allowing the reaction to run at room temperature for an extended period ensures that both oxidation steps proceed to completion, yielding the sulfone as the major product.[5][9]
References
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Climent, M. J., Corma, A., & Iborra, S. (2010). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023, December 2). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
-
Riley, D. P., & Correa, P. E. (1988). Selective molecular oxygen oxidation of thioethers to sulfoxides catalyzed by Ce(IV). OSTI.GOV. Retrieved from [Link]
-
Wang, X., et al. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, S., et al. (2016). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). m-CPBA. Retrieved from [Link]
-
ResearchGate. (n.d.). mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide.... Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfides to the corresponding sulfoxides. Retrieved from [Link]
-
Master Organic Chemistry. (2024). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Mangaonkar, S. R., & Singh, F. V. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. Retrieved from [Link]
-
Chau, D. D. N., & Still, I. W. J. (1975). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry. Retrieved from [Link]
-
Skolia, E., Gkizis, P. L., Nikitas, N. F., & Kokotos, C. G. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry. Retrieved from [Link]
-
Legrand, B., et al. (2017). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Royal Society of Chemistry. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. Retrieved from [Link]
-
Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones.... PubMed. Retrieved from [Link]
-
Dracinsky, M., & Hodgkinson, P. (2018). 33S NMR: Recent Advances and Applications. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones.... Retrieved from [Link]
-
Miles, J. A., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
ResearchGate. (n.d.). (S)-(-)-Methyl Phenyl Sulfoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. Retrieved from [Link]
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity of Reactions with 3-Fluorothioanisole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluorothioanisole. This guide is designed to provide in-depth, practical solutions to common challenges related to achieving high regioselectivity in your reactions. By understanding the underlying principles and implementing the strategies outlined below, you can gain precise control over your synthetic outcomes.
The Challenge: Competing Directing Effects
This compound presents a unique regioselectivity challenge due to the presence of two competing substituent groups on the aromatic ring: the thiomethyl (-SMe) group and the fluorine (-F) atom.
-
Thiomethyl (-SMe) Group: This is a moderately activating, ortho, para-directing group. It donates electron density to the ring primarily through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic aromatic substitution (EAS) when the attack occurs at the ortho (C2, C6) and para (C4) positions.
-
Fluorine (-F) Atom: This is a deactivating, yet ortho, para-directing group.[1][2] Its high electronegativity withdraws electron density inductively, making the ring less reactive than benzene. However, it can donate a lone pair of electrons through resonance, which preferentially stabilizes the arenium ion for ortho and para substitution.[1][2]
The interplay of these electronic effects often leads to a mixture of isomers, complicating purification and reducing the yield of the desired product. This guide will address specific scenarios and provide troubleshooting strategies to steer your reaction toward a single, desired regioisomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm attempting an electrophilic aromatic substitution (e.g., bromination) on this compound and getting a mixture of isomers. How can I favor substitution at the C4 position (para to the -SMe group)?
Why it Happens: The -SMe group is a stronger activating group than the deactivating -F atom, and it directs incoming electrophiles to its ortho and para positions. The primary sites of reactivity are therefore C2, C4, and C6. Without careful control of reaction conditions, you will likely obtain a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-fluorothioanisole. The formation of the 4-bromo isomer is often kinetically and thermodynamically favored to some extent, but steric hindrance and electronic factors can lead to significant amounts of the ortho isomers.
Troubleshooting & Solutions:
-
Leverage Steric Hindrance with Bulky Lewis Acids: Using a sterically demanding Lewis acid catalyst can disfavor substitution at the more hindered ortho positions (C2 and C6), thereby increasing the proportion of the para product (C4).
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Less polar solvents may favor the formation of the less polar para isomer.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the pathway with the lowest activation energy. Conversely, higher temperatures can allow for equilibration to the most thermodynamically stable product.[3][4][5][6] Experimentation is key to determine the optimal temperature for your specific transformation.
Data Presentation: Comparison of Bromination Conditions
| Catalyst/Conditions | Key Principle | Expected Outcome |
| Br₂ in CCl₄, 0 °C | Standard, less selective conditions | Mixture of 2-, 4-, and 6-bromo isomers |
| Br₂, AlCl₃ (catalytic), CH₂Cl₂, -20 °C | Use of a bulky Lewis acid to sterically block ortho positions | Increased ratio of 4-bromo isomer |
| N-Bromosuccinimide (NBS), Acetonitrile | Milder brominating agent, can offer different selectivity | Potentially cleaner reaction with improved para-selectivity |
Experimental Protocol: Regioselective Bromination Favoring the 4-Position
-
Reagents: this compound, Anhydrous Aluminum Trichloride (AlCl₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate solution, Saturated Sodium Thiosulfate solution, Brine, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -20 °C in a dry ice/acetone bath.
-
Add AlCl₃ (0.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of Br₂ (1.05 equivalents) in CH₂Cl₂ dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-bromo-3-fluorothioanisole.
-
Q2: How can I achieve selective functionalization at the C2 position, ortho to the thiomethyl group?
Why it Happens: Direct electrophilic substitution often gives a mixture of products. To achieve exclusive ortho-functionalization, a powerful technique called Directed ortho Metalation (DoM) is employed.[7][8][9][10] The heteroatom of the directing metalation group (DMG), in this case, the sulfur of the -SMe group, coordinates to a strong organolithium base (like n-butyllithium). This brings the base into proximity with the ortho proton at C2, leading to selective deprotonation and formation of an aryllithium intermediate. This intermediate can then be quenched with an appropriate electrophile.
Troubleshooting & Solutions:
-
Choice of Base and Temperature: n-Butyllithium (n-BuLi) is commonly used, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to increase its reactivity. Reactions are typically run at low temperatures (-78 °C) to prevent side reactions.
-
Anhydrous Conditions are Critical: Organolithium reagents are extremely sensitive to moisture and protic sources. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Electrophile Quench: The addition of the electrophile should be done at low temperature, and the reaction should be allowed to warm slowly.
Experimental Workflow: Directed ortho Metalation
Caption: Workflow for Directed ortho Metalation of this compound.
Experimental Protocol: ortho-Silylation of this compound
-
Reagents: this compound, Anhydrous Tetrahydrofuran (THF), Tetramethylethylenediamine (TMEDA), n-Butyllithium (n-BuLi in hexanes), Chlorotrimethylsilane (TMSCl), Saturated Ammonium Chloride solution.
-
Procedure:
-
To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Add this compound, followed by TMEDA (1.1 equivalents).
-
Slowly add n-BuLi (1.1 equivalents) dropwise. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add TMSCl (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by column chromatography to yield 3-fluoro-2-(trimethylsilyl)thioanisole.
-
Q3: I am observing an unexpected product where the thiomethyl group has been replaced. What is happening?
Why it Happens: You are likely observing an ipso-substitution . This is a type of electrophilic aromatic substitution where the incoming electrophile displaces a substituent already on the ring, rather than a hydrogen atom.[11][12] The C-S bond of the thioanisole can be susceptible to cleavage under certain conditions, particularly with strong electrophiles or in the presence of certain catalysts.[13] For example, under harsh nitrating conditions, the -SMe group could be oxidized and then displaced by a nitro group.
Troubleshooting & Solutions:
-
Milder Reaction Conditions: Avoid overly harsh conditions (e.g., high temperatures, strongly acidic media). Use milder reagents where possible (e.g., N-halosuccinimides instead of halogens with strong Lewis acids).[14]
-
Protecting Groups: If the -SMe group is particularly labile under your desired reaction conditions, consider temporarily oxidizing it to the more robust sulfoxide or sulfone, performing the desired ring functionalization, and then reducing it back to the sulfide.
-
Catalyst Choice: In palladium-catalyzed cross-coupling reactions, careful selection of the ligand and base can be crucial to prevent unwanted C-S bond cleavage.[13]
Logical Relationship: Diagnosing and Preventing Ipso-Substitution
Caption: Troubleshooting tree for ipso-substitution side reactions.
By systematically addressing these common issues, researchers can significantly improve the regioselectivity of reactions involving this compound, leading to more efficient and predictable synthetic routes.
References
- 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry. (n.d.).
- Field, L. D., Sternhell, S., & Wilton, H. V. (n.d.). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education. ACS Publications.
- Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. (n.d.). Journal of the Chemical Society D: Chemical Communications. RSC Publishing.
-
Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. (2025). Inorganic Chemistry, 64(11), 5778-5788. [Link]
- Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia.
- Thermodynamic vs kinetic reaction control with radical substitution. (2016, September 28). Stack Exchange.
- Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. (2025). National Genomics Data Center (CNCB-NGDC).
- Substituent Effects on the EAS Reaction. (2020, May 30). Chemistry LibreTexts.
- Directed ortho metalation. (n.d.). In Wikipedia.
-
Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons. (2016). Organic Letters, 18(12), 2966-2969. [Link]
- Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. (2021, May 21). YouTube.
- LECTURE 3 (e) Ipso-Substitution. (n.d.).
- Ipso substitution and its rules. (2018, March 5). Chemistry Stack Exchange.
- Mechanism of ipso aromatic substitution by reaction of aryloxy(methoxy)carbenes and diaryloxycarbenes with DMAD. (2025). ResearchGate.
- Directing Effects of the Substituents on EAS. (n.d.). In Organic Chemistry II. KPU Pressbooks.
- Electrophilic aromatic directing groups. (n.d.). In Wikipedia.
- Directed (ortho) Metallation. (n.d.).
- Electrophilic aromatic substitution. (n.d.). In Wikipedia.
- Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube.
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
- Directed Ortho Metalation Guide. (n.d.). Scribd.
- Multiple Directing Effects and Multistep Synthesis || EAS || SEAr. (2022, April 22). YouTube.
- Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. (n.d.). PMC.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab.
- A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate.
- Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2025).
- Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. (n.d.). ChemRxiv.
- Lewis acid-driven self-assembly of diiridium macrocyclic catalysts imparts substrate selectivity and glutathione tolerance. (n.d.). PubMed Central.
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. (2016). Beilstein Journal of Organic Chemistry, 12, 842-849. [Link]
- Publications: Lewis Research Group. (n.d.). Indiana University.
- Divergent regioselectivity in photoredox-catalyzed hydrofunctionalization reactions of unsaturated amides and thioamides. (n.d.). Chemical Science. RSC Publishing.
- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. (n.d.). DDD UAB.
- Lewis acid catalysis: regioselective hydroboration of alkynes and alkenes promoted by scandium triflate. (n.d.). Chemical Communications. RSC Publishing.
-
Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. (2007). Chemical Society Reviews, 36(7), 1171-1186. [Link]
Sources
- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. scribd.com [scribd.com]
- 10. baranlab.org [baranlab.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with Diborons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Fluorothioanisole
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Fluorothioanisole. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments where solvent choice is a critical parameter influencing reaction outcomes. The following question-and-answer format directly addresses specific issues you may encounter, moving from general principles to detailed, practical advice.
Section 1: Understanding the Role of the Solvent
Question 1: I'm planning a reaction with this compound. How do I begin to select an appropriate solvent?
Answer: The selection of a solvent is a critical first step that can dictate the success of your reaction. The choice of solvent can profoundly affect substitution reactions by altering the reactivity of the nucleophile.[1] For this compound, you must consider three key aspects of the solvent: its polarity, its proticity, and its ability to solvate the reactants and any charged intermediates.
-
Polarity: This refers to the distribution of charge within the solvent molecules. Polar solvents have a significant dipole moment and can stabilize charged species, such as intermediates in a reaction.[2]
-
Proticity: This describes a solvent's ability to donate a proton (H+). Protic solvents, like water and alcohols, can form hydrogen bonds, which can stabilize anions but may also deactivate certain nucleophiles by "caging" them.[3] Aprotic solvents, such as acetone or dimethylformamide (DMF), lack this ability.[4]
-
Solvation: This is the process of solvent molecules surrounding and stabilizing solute molecules or ions. Effective solvation of charged intermediates can lower the activation energy of a reaction and increase its rate.[5]
The interplay of these factors will determine the reaction mechanism, rate, and the formation of byproducts. A thoughtful consideration of these properties at the outset will save considerable time and resources.
Section 2: Troubleshooting Common Reactions
Oxidation of the Thioether Group
Question 2: I am trying to oxidize the sulfide of this compound to the corresponding sulfoxide, but I'm getting low yields and over-oxidation to the sulfone. How can solvent choice help?
Answer: This is a common challenge in the oxidation of thioanisoles. The choice of solvent can significantly influence both the rate and selectivity of the oxidation.
Common Problem: Low yield and over-oxidation.
Causality & Troubleshooting:
-
Solvent Polarity and Selectivity: Highly polar solvents can sometimes favor over-oxidation. While a polar medium is often necessary to dissolve the oxidizing agent and the substrate, excessively polar solvents can stabilize the sulfoxide intermediate, making it more susceptible to further oxidation.
-
Protic vs. Aprotic Solvents: Protic solvents, especially alcohols, can participate in the reaction mechanism, sometimes leading to side reactions or affecting the activity of the oxidant. For many common oxidants like m-CPBA or hydrogen peroxide, aprotic solvents like dichloromethane (DCM) or acetonitrile provide a good balance of solubility and inertness. In some cases, replacing an inert atmosphere with oxygen can dramatically improve the reaction outcome, leading to quantitative conversion to the sulfoxide.[6]
-
Fluorinated Alcohols as Solvents: Trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are increasingly used as solvents in oxidation reactions. Their high polarity and ability to stabilize transition states through hydrogen bonding can accelerate the desired oxidation while minimizing side reactions.
Recommended Action Plan:
-
Start with a moderately polar, aprotic solvent: Dichloromethane (DCM) is often a good starting point for oxidations with reagents like m-CPBA.
-
Consider a solvent screen: If low yield persists, perform small-scale parallel reactions in a range of solvents with varying polarities and proticities.
-
Evaluate fluorinated alcohols: If selectivity is a major issue, consider using TFE or HFIP as the solvent or co-solvent.
| Solvent | Dielectric Constant (approx.) | Typical Observation | Recommendation |
| Dichloromethane (DCM) | 9.1 | Good starting point, balances solubility and reactivity. | Optimize temperature and reagent stoichiometry. |
| Acetonitrile | 37.5 | Can increase reaction rate but may promote over-oxidation. | Use with careful monitoring of reaction progress. |
| Methanol (MeOH) | 32.7 | Protic nature may interfere with some oxidants. | Use with caution; consider if it participates in the reaction. |
| Trifluoroethanol (TFE) | 26.7 | Can enhance selectivity and rate for certain oxidants. | A good choice when selectivity is a primary concern. |
Electrophilic Aromatic Substitution (EAS)
Question 3: I am performing a Friedel-Crafts acylation on this compound and observing a mixture of ortho- and para- isomers with respect to the methylthio group, along with a low overall yield. How can the solvent influence the regioselectivity and rate?
Answer: The regioselectivity and rate of electrophilic aromatic substitution on a substituted benzene ring are governed by the electronic properties of the existing substituents and are highly influenced by the solvent.[7] In this compound, you have a weakly activating, ortho-, para-directing methylthio group (-SMe) and a deactivating, ortho-, para-directing fluorine atom (-F).[8][9]
Common Problem: Poor regioselectivity and low reaction rate.
Causality & Troubleshooting:
-
Solvent Polarity and Lewis Acid Activity: Friedel-Crafts reactions typically employ a Lewis acid catalyst (e.g., AlCl₃). The activity of the Lewis acid is highly dependent on the solvent. Coordinating solvents, such as those containing oxygen or nitrogen atoms (e.g., ethers, acetonitrile), can form complexes with the Lewis acid, reducing its effectiveness and slowing down the reaction.[10]
-
Solvent Effects on Intermediate Stability: The stability of the positively charged intermediate (the arenium ion or sigma complex) is crucial in determining the reaction's regioselectivity.[11] Polar solvents can stabilize this charged intermediate, potentially influencing the product distribution. However, the intrinsic directing effects of the substituents are generally the dominant factor.
-
Deactivating Effect of the Fluorine Atom: The fluorine atom, while being an ortho-, para- director, is a deactivating group due to its strong inductive electron-withdrawing effect.[12] This deactivation of the ring leads to slower reaction rates and may require harsher reaction conditions, which can in turn lead to more side products.
Recommended Action Plan:
-
Use a non-coordinating solvent: Solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂) are standard choices for Friedel-Crafts reactions as they do not significantly complex with the Lewis acid catalyst.
-
Control the temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Optimize the Lewis Acid: The choice and amount of Lewis acid can be critical. A stronger Lewis acid or a higher catalyst loading might be necessary to overcome the deactivating effect of the fluorine atom.
| Solvent | Nature | Effect on Friedel-Crafts | Recommendation |
| Dichloromethane (DCM) | Non-coordinating, polar aprotic | Standard choice, good for catalyst activity. | Optimize temperature and catalyst loading. |
| Carbon Disulfide (CS₂) | Non-coordinating, nonpolar | Can improve selectivity in some cases. | Be mindful of its toxicity and low boiling point. |
| Nitrobenzene | Polar aprotic | Can be used for very unreactive substrates. | Use as a last resort due to its own reactivity and toxicity. |
| Diethyl Ether | Coordinating | Deactivates the Lewis acid catalyst. | Avoid for Friedel-Crafts reactions. |
Nucleophilic Aromatic Substitution (SNAr)
Question 4: I am attempting a nucleophilic aromatic substitution on this compound to displace the fluorine atom, but the reaction is very sluggish. What is the role of the solvent in this case?
Answer: For a nucleophilic aromatic substitution (SNAr) to occur, the aromatic ring needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[13] The fluorine atom in this compound is not on a sufficiently electron-deficient ring for a typical SNAr reaction to proceed readily. However, solvent choice is still a critical factor in maximizing the rate of such reactions when they are feasible.
Common Problem: Slow or no reaction.
Causality & Troubleshooting:
-
Stabilization of the Meisenheimer Complex: The key intermediate in an SNAr reaction is a negatively charged species called the Meisenheimer complex. Polar aprotic solvents are highly effective at stabilizing this charged intermediate without solvating the nucleophile, thereby increasing the reaction rate.[3]
-
Solvation of the Nucleophile: Polar protic solvents can solvate the nucleophile through hydrogen bonding, which "cages" the nucleophile and reduces its reactivity.[3] This effect is particularly pronounced for small, highly charged nucleophiles.
-
Solubility of Reagents: The chosen solvent must be able to dissolve both the this compound and the nucleophilic reagent.
Recommended Action Plan:
-
Employ a polar aprotic solvent: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions.
-
Ensure anhydrous conditions: Water can act as a competing nucleophile and can also solvate the desired nucleophile, reducing its effectiveness.
-
Increase the temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with less activated substrates.
| Solvent | Type | Effect on SNAr | Recommendation |
| DMSO | Polar Aprotic | Excellent for SNAr, stabilizes Meisenheimer complex. | Preferred choice for sluggish reactions. |
| DMF | Polar Aprotic | Good alternative to DMSO. | Ensure high purity and anhydrous conditions. |
| Acetonitrile | Polar Aprotic | Moderately effective, less so than DMSO or DMF. | Can be used for more reactive systems. |
| Methanol | Polar Protic | Solvates and deactivates the nucleophile. | Generally avoid for SNAr reactions. |
Section 3: Experimental Protocols and Data Visualization
Protocol: Monitoring Solvent Effects on Reaction Kinetics by NMR Spectroscopy
This protocol provides a general framework for studying the effect of different solvents on the rate of a reaction involving this compound.
Objective: To determine the relative reaction rates in different solvents.
Materials:
-
This compound
-
Reactant B (e.g., oxidant, electrophile)
-
A selection of anhydrous deuterated solvents (e.g., CDCl₃, CD₃CN, DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Constant temperature NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound and the internal standard in each of the chosen deuterated solvents.
-
Prepare a stock solution of Reactant B in each of the corresponding deuterated solvents.
-
Equilibrate the NMR spectrometer to the desired reaction temperature.
-
In an NMR tube, combine the this compound stock solution and the internal standard solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject the stock solution of Reactant B into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.[14]
-
Process the spectra and integrate the signals corresponding to the starting material, product, and the internal standard.
-
Plot the concentration of the starting material versus time for each solvent to determine the reaction rate.
Data Analysis: The use of an internal standard allows for accurate quantification of the components in the reaction mixture over time. The relative rates in different solvents can then be compared to understand the solvent's influence on the reaction.[15]
Visualizing Reaction Pathways
The choice of solvent can fundamentally alter the energy landscape of a reaction, favoring one pathway over another. The following diagrams illustrate the conceptual influence of solvent on reaction coordinates.
Caption: Stabilization of a charged intermediate by a polar solvent.
Caption: Effect of solvent on nucleophile reactivity in an SN2 reaction.
References
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Fluorothioanisole
A Senior Application Scientist's Guide to Managing Exotherms and Ensuring Safe Synthesis
Welcome to the technical support center for the synthesis of 3-Fluorothioanisole. This guide is designed for researchers, chemists, and process development professionals who are working with or planning to synthesize this important intermediate. My goal as a Senior Application Scientist is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to manage the critical exothermic events inherent in this synthesis, ensuring both safety and success. The synthesis typically proceeds via the diazotization of 3-fluoroaniline followed by a thiolation reaction, and it is the diazotization step that demands our utmost attention due to its significant thermal hazard potential.
Frequently Asked Questions (FAQs): The Diazotization of 3-Fluoroaniline
This first section focuses on the most critical and hazardous step: the formation of the 3-fluorobenzenediazonium salt.
Q1: Why is the diazotization of 3-fluoroaniline a significant thermal hazard?
A1: The diazotization of aromatic amines, including 3-fluoroaniline, is a highly exothermic reaction. The reaction involves treating the amine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. The enthalpy change for this type of reaction typically ranges from -65 to -150 kJ/mol.[1] This substantial release of energy can lead to a rapid increase in temperature if not adequately controlled.
The primary hazard, however, stems from the product itself. Aryl diazonium salts are high-energy, metastable intermediates.[2][3] If the temperature rises above a critical point (often cited as above 5-10 °C for many salts in aqueous solution), they can undergo rapid, and sometimes explosive, decomposition.[4][5] This decomposition releases gaseous nitrogen (N₂), which can lead to a rapid pressure increase in a closed system, creating a serious risk of vessel rupture and explosion.[5][6]
Q2: My reaction temperature spiked above 10 °C during the sodium nitrite addition. What are the immediate risks and what should I do?
A2: A temperature spike above the recommended 0–5 °C range is a serious process deviation that requires immediate attention.
-
Immediate Risks:
-
Thermal Runaway: The decomposition of diazonium salts is also exothermic. A temperature spike can initiate decomposition, which releases more heat, further accelerating the decomposition rate in a dangerous feedback loop known as a thermal runaway.[1]
-
Gas Evolution: The primary decomposition product is nitrogen gas. A rapid evolution of N₂ can over-pressurize your reactor.[4]
-
Side Reactions: Higher temperatures can promote the formation of impurities, such as phenols (from reaction with water) and other coupled byproducts, reducing the yield and purity of your desired diazonium salt.[4]
-
-
Immediate Actions (Troubleshooting Protocol):
-
Stop Reagent Addition: Immediately cease the addition of the sodium nitrite solution.
-
Maximize Cooling: Ensure your cooling bath is at its lowest effective temperature and that there is good thermal contact with the reaction vessel. If possible, add more coolant (e.g., dry ice to an acetone bath, carefully).
-
Ensure Agitation: Check that stirring is vigorous and effective. Poor mixing can create localized hot spots where the reaction initiates uncontrollably.
-
Monitor Vigorously: Keep a close watch on the reaction temperature and any signs of gas evolution. Ensure the system is properly vented to avoid pressure buildup.[5][7]
-
The following diagram outlines the decision-making process for handling a temperature excursion.
Caption: Workflow for managing a temperature spike during diazotization.
Q3: How can I prevent temperature spikes and ensure a safe reaction on a lab scale?
A3: Prevention is the cornerstone of safety for this reaction. The key is to remove heat as fast as it is generated.
-
Slow, Controlled Addition: The sodium nitrite solution must be added slowly and sub-surface (if possible) to the vortex of the well-stirred amine/acid mixture. This ensures rapid dispersion and prevents localized concentration buildups.
-
Dilution: Working in a more dilute solution increases the total thermal mass of the system, which can better absorb the heat generated.
-
Efficient Heat Transfer: Use a reaction vessel with a large surface area-to-volume ratio and ensure your cooling bath is potent and well-circulated. An ice-salt or dry ice/acetone bath is more effective than a simple ice-water bath.
-
Continuous Monitoring: Use a calibrated digital thermometer with the probe submerged in the reaction mixture (not just the bath) to get an accurate reading of the internal temperature.
The following table summarizes the critical control parameters.
| Parameter | Recommended Range | Rationale & Justification |
| Reaction Temperature | 0–5 °C | Minimizes the rate of diazonium salt decomposition, which becomes significant at higher temperatures.[4][5][6] |
| Nitrite Addition Rate | Slow, dropwise | Ensures the rate of heat generation does not exceed the cooling capacity of the system. |
| Reagent Concentration | As dilute as practical | Increases thermal mass to buffer temperature changes and reduces the reaction rate. |
| Agitation Speed | Vigorous | Prevents localized "hot spots" and ensures efficient heat transfer to the vessel walls and cooling bath. |
| pH / Acidity | Sufficiently acidic | Ensures the formation of nitrous acid and stabilizes the diazonium salt.[8] |
Troubleshooting Guide: The Thiolation Step
Once the 3-fluorobenzenediazonium salt is successfully prepared in situ, the next step is the conversion to this compound. This is typically achieved by reaction with a sulfur source, such as dimethyl disulfide or sodium methyl mercaptide.
Q4: Is the thiolation step also exothermic? What are the hazards here?
A4: The thiolation step itself is generally less exothermic than the initial diazotization. However, the primary hazard remains the unreacted diazonium salt from the previous step. If the diazonium salt solution is allowed to warm up before or during the addition of the sulfur reagent, thermal decomposition can still occur.
A secondary hazard, particularly when using mercaptans like sodium methyl mercaptide, is the release of highly odorous and toxic volatile sulfur compounds. All work should be conducted in a well-ventilated fume hood.
Q5: My yield of this compound is low, and I'm getting a lot of 3-fluorophenol. What went wrong?
A5: The formation of 3-fluorophenol is a classic indicator that the diazonium salt reacted with water before it could react with your sulfur nucleophile. This typically happens for two reasons:
-
Elevated Temperature: The reaction mixture was allowed to warm up prematurely. The higher the temperature, the faster the rate of decomposition and reaction with the aqueous solvent.[4]
-
Slow Thiolation: The reaction with the sulfur nucleophile is too slow, giving the competing hydrolysis reaction time to occur.
Corrective Actions:
-
Ensure the diazonium salt solution remains cold (0–5 °C) throughout the process.
-
Add the sulfur reagent to the cold diazonium solution. Do not add the diazonium solution to the sulfur reagent, as this can create a temporary excess of the unstable diazonium salt.
-
Consider the reactivity of your sulfur source. A more nucleophilic source like a thiolate salt will react faster than a disulfide. Some modern photocatalytic methods can also offer milder conditions and improved efficiency.[9]
The general synthetic pathway and the competing side reaction are illustrated below.
Sources
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 3-Fluorothioanisole
Welcome to the technical support center for the purification of 3-Fluorothioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your final product.
I. Understanding the Synthesis and Potential Impurities
The most common laboratory-scale synthesis of this compound involves the S-methylation of 3-fluorothiophenol. This reaction is typically carried out in the presence of a base and a methylating agent, such as methyl iodide or dimethyl sulfate. While seemingly straightforward, this reaction can lead to several impurities that complicate the purification process.
A thorough understanding of these potential byproducts is the first step in developing an effective purification strategy.
Common Starting Materials and Reagents:
-
3-Fluorothiophenol: The primary starting material. Impurities in this reagent, such as other isomers of fluorothiophenol, will be carried through the reaction.
-
Methylating Agent: Methyl iodide (MeI) or dimethyl sulfate ((CH₃)₂SO₄) are commonly used.
-
Base: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH) are frequently employed to deprotonate the thiophenol.
-
Solvent: Acetone, acetonitrile, or dimethylformamide (DMF) are common choices.
Potential Impurities and Side Products:
-
Unreacted 3-Fluorothiophenol: Incomplete reaction will leave residual starting material.
-
Over-methylated Products: The formation of a sulfonium salt, [ArS(CH₃)₂]⁺I⁻, can occur if an excess of the methylating agent is used or under certain reaction conditions.[1][2][3][4]
-
C-Alkylated Byproducts: While S-alkylation is favored for soft nucleophiles like thiolates, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities.[5][6][7] This is generally a minor pathway with soft electrophiles like methyl iodide.[8]
-
Disulfide Formation: Oxidation of the starting thiophenol can lead to the formation of bis(3-fluorophenyl) disulfide.
-
Solvent Residues: Residual solvents from the reaction or work-up.
-
Impurities from Starting Materials: Isomeric fluorothiophenols or other impurities present in the initial reagents.
II. Troubleshooting Guide: A Q&A Approach
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My final product is contaminated with unreacted 3-fluorothiophenol.
-
Question: I've performed the reaction and after a simple work-up, my NMR/GC-MS analysis shows a significant amount of starting material. How can I remove it?
-
Answer:
-
Probable Cause: The reaction may not have gone to completion, or an insufficient amount of the methylating agent was used.
-
Solution 1: Basic Wash: Unreacted 3-fluorothiophenol is acidic and can be removed with a basic aqueous wash. After the initial reaction work-up, dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with a 5-10% aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This will deprotonate the thiophenol, forming the corresponding thiophenolate salt which is soluble in the aqueous layer. Separate the layers and then wash the organic layer with brine to remove any remaining base. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Solution 2: Fractional Distillation: If the basic wash is not completely effective or if you need to remove other volatile impurities, fractional distillation under reduced pressure is a highly effective method. The boiling point of this compound is 187 °C at 740 mmHg.[9] 3-Fluorothiophenol has a similar boiling point, making a simple distillation ineffective. A fractionating column is necessary to achieve good separation.
-
Issue 2: My product appears to be a salt or an ionic liquid, and it's not behaving as expected.
-
Question: After the reaction, I have a viscous oil or a solid that is soluble in polar solvents, which is not consistent with the properties of this compound. What could this be?
-
Answer:
-
Probable Cause: This is a classic sign of over-methylation, leading to the formation of a methyl(3-fluorophenyl)(methyl)sulfonium salt. This is more likely to occur if a large excess of a reactive methylating agent like methyl iodide was used.
-
Solution: Unfortunately, this byproduct is not easily converted back to the desired product. The best approach is to avoid its formation in the first place by carefully controlling the stoichiometry of the reactants. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent. If the sulfonium salt has already formed, it can be removed by partitioning the crude mixture between water and a nonpolar organic solvent. The ionic sulfonium salt will preferentially dissolve in the aqueous layer, while the desired this compound will remain in the organic layer.
-
Issue 3: I'm seeing multiple peaks with the same mass in my GC-MS, suggesting isomeric impurities.
-
Question: My GC-MS analysis shows several peaks with the same mass-to-charge ratio as my product, but at different retention times. What are these, and how can I separate them?
-
Answer:
-
Probable Cause: These are likely positional isomers. This could be due to C-alkylation of the aromatic ring or the presence of isomeric impurities in your starting 3-fluorothiophenol.
-
Solution 1: High-Efficiency Fractional Distillation: If the boiling points of the isomers are sufficiently different, a high-efficiency fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure may provide separation.
-
Solution 2: Flash Column Chromatography: This is often the most effective method for separating isomers. This compound is a relatively non-polar compound. A good starting point for eluent selection would be a mixture of hexane and ethyl acetate. You can determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf value of around 0.2-0.3 for the desired product to ensure good separation.
-
III. Detailed Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points, such as unreacted starting materials and some side products.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is dry and the joints are properly sealed.
-
Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.
-
-
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the flask gently with a heating mantle.
-
Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the first fraction.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. The temperature should remain stable during the collection of the pure product.
-
Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distilling flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating compounds with similar polarities, such as isomers.
-
Slurry Preparation:
-
Choose an appropriate column size based on the amount of crude product.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
IV. Data Presentation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 142.19 | 187 (at 740 mmHg)[9] | The desired product. |
| 3-Fluorothiophenol | 128.17 | ~178 | A common impurity if the reaction is incomplete. |
| Methyl Iodide | 141.94 | 42.4 | A volatile starting material. |
| Dimethyl Sulfate | 126.13 | 188 | A less volatile methylating agent. |
V. Visualization of the Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
VI. Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store purified this compound?
-
A1: It should be stored in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.
-
-
Q2: Can I use other methylating agents besides methyl iodide or dimethyl sulfate?
-
A2: Other methylating agents can be used, but their reactivity and potential for side reactions should be carefully considered. For example, "harder" methylating agents might increase the likelihood of C-alkylation.
-
-
Q3: My TLC shows a single spot, but my GC-MS shows multiple peaks. Why?
-
A3: TLC has lower resolution than GC-MS. It's possible that you have isomers with very similar polarities that co-elute on the TLC plate but are separated by the GC column.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques is recommended. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure, while GC-MS is excellent for assessing purity and identifying volatile impurities.
-
VII. References
-
Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. (2023, October 7). Nanomaterials Chemistry. Retrieved January 11, 2026, from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PMC. Retrieved January 11, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester Department of Chemistry. Retrieved January 11, 2026, from [Link]
-
Substrate Scope for Synthesis of Aryl Sulfides. Reaction Conditions: 1... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
LAB purification setup with vacuum distillation process (0.03 mbar, 120 °C) at ANU. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. (2021, August 11). ACS Publications. Retrieved January 11, 2026, from [Link]
-
Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025, January 13). NIH. Retrieved January 11, 2026, from [Link]
-
Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]
-
Understanding Overmethylation: Symptoms, Causes, and Solutions. (2024, June 17). Methyl-Life. Retrieved January 11, 2026, from [Link]
-
A Look at Overmethylation. (2018, December 6). casi.org. Retrieved January 11, 2026, from [Link]
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. (2017, September 28). Organic Syntheses. Retrieved January 11, 2026, from [Link]
-
MTHFR and Overmethylation: Beyond the Ordinary. (n.d.). Dan Purser MD. Retrieved January 11, 2026, from [Link]
-
MTHFR and Overmethylation: Causes, Symptoms, and Support. (2025, February 10). Methyl-Life® Supplements. Retrieved January 11, 2026, from [Link]
-
What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011, September 18). Reddit. Retrieved January 11, 2026, from [Link]
-
C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020, July 28). YouTube. Retrieved January 11, 2026, from [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023, August 2). NIH. Retrieved January 11, 2026, from [Link]
-
(PDF) Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. (2025, August 6). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. (2025, January 13). Reddit. Retrieved January 11, 2026, from [Link]
-
(PDF) Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. (2025, January 11). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Methylation of the thiophene ring using Carbon11-labelled methyl iodide: formation of 3-[11C]methylthiophene. (2025, August 9). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Methyl Iodide. (2022, November 1). Encyclopedia.pub. Retrieved January 11, 2026, from [Link]
-
Use of Methyliodide in o-Methylation of organic compounds. (2025, August 13). Juniper Publishers. Retrieved January 11, 2026, from [Link]
-
Conventional procedures for O-methylation and -demethylation. a Toxic... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. (2016, August 15). PubMed. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). Two Chongqing Chemdad Co., Ltd. Retrieved January 11, 2026, from [Link]
-
Resources on 3+ component chromatography solvent systems? (2025, March 14). Reddit. Retrieved January 11, 2026, from [Link]
-
Purification of Fluorine by Distillation. (2025, December 22). UNT Digital Library. Retrieved January 11, 2026, from [Link]
-
Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. (2017, September 28). Organic Syntheses. Retrieved January 11, 2026, from [Link]
Sources
- 1. allergyresearchgroup.com [allergyresearchgroup.com]
- 2. A Look at Overmethylation [casi.org]
- 3. Dan Purser MD [danpursermd.com]
- 4. methyl-life.com [methyl-life.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Workup and Troubleshooting for Reactions Involving 3-Fluorothioanisole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Fluorothioanisole. This document provides in-depth, field-proven insights into the workup and purification procedures for reactions involving this versatile reagent. The guidance is presented in a practical question-and-answer format to directly address common challenges and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
What are the essential physical properties and safety considerations for this compound that I should know before starting a workup?
Understanding the fundamental properties of this compound is critical for designing a safe and effective workup procedure. It is a colorless to light yellow liquid with a distinct odor characteristic of thioethers.
Safety First:
-
Handling: this compound is classified as a skin and eye irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Incompatibility: It is incompatible with strong oxidizing agents. Reactions and workups should be designed to avoid unintentional contact with oxidants unless the goal is to form the corresponding sulfoxide or sulfone.
-
Storage: Store in a cool, dark, and dry place in a tightly sealed container.
| Property | Value | Source |
| CAS Number | 658-28-6 | |
| Molecular Formula | C₇H₇FS | |
| Molecular Weight | 142.19 g/mol | |
| Boiling Point | 187 °C at 740 mmHg | |
| Density | ~1.17 g/mL at 20-25 °C | |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, benzene, alcohol). | |
| Appearance | Colorless to light yellow/orange clear liquid. |
How should I correctly quench my reaction containing this compound?
The quenching strategy is entirely dependent on the reagents used in your reaction. A poorly chosen quenching agent can lead to side reactions, product degradation, or dangerous exotherms. The primary goal is to neutralize any remaining reactive species safely.
Expert Insight: The key is a gradual reduction in reactivity. Never quench a highly reactive reagent (like an organolithium) directly with a high-energy quenching agent (like water).
Below is a decision-making workflow to guide your choice of quenching procedure.
Caption: Decision workflow for quenching reactions.
My thin-layer chromatography (TLC) shows a new, more polar spot. Has my thioether oxidized, and how do I deal with it?
This is a very common issue. The sulfur atom in thioanisole is susceptible to oxidation, forming the corresponding sulfoxide (more polar) and sulfone (even more polar). This can occur if the reaction is exposed to air for extended periods at high temperatures or if oxidizing reagents are present.
Troubleshooting Protocol:
-
Confirmation:
-
TLC Staining: Run a TLC and visualize under UV light. Then, stain the plate with a potassium permanganate (KMnO₄) stain. Thioethers, sulfoxides, and sulfones will all appear as yellow/white spots on a purple background as the permanganate is consumed.
-
Mass Spectrometry: A crude LC-MS or direct-infusion MS of the reaction mixture will quickly confirm the presence of your desired product (mass = M), the sulfoxide (M+16), and the sulfone (M+32).
-
-
Removal Strategy:
-
Column Chromatography: This is the most reliable method. The polarity difference between the thioether, sulfoxide, and sulfone is usually significant enough for easy separation on silica gel.
-
Thioether (R-S-Me): Least polar.
-
Sulfoxide (R-SO-Me): Intermediate polarity.
-
Sulfone (R-SO₂-Me): Most polar.
-
-
Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increasing the polarity will effectively separate these components.
-
Caption: Troubleshooting workflow for suspected oxidation.
Is the C-F bond or thioether group stable to acidic or basic aqueous washes during extraction?
This is a crucial question for ensuring product integrity.
-
C-F Bond Stability: The aromatic carbon-fluorine bond is exceptionally strong and generally stable to a wide range of acidic and basic conditions commonly used in workups. A detailed study on the stability of various fluorinated groups on arenes confirms that monofluoromethylthio moieties are robust under many acidic and basic conditions. Standard aqueous washes with dilute HCl, NaHCO₃, or even 1M NaOH are highly unlikely to cleave the C-F bond.
-
Thioether Stability: The thioether (C-S-C) linkage is also very stable to non-oxidizing acids and bases. However, be aware of two potential issues:
-
Acid-Labile Protecting Groups: If your molecule contains other sensitive functional groups (e.g., a Boc group, acetal), a strong acidic wash could cleave them. Thioanisole itself is sometimes used as a cation scavenger during the acid-mediated deprotection of Boc groups, which speaks to its stability but also its potential to react with carbocations generated in the process.
-
Oxidative Conditions: Avoid acidic conditions in the presence of an oxidizing agent (e.g., nitric acid), as this can promote oxidation of the sulfur.
-
Recommendation: For most applications, sequential washes with water, dilute acid (e.g., 1M HCl), dilute base (e.g., saturated aq. NaHCO₃), and finally brine are safe and effective.
How can I effectively remove residual metal catalysts (e.g., Palladium, Copper) after a cross-coupling reaction?
Residual metals are a major concern, especially in drug development. Standard aqueous washes are often insufficient.
Step-by-Step Protocol for Metal Removal:
-
Initial Filtration: After quenching, dilute the reaction mixture with your extraction solvent and filter it through a pad of Celite®. This will remove the bulk of heterogeneous catalysts and precipitated salts.
-
Aqueous Washes (Targeted):
-
Palladium: Washes with saturated aqueous ammonium chloride (NH₄Cl) can help remove some palladium salts.
-
Copper: Washing the organic layer with an aqueous solution containing a chelating agent is effective. A common choice is a 10% solution of ammonium hydroxide or saturated ammonium chloride until the aqueous layer is no longer blue/purple, which indicates the complexation and removal of copper salts.
-
-
Specialized Scavenging:
-
If metals persist (visible as a dark color in your organic layer or by ICP-MS analysis), consider stirring the organic solution with a commercial scavenger resin or silica-functionalized scavenger (e.g., thiol-functionalized silica gel) for a few hours before filtering and concentrating.
-
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with a small amount of activated charcoal for 15-30 minutes can adsorb residual colored impurities and palladium-on-carbon catalyst fines. Filter thoroughly through Celite® to remove the charcoal.
References
-
Chemsrc. (2025). This compound MSDS.[Link]
- Google Patents. (1934).
-
Wikipedia. (2024). Organofluorine chemistry.[Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation Reagent Guide.[Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.[Link]
-
Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
-
National Institutes of Health. (2021). Combustion ion chromatography for extractable organofluorine analysis.[Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers.[Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
ACS Publications. (n.d.). Organic Letters Ahead of Print.[Link]
-
Ingenta Connect. (2023). Recent Developments on Synthesis of Organofluorine Compounds...[Link]
- Chemistry LibreTexts. (2020). *15.12: Thioethers (Sulfides) and
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 3-Fluorothioanisole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common but significant challenge in modern synthesis: catalyst poisoning in reactions involving 3-Fluorothioanisole. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction protocols.
FAQ 1: My cross-coupling reaction with this compound is failing (low yield, no conversion). What is the most likely cause?
Answer: When a typically reliable cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, underperforms with this compound as a substrate, the primary suspect is catalyst poisoning by the thioether's sulfur atom .
The core of the issue lies in the electronic properties of the catalyst and the substrate. Most transition metal catalysts used in cross-coupling, particularly palladium, are classified as "soft" Lewis acids. The sulfur atom in the thioether moiety of this compound is a "soft" Lewis base. This compatibility leads to a very strong and often irreversible coordination between the sulfur's lone pair of electrons and the palladium center.[1] This process, known as chemisorption, effectively sequesters the catalyst into a stable, inactive complex, preventing it from participating in the catalytic cycle.[1][2]
Even trace amounts of sulfur-containing compounds can lead to significant deactivation of the catalyst.[3][4] In this case, the poison is not an impurity but the substrate itself.
Caption: Mechanism of sulfur poisoning on a palladium catalyst.
FAQ 2: How can I confirm sulfur poisoning and what immediate steps can I take to rescue my reaction?
Answer: Directly confirming sulfur poisoning at the molecular level without specialized surface analysis techniques is difficult in a standard synthetic lab. However, you can diagnose it through a logical troubleshooting workflow. The key is to systematically modify the reaction conditions to favor the desired catalytic turnover over the deactivation pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
Immediate Actions:
-
Switch to a Sulfur-Tolerant Catalyst System: This is the most effective strategy. The goal is to use a ligand that both sterically protects the palladium center and electronically promotes the catalytic cycle to proceed faster than the poisoning. Opt for ligands that are bulky and electron-rich.[1]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes provide enough active catalyst to achieve a reasonable yield, essentially compensating for the portion that is deactivated.[1] This is a useful diagnostic tool but is often not cost-effective for larger scale synthesis.
-
Ensure Reagent Purity: While the substrate is the primary poison, impurities in other reagents can exacerbate the problem. Ensure starting materials are pure and solvents are rigorously degassed and dry.[1][5][6] Oxygen can oxidize the active Pd(0) catalyst, and trace impurities from solvents can also interfere.[7]
Table 1: Recommended Ligand Systems for Thioether Substrates
| Ligand Type | Example Ligands | Key Feature | Rationale for Use |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulk and electron-donating character | Steric hindrance around the metal center physically blocks the sulfur atom from coordinating strongly. |
| Diphosphines | Xantphos, dppf | Wide bite angle and flexibility | Can stabilize the active catalytic species and promote reductive elimination over deactivation pathways. |
| Ferrocene-based | Josiphos family | High electron density and steric bulk | Proven to be effective for challenging substrates by creating a highly active and stable catalyst. |
FAQ 3: How should I proactively design my experiment to avoid catalyst poisoning with this compound?
Answer: Success with challenging substrates like this compound comes from proactive experimental design rather than reactive troubleshooting.
1. Rational Catalyst and Ligand Selection
This is the most critical decision. Instead of a general-purpose catalyst like Pd(PPh₃)₄, select a modern, specialized ligand/precatalyst system. The ligands mentioned in Table 1 are excellent starting points. For Buchwald-Hartwig aminations, the use of palladacycle pre-catalysts developed by the Buchwald group is highly recommended as they are designed for high activity and stability.[8]
2. Rigorous Reaction Setup Protocol
The presence of oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II), compounding the poisoning issue.[1]
Protocol: Inert Atmosphere Reaction Setup
-
Glassware: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Assembly: Quickly assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen).
-
Purging: Subject the sealed reaction vessel to 3-5 cycles of vacuum followed by backfilling with inert gas.
-
Reagent Addition: Add solid reagents (this compound, coupling partner, base, catalyst/ligand) under a positive flow of inert gas.
-
Solvent Addition: Use a cannula or syringe to add solvent that has been previously degassed by sparging with inert gas for 30-60 minutes or via freeze-pump-thaw cycles.
-
Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.
3. Strategic Choice of Base and Solvent
The base is not just a stoichiometric reagent; it plays a crucial role in the catalytic cycle.[1] For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are standard.[9] A preliminary screen of bases is highly advisable.
Solvents like toluene, dioxane, or 2-MeTHF are commonly used. The choice can influence catalyst solubility, stability, and reaction kinetics.
FAQ 4: Is it possible to regenerate a palladium catalyst poisoned by this compound?
Answer: For poisoning by strong chemisorption of sulfur, regeneration is generally not feasible in a typical laboratory setting. The bond formed between palladium and sulfur is very strong, often leading to the formation of palladium sulfides on the catalyst surface, which are thermodynamically stable and catalytically dead.[10]
While methods exist for regenerating catalysts deactivated by other means, such as the deposition of organic residues ("coking") or reversible inhibitors, these are not effective against irreversible sulfur poisoning.[1][11] The most practical approach is to prevent poisoning in the first place through robust catalyst selection and protocol design.
References
- Research progress on catalyst sulfur poisoning process and mechanism in catalytic combustion of toluene reaction_Energy Environmental Protection. (n.d.). Energy Environmental Protection.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). H-OAPEN.
-
Oudar, J. (1979). Sulfur adsorption and poisoning of metallic catalysts. Catalysis Reviews, 22(2), 171-195. Retrieved January 11, 2026, from [Link]
-
How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone - YouTube. Retrieved January 11, 2026, from [Link]
-
Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Sulphur poisoning of transition metal oxides used as catalysts for methane combustion. (2025, August 7). ResearchGate. Retrieved January 11, 2026, from [Link]
- Catalyst Poisoning Mitigation. (2025, November 23). Energy → Sustainability Directory.
-
Rodriguez, J. A., & Hrbek, J. (1999). Interaction of Sulfur with Well-Defined Metal and Oxide Surfaces: Unraveling the Mysteries behind Catalyst Poisoning and Desulfurization. Accounts of Chemical Research, 32(9), 719-728. Retrieved January 11, 2026, from [Link]
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025, August 27). LinkedIn.
-
Oudar, J. (1981). Sulfur Adsorption and Poisoning of Metallic Catalysts. Catalysis Reviews, 22(2), 171-195. Retrieved January 11, 2026, from [Link]
- Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene. (n.d.). Benchchem.
- Albers, P., Pietsch, J., & Parker, S. F. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.
-
Buchwald-Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021, November 8). HEIA-FR.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
- A general approach to the optimisation of Buchwald-Hartwig aminations. (n.d.). CatSci Ltd.
-
Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. (2015). Chemical Communications, 51(84), 15416-15419. Retrieved January 11, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the GC-MS Fragmentation Analysis of 3-Fluorothioanisole
This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-Fluorothioanisole. Designed for researchers, scientists, and professionals in drug development, this document compares its fragmentation behavior to its parent compound, thioanisole, offering valuable insights for structural elucidation and analytical method development.
Introduction: The Significance of Fluorinated Thioethers
This compound (C₇H₇FS) is an organofluorine compound belonging to the thioether family.[1][2] The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of such volatile and semi-volatile compounds.[3][4] Understanding the specific fragmentation patterns under electron ionization (EI) is crucial for unambiguous identification and differentiation from isomeric and related structures.[3][5] This guide will dissect the mass spectrum of this compound, contrasting it with the well-documented fragmentation of thioanisole to highlight the directive effects of the fluorine substituent.
Mechanistic Principles of Electron Ionization (EI) Fragmentation
In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a positively charged molecular ion (M•+).[3] This molecular ion is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum is a unique fingerprint of the molecule's structure.[3][5]
For thioanisoles, ionization typically occurs at the sulfur atom due to its non-bonding electron pairs.[5] The primary fragmentation pathways are dictated by the stability of the resulting radical cations and neutral losses. Key structural features influencing fragmentation in this compound are:
-
The Thioether Group (-S-CH₃): This group is prone to alpha-cleavage (loss of a methyl radical) and cleavage of the C-S bond.
-
The Aromatic Ring: The stable phenyl ring can lose substituents or undergo ring cleavage. Aromatic structures typically show strong molecular ion peaks.[6]
-
The Fluorine Substituent: As a highly electronegative atom, fluorine can influence fragmentation pathways, although it does not effectively participate in the initial ionization event.[7][8] Its presence can lead to the loss of F• or HF, though this is less common than other pathways.[4]
Comparative Fragmentation Analysis: Thioanisole vs. This compound
To understand the impact of the fluorine atom, we first examine the fragmentation of the parent compound, thioanisole.
The mass spectrum of thioanisole is characterized by a prominent molecular ion and a few key fragments.
Table 1: Key Fragments in the EI Mass Spectrum of Thioanisole [9]
| m/z | Proposed Fragment Ion | Proposed Structure | Neutral Loss |
| 124 | Molecular Ion [C₇H₈S]•+ | [C₆H₅SCH₃]•+ | - |
| 109 | [M - CH₃]⁺ | [C₆H₅S]⁺ | •CH₃ |
| 91 | Tropylium Ion | [C₇H₇]⁺ | •SCH |
| 78 | Benzene Radical Cation | [C₆H₆]•+ | •CSCH₂ |
| 77 | Phenyl Cation | [C₆H₅]⁺ | •SCH₃ |
The primary fragmentation is the loss of a methyl radical (•CH₃) to form the stable thiophenoxy cation at m/z 109.
The introduction of a fluorine atom at the meta position alters the mass of the molecular ion and influences the fragmentation pathways. The molecular weight of this compound is 142.2 g/mol .[10][11]
Table 2: Predicted and Observed Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Structure | Neutral Loss |
| 142 | Molecular Ion [C₇H₇FS]•+ | [FC₆H₄SCH₃]•+ | - |
| 127 | [M - CH₃]⁺ | [FC₆H₄S]⁺ | •CH₃ |
| 110 | Fluorobenzene Radical Cation | [FC₆H₅]•+ | •CSCH₂ |
| 95 | Fluorophenyl Cation | [FC₆H₄]⁺ | •SCH₃ |
| 77 | Phenyl Cation | [C₆H₅]⁺ | •F, •CSH |
Analysis of Key Differences:
-
Molecular Ion (m/z 142): As expected, the molecular ion is shifted by +18 Da compared to thioanisole (124 Da), accounting for the replacement of one H with one F.
-
Loss of Methyl Radical (m/z 127): Similar to thioanisole, the most significant initial fragmentation is the alpha-cleavage resulting in the loss of a methyl radical (•CH₃), yielding the fluorothiophenoxy cation at m/z 127. This is often the base peak.
-
Formation of Fluorophenyl Cation (m/z 95): Cleavage of the C-S bond with the loss of the •SCH₃ radical leads to the formation of the fluorophenyl cation at m/z 95.
-
Fluorine's Influence: While direct loss of the fluorine atom is possible, it is generally less favored. The electron-withdrawing nature of fluorine can influence the stability of the carbocations formed, potentially altering the relative intensities of the fragment peaks compared to thioanisole.
Recommended Experimental Protocol
This section provides a robust, self-validating protocol for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or methanol at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution to approximately 10-100 µg/mL. The final concentration should be optimized to prevent detector saturation.[5]
-
Prepare a solvent blank (pure dichloromethane) to check for system contamination.
-
-
Instrumentation:
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) or splitless, depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV[5]
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and all relevant fragments.
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC). The peak corresponding to this compound should be identified.
-
Extract the mass spectrum from the apex of the target peak.
-
Identify the molecular ion (M•+) at m/z 142.
-
Identify and tabulate the major fragment ions and their relative abundances.
-
Compare the obtained spectrum with a reference library (e.g., NIST/Wiley) for confirmation.
-
Propose fragmentation pathways to explain the observed ions, as detailed in the diagram below.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation routes for this compound under electron ionization.
Sources
- 1. Thioanisole - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
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A Comparative Analysis of 3-Fluorothioanisole and 4-Fluorothioanisole for Applications in Drug Discovery and Materials Science
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design.[1][2][3][4][5] The unique properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic character—can profoundly influence the performance of a molecule.[1][2][3] This guide provides a detailed comparative study of two isomeric fluorinated thioanisoles: 3-fluorothioanisole and 4-fluorothioanisole. We will delve into their synthesis, spectroscopic signatures, electronic properties, and reactivity, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Subtle Power of Positional Isomerism
This compound and 4-fluorothioanisole, while structurally similar, exhibit distinct properties due to the different placement of the fluorine atom on the aromatic ring. This positional isomerism has significant implications for their behavior in chemical reactions and biological systems. Understanding these differences is crucial for their effective application in the design of novel pharmaceuticals and advanced materials.
Physicochemical and Spectroscopic Properties: A Tale of Two Isomers
The physical properties of 3- and 4-fluorothioanisole are quite similar, as expected for constitutional isomers. However, a closer look at their spectroscopic data reveals the subtle electronic differences arising from the fluorine's position.
| Property | This compound | 4-Fluorothioanisole |
| CAS Number | 658-28-6[6] | 371-15-3[7][8] |
| Molecular Formula | C₇H₇FS[9][10] | C₇H₇FS[7][8] |
| Molecular Weight | 142.19 g/mol [9][10] | 142.19 g/mol [7][8] |
| Boiling Point | 187 °C / 740 mmHg[9][11] | 184-185 °C[7][8] |
| Density | 1.17 g/mL[9][11] | 1.167 g/mL at 25 °C[7][8] |
| Refractive Index | 1.5550-1.5590[9][11] | 1.550-1.552[8] |
Spectroscopic Analysis: Unveiling Electronic Nuances
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The ¹H, ¹³C, and ¹⁹F NMR spectra of 3- and 4-fluorothioanisole provide a clear picture of the electronic effects at play.
¹⁹F NMR Spectroscopy: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[12][13][14] In 4-fluorothioanisole, the fluorine is in a para position relative to the electron-donating thiomethyl group, leading to a more shielded nucleus and an upfield shift compared to this compound, where the fluorine is in a meta position and experiences less of this shielding effect.
¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the thiomethyl group influence the chemical shifts of the aromatic protons and carbons. In 4-fluorothioanisole, the interplay of these effects leads to a more complex splitting pattern and distinct chemical shifts for the aromatic protons compared to the 3-isomer.
Synthesis of this compound and 4-Fluorothioanisole: A Practical Guide
The synthesis of these isomers can be achieved through several established routes. Below are representative protocols for their preparation.
Experimental Protocol: Synthesis of 4-Fluorothioanisole
This procedure involves the methylation of 4-fluorothiophenol.
Materials:
-
4-Fluorothiophenol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-fluorothiophenol in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water dropwise to the flask while stirring at room temperature.
-
Cool the reaction mixture in an ice bath and add dimethyl sulfate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-fluorothioanisole.
Experimental Protocol: Synthesis of this compound
A common route to this compound involves the Sandmeyer-type reaction from 3-fluoroaniline.[15]
Materials:
-
3-Fluoroaniline[15]
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium ethyl xanthate
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotize 3-fluoroaniline with sodium nitrite and hydrochloric acid at 0 °C.
-
Add the cold diazonium salt solution to a solution of potassium ethyl xanthate.
-
Heat the mixture to effect the substitution reaction.
-
Hydrolyze the resulting xanthate ester with sodium hydroxide.
-
Methylate the intermediate thiophenol in situ with dimethyl sulfate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Caption: Synthetic routes for 3- and 4-fluorothioanisole.
Electronic Effects and Reactivity: A Comparative Perspective
The electronic properties of the fluorine and thiomethyl substituents dictate the reactivity of the aromatic ring. The thiomethyl group is an ortho, para-director, while the fluorine atom is a deactivating ortho, para-director.
In 4-fluorothioanisole , the thiomethyl group's activating effect and the fluorine's deactivating effect are in opposition. The positions ortho to the thiomethyl group (and meta to the fluorine) are the most activated towards electrophilic aromatic substitution.
In This compound , the directing effects are more complex. The positions ortho and para to the thiomethyl group are activated, while the positions ortho and para to the fluorine are deactivated. This leads to a more nuanced regioselectivity in electrophilic substitution reactions.
Oxidation of the Thioether
The sulfur atom in both isomers can be oxidized to the corresponding sulfoxide and sulfone. The electron-withdrawing fluorine atom can influence the rate of this oxidation, with the effect being more pronounced in the 4-isomer due to its direct electronic communication with the sulfur atom.
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A Comparative Guide to the Electronic Effects of the Fluorine Substituent in Fluorothioanisoles
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into aromatic systems is a cornerstone of modern molecular design. The nuanced electronic perturbations introduced by fluorine can profoundly alter a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of the electronic effects of the fluorine substituent across the ortho, meta, and para isomers of fluorothioanisole, supported by experimental data and established chemical principles.
Introduction: The Dichotomy of Fluorine's Electronic Influence
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). However, when bonded to an aromatic ring, its lone pairs can participate in resonance, donating electron density (+M or +R effect). This dual nature makes its overall impact on the electronic character of the ring highly dependent on its position relative to other functional groups.
In the context of thioanisole, the methylthio (-SCH₃) group is a weakly activating to neutral group. Its sulfur lone pairs can engage in resonance, but this effect is modest due to the size mismatch between sulfur's 3p orbitals and carbon's 2p orbitals[1]. The interplay between the potent, distance-dependent inductive effect of fluorine and the resonance effects of both substituents dictates the chemical personality of each fluorothioanisole isomer.
Comparative Analysis of Electronic Properties
Hammett Substituent Constants: Quantifying Electronic Influence
The Hammett equation provides a quantitative measure of a substituent's electron-donating or -withdrawing nature.[2] The fluorine and methylthio groups present a fascinating contrast:
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Characterization |
| -F | +0.34[3][4] | +0.06[3][4] | Strongly inductive withdrawing (-I), weakly resonance donating (+M) |
| -SCH₃ | +0.15[4][5] | 0.00[4][5] | Weakly inductive withdrawing (-I), weakly resonance donating (+M) |
-
Fluorine (-F): The large positive σ_m value (+0.34) reflects its powerful, purely inductive electron withdrawal from the meta position.[3][4] The much smaller σ_p value (+0.06) demonstrates the partial cancellation of its strong -I effect by its +M effect when in conjugation at the para position.[3][4]
-
Methylthio (-SCH₃): The small positive σ_m (+0.15) indicates a weak inductive withdrawal.[4][5] The σ_p value of 0.00 signifies that its weak -I and +M effects essentially cancel each other out at the para position, rendering it electronically neutral in this context.[4][5]
This data allows us to predict the electronic environment of the aromatic ring in each fluorothioanisole isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the electronic environment of nuclei. Chemical shifts (δ) and coupling constants (J) provide direct experimental evidence of fluorine's influence.
Caption: Relationship between electronic effects and key NMR parameters.
Comparative NMR Data (Experimental & Expected Trends)
While a complete set for all isomers is elusive, data for 4-fluorothioanisole provides a benchmark.[6]
| Isomer | Parameter | Nucleus | Experimental/Expected Value (ppm) | Rationale |
| para | δ(¹³C) | C1 (C-S) | 131.0 | Fluorine's +M effect increases electron density, but the -I effect of sulfur dominates this position. |
| C4 (C-F) | 161.5 (d, ¹J_CF ≈ 245 Hz) | Directly attached to the highly electronegative fluorine, leading to significant deshielding and a large one-bond coupling constant. | ||
| C2/C6 | 131.5 (d, ³J_CF ≈ 8 Hz) | Influenced by both the -I effect of fluorine and the resonance of sulfur. | ||
| C3/C5 | 116.0 (d, ²J_CF ≈ 22 Hz) | Strong shielding due to fluorine's +M effect, which directs electron density to the ortho and para positions. | ||
| δ(¹⁹F) | F | ~ -116 to -120 | The -SCH₃ group is a weak para director; its effect is less pronounced than an -OCH₃ group (p-fluoroanisole δ ≈ -122 ppm). | |
| ortho | δ(¹⁹F) | F | Expected ~ -110 to -115 | The adjacent -SCH₃ group would likely cause deshielding through steric and electronic effects compared to the para isomer. |
| meta | δ(¹⁹F) | F | Expected ~ -113 to -115 | The -SCH₃ group is meta and exerts only a weak inductive effect, resulting in a chemical shift close to that of fluorobenzene (δ ≈ -113.5 ppm).[4] |
Note: Expected values are estimated based on substituent additivity rules and comparison with analogous compounds like fluoroanisoles.
Dipole Moments
The molecular dipole moment is the vector sum of individual bond and group moments. Its magnitude reflects the overall polarity and charge distribution. For disubstituted benzenes, the relative orientation of the substituents is critical.
Caption: Vector addition of group moments for fluorothioanisole isomers.
-
Group Moments: Both the C-F bond and the C-S-CH₃ group have dipole moments directed out of the ring, with the negative end at the heteroatom.
-
Para-Isomer: The two vectors are roughly anti-parallel but not perfectly collinear. The C-S-CH₃ group moment is not aligned with the C-S bond. However, the opposing nature of the vectors leads to significant cancellation, resulting in the smallest overall dipole moment.
-
Meta-Isomer: The vectors are oriented at approximately 120°. Their vector sum results in an intermediate dipole moment.
-
Ortho-Isomer: The vectors are oriented at approximately 60°. This arrangement leads to the most effective vector addition, resulting in the largest molecular dipole moment.[1]
This predicted trend (ortho > meta > para) is commonly observed in disubstituted benzenes where both groups withdraw electrons towards the ring exterior.[1][7][8]
Electrochemical Properties (Cyclic Voltammetry)
Cyclic voltammetry (CV) can be used to measure the oxidation potential of the thioether sulfur. A lower (less positive) oxidation potential indicates a more electron-rich sulfur atom, which is easier to oxidize.
-
Para-Isomer: The +M effect of fluorine partially enriches the ring and, by extension, the sulfur atom. This should result in the lowest oxidation potential .
-
Meta-Isomer: Fluorine exerts only its -I effect from the meta position, making the ring and the sulfur atom more electron-poor. This should lead to the highest oxidation potential .
-
Ortho-Isomer: The strong -I effect of the adjacent fluorine will significantly withdraw electron density from the sulfur, but this may be counteracted by through-space interactions. The oxidation potential is expected to be high, likely comparable to or slightly lower than the meta isomer.
Predicted Trend of Oxidation Potential: meta > ortho > para
Experimental Protocols
To validate the comparisons discussed above, the following experimental workflows are essential. These protocols are designed to be self-validating and are based on established methodologies.
Synthesis of Fluorothioanisole Isomers
The most direct and reliable method for synthesizing fluorothioanisoles is the methylation of the corresponding fluorothiophenols.
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A Comparative Guide to Metabolic Stability: 3-Fluorothioanisole vs. Thioanisole
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a compound is a cornerstone property that dictates its pharmacokinetic profile and, ultimately, its therapeutic success.[1] A drug that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, necessitating frequent dosing, while a compound that is metabolized too slowly could accumulate and lead to toxicity.[1] The liver, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs), is the primary site of drug metabolism, transforming xenobiotics into more water-soluble forms for excretion.[2]
Thioanisole, a simple thioether, represents a common structural motif in medicinal chemistry. However, the sulfur atom is a "soft spot" for metabolism, highly susceptible to oxidation by CYP enzymes.[3][4] This metabolic vulnerability can be a significant hurdle. A key strategy employed by medicinal chemists to overcome such liabilities is the strategic incorporation of fluorine atoms.[5][6][7][8] This guide provides an in-depth comparison of thioanisole and its fluorinated counterpart, 3-Fluorothioanisole, to illustrate the profound impact of fluorination on metabolic stability, supported by established principles and a detailed experimental framework.
Metabolic Fate of Thioanisole: A Target for Oxidation
The primary metabolic pathway for thioanisole is S-oxidation, a reaction predominantly catalyzed by CYP enzymes.[3] This process occurs in a stepwise manner, first converting the thioether to a sulfoxide and then potentially to a sulfone.
-
Step 1: Sulfoxidation: The sulfur atom of thioanisole is oxidized to form methyl phenyl sulfoxide.
-
Step 2: Sulfonation: The sulfoxide can be further oxidized to methyl phenyl sulfone.
These oxidative steps increase the polarity of the molecule, facilitating its clearance from the body. However, this metabolic transformation is also a liability. Rapid metabolism leads to low bioavailability and a short half-life. Furthermore, the process of metabolic activation can sometimes lead to the formation of reactive metabolites that may cause idiosyncratic adverse drug reactions.[9][10]
The Fluorine Factor: A Mechanistic Shield Against Metabolism
The introduction of a fluorine atom, particularly at the meta-position as in this compound, is a deliberate design choice to enhance metabolic stability. The efficacy of this strategy is rooted in fundamental chemical principles.
-
The Strength of the Carbon-Fluorine Bond: The C-F bond is significantly stronger than a C-H bond, making it highly resistant to oxidative cleavage by CYP enzymes.[7][11] While not the primary site of metabolism for thioanisole, this principle is a cornerstone of using fluorine to block metabolism at other positions.
-
Electronic Effects: More pertinent to thioanisole, fluorine is the most electronegative element. When placed on the aromatic ring, it exerts a powerful electron-withdrawing inductive effect.[7][12] This effect reduces the electron density on the sulfur atom. Since the initial step of CYP-mediated oxidation involves an electron transfer from the sulfur to the activated heme iron of the enzyme, this reduction in electron density makes the sulfur atom a less favorable substrate for the enzyme, thereby slowing the rate of oxidation.
It is crucial to note that while fluorination is a powerful tool, its success is not universal. In some cases, blocking one metabolic route may simply divert metabolism to another part of the molecule, an effect known as "metabolic switching".[13][14]
Comparative Metabolic Stability: An Illustrative Data Overview
To quantify the impact of fluorination, in vitro metabolic stability assays are employed. The following table presents illustrative data from a typical human liver microsomal stability assay, comparing thioanisole with this compound.
| Parameter | Thioanisole (Unsubstituted) | This compound (Fluorinated) | Rationale for Expected Outcome |
| Half-Life (t½, min) | 15 | > 60 | The electron-withdrawing fluorine atom deactivates the sulfur center, slowing CYP-mediated oxidation and prolonging the half-life. |
| Intrinsic Clearance (Clint, µL/min/mg protein) | 115.5 | < 11.6 | Intrinsic clearance is inversely proportional to half-life. A slower rate of metabolism results in significantly lower clearance. |
| % Parent Remaining at 60 min | < 5% | > 85% | This directly reflects the rate of metabolism. A higher percentage remaining indicates greater stability. |
Note: The data presented in this table are representative and intended for illustrative purposes to highlight the expected experimental outcomes based on established medicinal chemistry principles.
Experimental Protocol: Human Liver Microsome Stability Assay
To empirically determine and compare the metabolic stability of these compounds, a robust and validated protocol is essential. The following describes a standard procedure for assessing metabolic stability using human liver microsomes.[15][16][17][18]
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (Thioanisole, this compound)
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold Acetonitrile with an appropriate internal standard (for quenching)
-
96-well incubation plates and analytical plates
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).
-
Create working solutions by diluting the stocks in buffer to an intermediate concentration.
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
Add the microsomal solution to the wells of a 96-well plate.
-
Add the test compound working solution to initiate the reaction (final substrate concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess volume (e.g., 4 volumes) of ice-cold acetonitrile containing the internal standard.[16] The '0' minute time point is quenched immediately after adding the test compound, before the addition of NADPH, to represent 100% of the initial compound.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to precipitate the microsomal proteins.[16]
-
Carefully transfer the supernatant to a new 96-well analytical plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.[18]
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro metabolic stability assay.
Visualizing the Metabolic Pathways
The differential metabolic fate of the two compounds can be effectively visualized. Thioanisole undergoes facile oxidation, whereas the fluorinated analog is resistant to this transformation.
Caption: Contrasting metabolic pathways of the two compounds.
Conclusion and Implications for Drug Development
The comparison between thioanisole and this compound serves as a classic textbook example of a successful metabolic stabilization strategy in medicinal chemistry. By introducing a single fluorine atom at a strategic position, the inherent metabolic liability of the thioether moiety can be effectively mitigated. The electron-withdrawing nature of fluorine deactivates the sulfur atom towards CYP-mediated oxidation, leading to a significant increase in the compound's half-life and a corresponding decrease in its intrinsic clearance.
For researchers in drug development, this principle is invaluable. Enhancing metabolic stability can transform a compound with a fleeting existence in vivo into a viable drug candidate with an improved pharmacokinetic profile, potentially leading to lower required doses, less frequent administration, and a wider therapeutic window. Understanding and applying such structure-metabolism relationships is fundamental to the rational design of safer and more effective medicines.[6][7][8]
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A Comparative Analysis of Fluorinated Thioanisoles in Drug Design: A Guide for Medicinal Chemists
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary drug design, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for medicinal chemists.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine (C-F) bond, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3][4][5] Judicious fluorination can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and target binding affinity.[1][2][3][4] This guide provides a comparative analysis of a specific, yet increasingly important, class of organofluorine compounds: fluorinated thioanisoles. By examining the impact of varying degrees of fluorination on the thioanisole scaffold, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their molecular design strategies.
The Thioanisole Scaffold: A Versatile Platform for Fluorination
Thioanisole (methylthioproxybenzene) and its derivatives are prevalent motifs in a wide range of biologically active molecules. The sulfur atom and the adjacent methyl group offer key sites for metabolic modification in vivo. Consequently, blocking these "metabolic soft spots" through fluorination is a common strategy to enhance a drug's half-life and bioavailability.[1] This guide will focus on the comparative effects of mono-, di-, and trifluoromethylation of the thioether moiety.
Visualizing the Impact of Fluorination on Thioanisole Derivatives
The following diagram illustrates the structural progression from thioanisole to its increasingly fluorinated counterparts, highlighting the key physicochemical properties that are modulated by this strategic substitution.
Caption: Impact of fluorination on the key physicochemical properties of thioanisole.
Comparative Analysis of Fluorinated Thioanisoles
The decision to introduce a monofluoromethyl (-CH2F), difluoromethyl (-CHF2), or trifluoromethyl (-CF3) group is a critical design choice with distinct consequences for a molecule's drug-like properties.
| Feature | Thioanisole (Ph-S-CH3) | Monofluoromethylthioanisole (Ph-S-CH2F) | Difluoromethylthioanisole (Ph-S-CHF2) | Trifluoromethylthioanisole (Ph-S-CF3) |
| Metabolic Stability | Prone to S-dealkylation and oxidation. | Increased stability due to the stronger C-F bond. | Significantly more resistant to metabolism. | Highly resistant to oxidative metabolism.[6] |
| Lipophilicity (logP) | Moderate | Slightly increased | Moderately increased | Substantially increased.[7] |
| Target Binding Affinity | Baseline | Can modulate affinity through altered electronics and conformation. | Often shows a favorable balance of properties.[7] | Can significantly increase or decrease affinity depending on the target.[8][9] |
| pKa of Proximal Groups | Minimal influence. | Slight electron-withdrawing effect. | Moderate electron-withdrawing effect. | Strong electron-withdrawing effect, can significantly lower the pKa of nearby basic groups.[3] |
| Conformational Effects | Flexible | Subtle changes in conformational preference. | More pronounced conformational effects. | Significant impact on molecular conformation.[3] |
Expert Insights: The choice between these fluorinated motifs is highly context-dependent. While trifluoromethylation offers the greatest metabolic stability, the associated increase in lipophilicity can sometimes be detrimental, leading to off-target effects or poor solubility.[7] Difluoromethylthioanisole often represents a "sweet spot," providing a substantial improvement in metabolic stability without the dramatic lipophilicity increase seen with the trifluoromethyl group.[7][10] Monofluoromethylation offers a more subtle modulation of properties and can be a useful starting point in an optimization campaign.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal fluorination strategy, a series of standardized in vitro assays are essential. The following protocols outline the key experiments for a comparative analysis.
Experimental Workflow for Comparative Analysis
Caption: A streamlined workflow for the comparative evaluation of fluorinated thioanisoles.
Detailed Methodologies
1. Synthesis of Fluorinated Thioanisole Analogs:
The synthesis of monofluoromethyl-, difluoromethyl-, and trifluoromethylthioanisoles can be achieved through various established methods. A common approach involves the nucleophilic substitution of a corresponding fluorinated alkyl halide with thiophenol in the presence of a suitable base. For more complex scaffolds, late-stage fluorination techniques may be employed.[11]
2. Determination of Lipophilicity (logP) by HPLC:
-
Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity.
-
Protocol:
-
Prepare a standard curve using compounds with known logP values.
-
Dissolve the fluorinated thioanisole analogs in a suitable solvent (e.g., methanol).
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of water and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile using a UV detector.
-
Calculate the logP of the test compounds by interpolating their retention times on the standard curve.[12]
-
3. Assessment of Metabolic Stability using a Liver Microsomal Assay:
-
Principle: This assay measures the rate of metabolism of a compound by cytochrome P450 enzymes present in liver microsomes.
-
Protocol:
-
Prepare an incubation mixture containing liver microsomes (human, rat, or mouse), NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Incubate the mixture at 37°C.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of the compound.[6][13]
-
4. Measurement of Target Binding Affinity:
The choice of assay for determining binding affinity is target-dependent. Common techniques include:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of a ligand to its target.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding, providing thermodynamic parameters (KD, ΔH, ΔS).
-
Radioligand Binding Assays: A competitive assay where the test compound displaces a radiolabeled ligand from the target.
Conclusion: Informed Decision-Making in Drug Design
The comparative analysis of fluorinated thioanisoles provides a clear framework for understanding the nuanced effects of fluorine substitution in drug design. By systematically evaluating the impact of mono-, di-, and trifluoromethylation on key drug-like properties, medicinal chemists can make more informed decisions to optimize their lead compounds. The experimental protocols outlined in this guide offer a robust and self-validating system for generating the necessary data to drive these decisions. Ultimately, a deep understanding of the structure-activity and structure-property relationships of fluorinated motifs is paramount to the successful development of novel therapeutics.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., ... & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-726. [Link]
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Meanwell, N. A. (2018). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of 3-Fluorothioanisole for Pharmaceutical Applications
This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 3-Fluorothioanisole (3-FTA), a critical building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.
The Strategic Importance of this compound in Drug Development
This compound (CAS 658-28-6) is a valuable intermediate and building block in the synthesis of complex pharmaceutical and agrochemical compounds.[1][2] Its fluorinated aromatic structure is particularly advantageous; the strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[1] As a starting material for Active Pharmaceutical Ingredients (APIs), its purity is not merely a quality metric but a foundational pillar of drug safety and efficacy.
The regulatory landscape, governed by bodies like the FDA and EMA and guided by the International Council for Harmonisation (ICH), mandates stringent quality control for all materials used in drug manufacturing.[3][4] Specifically, the ICH Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," emphasizes that the quality of starting materials must be rigorously controlled to ensure the final API meets its purported standards of quality and purity.[3][5][6] This guide, therefore, addresses the critical need for a validated, multi-faceted analytical strategy to unequivocally establish the purity of this compound.
The Validation Workflow: A Multi-Technique Approach
A single analytical technique is insufficient to create a comprehensive purity profile. Each method possesses unique strengths and limitations. A robust validation strategy, as outlined below, integrates multiple orthogonal techniques to ensure all potential impurities are identified and quantified.
Caption: Overall workflow for the analytical validation of this compound.
Profiling Potential Impurities
Effective validation requires understanding what to look for. Impurities in 3-FTA can originate from its synthesis, degradation, or storage. Common synthetic routes may use starting materials like 3-fluoroaniline or 1,3-difluorobenzene, introducing the risk of specific related impurities.[7]
Caption: Key potential impurities related to this compound.
The primary classes of impurities to target are:
-
Isomeric Impurities: 2-Fluorothioanisole and 4-Fluorothioanisole are the most probable isomeric contaminants due to non-specific reactions during synthesis.
-
Oxidation Products: The thioether moiety is susceptible to oxidation, leading to 3-fluorophenyl methyl sulfoxide and 3-fluorophenyl methyl sulfone.
-
Synthesis-Related Impurities: Residual starting materials (e.g., 3-fluorothiophenol) or by-products from the synthetic route.
-
Residual Solvents: Solvents used in the final purification steps.
Comparative Guide to Analytical Methodologies
The selection of an analytical method must be fit-for-purpose. Here, we compare the three core techniques for purity determination: HPLC, GC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC) for Assay and Non-Volatile Impurities
Principle: HPLC is the workhorse for pharmaceutical quality control, offering high precision and accuracy for quantifying the main component (assay) and detecting non-volatile or thermally unstable impurities. A reversed-phase method is typically employed for a molecule like 3-FTA.
Causality of Method Choices:
-
Stationary Phase (C18): A C18 column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like 3-FTA and its likely impurities.
-
Mobile Phase (Acetonitrile/Water): A gradient elution is chosen to ensure that both the main, less polar analyte and any more polar impurities (like oxidation products) are eluted with good peak shape and resolution within a reasonable runtime.
-
Detector (UV at 254 nm): The aromatic ring in 3-FTA provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.
Experimental Protocol: HPLC-UV Method
-
System: HPLC with UV/DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
Standard Preparation: Prepare a primary reference standard of 3-FTA at approximately 1.0 mg/mL in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the 3-FTA sample in acetonitrile to a final concentration of 1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomeric and Volatile Impurities
Principle: GC-MS is unparalleled for separating and identifying volatile and semi-volatile compounds. It is the gold-standard technique for resolving isomeric impurities that may be difficult to separate by HPLC. The mass spectrometer provides definitive structural confirmation.
Causality of Method Choices:
-
Column (DB-5 or equivalent): A non-polar (5% phenyl)-methylpolysiloxane column is chosen for its general applicability and thermal stability, providing good separation based on boiling points and polarity differences between the isomers.
-
Injection Mode (Split): A split injection is used to prevent column overloading with the highly concentrated main component, ensuring good peak shape and allowing for the detection of trace-level impurities.
-
Temperature Program: A temperature ramp is essential to first separate highly volatile components (like residual solvents) at lower temperatures before ramping up to elute the thioanisole isomers and other less volatile impurities.
Experimental Protocol: GC-MS Method
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 70 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-300 amu.
-
Sample Preparation: Dilute the 3-FTA sample to approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR provides unambiguous structural information. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant. ¹H NMR is excellent for initial identification and can be used for quantification (qNMR). ¹⁹F NMR is particularly powerful as it offers a wide chemical shift range and high sensitivity, making it an exquisite probe for fluorine-containing impurities.
Causality of Method Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard choice as it dissolves 3-FTA well and its residual solvent peak does not interfere with key analyte signals.
-
¹⁹F NMR: This is a critical and often overlooked technique. Since the main component contains fluorine, any fluorine-containing impurities (like isomers) will give distinct signals in the ¹⁹F spectrum, providing a very clean window for their detection and quantification, free from proton background signals.
Experimental Protocol: ¹H and ¹⁹F NMR
-
System: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve ~10-20 mg of the 3-FTA sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire standard proton spectrum.
-
Expected chemical shifts (δ, ppm): ~7.0-7.4 (m, 4H, aromatic), ~2.5 (s, 3H, -SCH₃).
-
-
¹⁹F NMR Acquisition:
-
Acquire proton-decoupled fluorine spectrum.
-
The spectrum should show a major singlet for 3-FTA. Isomeric impurities (2-FTA, 4-FTA) will appear at distinct and well-resolved chemical shifts.
-
-
Analysis: Integrate the signals in both spectra. The presence of unexpected peaks indicates impurities, which can often be identified by their chemical shift and coupling patterns.
Performance Comparison and Data Summary
The effectiveness of these techniques can be compared quantitatively. The choice of which method to prioritize depends on the specific impurity being targeted.
Table 1: Comparative Performance of Analytical Techniques for 3-FTA Validation
| Parameter | HPLC-UV | GC-MS | NMR (¹⁹F) |
| Primary Application | Assay, Non-volatile impurities | Isomeric & Volatile impurities | Structural ID, Isomeric impurities |
| Typical Purity Reported | >99.0% (Area %) | >98.0% (Area %)[8][9] | >98% (by integration) |
| LOD for Isomers | ~0.05% | <0.01% | ~0.02% |
| LOD for Sulfoxide | <0.01% | N/A (not volatile) | ~0.05% |
| Quantification | Excellent (with standards) | Good (with standards) | Excellent (qNMR possible) |
| Strengths | High precision, robust, widely available. | Superior separation of isomers, definitive ID by MS. | Unambiguous structure proof, no reference standard needed for qNMR. |
| Weaknesses | May co-elute isomers. | Not suitable for non-volatile impurities. | Lower throughput, higher equipment cost. |
Table 2: Hypothetical Batch Analysis Data for this compound
| Analysis | Specification | Batch A Result | Batch B Result | Method |
| Assay | ≥ 99.0% | 99.8% | 99.1% | HPLC |
| 4-Fluorothioanisole | ≤ 0.10% | 0.03% | 0.25% (OOS) | GC-MS |
| 2-Fluorothioanisole | ≤ 0.10% | < 0.01% | 0.08% | GC-MS |
| 3-Fluorophenyl methyl sulfoxide | ≤ 0.15% | 0.08% | 0.12% | HPLC |
| Total Impurities | ≤ 1.0% | 0.11% | 0.45% | HPLC/GC-MS |
| Conclusion | Pass / Fail | Pass | Fail | - |
| OOS: Out of Specification |
This hypothetical data demonstrates a scenario where Batch A is of high quality, whereas Batch B fails due to an unacceptably high level of the 4-fluoro isomer, a critical finding only made possible by the resolving power of GC-MS.
Comparison with Alternative Thio-Reagents
While 3-FTA is highly effective, other thioanisole derivatives are used in drug synthesis. The choice of reagent is a critical process parameter that influences not only the synthetic route but also the potential impurity profile of the final API.
-
Thioanisole (non-fluorinated): The parent compound. Its use results in a final molecule without the metabolic benefits conferred by fluorine. Its impurity profile would lack fluorinated isomers but could include oxidation products.
-
4-Fluorothioanisole: An isomer of 3-FTA. It is used when the fluorine atom is desired at the para-position of the phenyl ring for different electronic or steric effects on the target molecule's binding properties. Its validation would require methods capable of separating it from 2- and 3-FTA.
-
Other Substituted Thioanisoles: Derivatives with other groups (e.g., -OCH₃, -Cl) are selected based on the specific synthetic strategy and desired electronic properties. Each requires a uniquely tailored and validated set of analytical methods.
The decision to use 3-FTA over these alternatives is typically driven by a Quality by Design (QbD) approach, where the specific properties conferred by the meta-fluorine substitution are deemed critical for the final drug product's target profile.[10]
Conclusion
The validation of this compound purity for pharmaceutical applications is a rigorous, multi-step process that cannot rely on a single analytical method. A self-validating system, as described in this guide, leverages the orthogonal strengths of HPLC, GC-MS, and NMR spectroscopy to build a comprehensive quality and purity profile.
-
HPLC provides the most accurate assay value.
-
GC-MS is indispensable for resolving and identifying critical isomeric impurities.
-
NMR offers definitive structural confirmation and an alternative quantification path.
By understanding the causality behind method selection and potential impurities, researchers and quality control professionals can design and implement a scientifically sound validation strategy. This ensures that this compound, as a key starting material, possesses the requisite purity to guarantee the safety, quality, and efficacy of the final pharmaceutical product, in full compliance with global regulatory standards.[11]
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A Senior Application Scientist's Guide to the Synthesis of 3-Fluorothioanisole
Introduction: The Strategic Importance of 3-Fluorothioanisole
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and sulfur linkages into molecular scaffolds is a proven strategy for modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This compound (CAS 658-28-6) emerges as a key building block in this context.[1][2] Its unique electronic profile, stemming from the interplay between the electron-withdrawing fluorine atom and the versatile thioether moiety, makes it a valuable precursor for a range of complex target molecules.
This guide provides an in-depth, comparative analysis of the three most prevalent synthetic strategies for accessing this crucial intermediate. We will move beyond simple procedural descriptions to dissect the mechanistic underpinnings, practical considerations, and relative merits of each approach. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific application, whether for bench-scale discovery or large-scale manufacturing.
Chapter 1: The Diazotization Approach via Sandmeyer-type Reaction
The transformation of an aromatic amine into a diverse array of functionalities via its diazonium salt is a cornerstone of synthetic organic chemistry. The Sandmeyer reaction, a copper-catalyzed version of this transformation, provides a robust and widely applicable method for introducing a thiomethyl group onto an aromatic ring.[3][4][5] This route, starting from the readily available 3-fluoroaniline, is often considered a classical and reliable method.
Mechanistic Rationale
The process begins with the diazotization of 3-fluoroaniline. In a cold, acidic solution (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. This electrophilic species reacts with the primary amine to form a stable 3-fluorobenzenediazonium salt.[6]
The subsequent step is the copper(I)-catalyzed decomposition of the diazonium salt in the presence of a sulfur source, such as dimethyl disulfide (DMDS) or methyl mercaptan. The accepted mechanism proceeds through a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical and dinitrogen gas, with the copper being oxidized to copper(II). The aryl radical then reacts with the sulfur source to form the C-S bond, and the copper(I) catalyst is regenerated to complete the catalytic cycle.[3]
Caption: Figure 1: Catalytic Cycle of Sandmeyer Thiolation.
Detailed Experimental Protocol
-
Step 1: Diazotization of 3-Fluoroaniline.
-
To a jacketed reactor maintained at 0-5 °C, add 3-fluoroaniline (1.0 eq).
-
Add a 3M solution of hydrochloric acid (3.0 eq) slowly, ensuring the temperature does not exceed 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the aniline slurry over 30-45 minutes, maintaining the internal temperature at 0-5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Step 2: Sandmeyer Thiolation.
-
In a separate reactor, prepare a solution of copper(I) bromide (0.1 eq) and dimethyl disulfide (2.0 eq) in acetonitrile.
-
Cool this solution to 10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper/DMDS solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature below 25 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the diazonium salt.
-
Quench the reaction by pouring it into a stirred mixture of ice and aqueous ammonia.
-
Extract the product with ethyl acetate or toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
-
Workflow Diagram
Caption: Figure 2: Workflow for Sandmeyer Synthesis.
Chapter 2: The Ullmann-type Copper-Catalyzed Cross-Coupling
The Ullmann reaction, traditionally a copper-mediated homocoupling of aryl halides, has evolved into a powerful method for forming carbon-heteroatom bonds, including C-S linkages.[7][8][9][10] This approach utilizes a 3-fluorinated aryl halide (typically the iodide or bromide) and couples it with a sulfur source, catalyzed by a copper(I) salt, often in the presence of a ligand.
Mechanistic Rationale
While the precise mechanism of the Ullmann reaction has been subject to extensive study, a generally accepted pathway for C-S bond formation involves a Cu(I)/Cu(III) catalytic cycle.[8]
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the 3-fluoroaryl halide (Ar-X) to form a Cu(III) intermediate, Ar-Cu(III)-X.
-
Metathesis: The sulfur nucleophile (e.g., from dimethyl disulfide or a thiolate salt) displaces the halide on the copper center to form a new Cu(III) intermediate, Ar-Cu(III)-SMe.
-
Reductive Elimination: This intermediate undergoes reductive elimination to form the desired product, this compound (Ar-SMe), and regenerates the Cu(I) catalyst.
The choice of ligand (e.g., phenanthroline, diamines) is critical as it stabilizes the copper intermediates and accelerates the reaction, allowing for milder conditions than the harsh temperatures required for classical Ullmann couplings.[11]
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A Guide to Strategic Alternatives for 3-Fluorothioanisole in Modern Organic Synthesis
Introduction
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science research, the selection of building blocks is a decision of paramount importance. 3-Fluorothioanisole (CAS 658-28-6) is a versatile reagent, valued for the unique combination of a fluoro-substituted aromatic ring and a synthetically malleable thioether group.[1][2] The fluorine atom often enhances metabolic stability and membrane permeability in bioactive molecules, while the methylthio group serves as a linchpin for cross-coupling, a precursor to thiophenols, or a director for further functionalization.[1][3]
However, reliance on a single building block can limit synthetic flexibility, introduce cost inefficiencies, or present challenges in achieving specific molecular properties. This guide provides an in-depth, objective comparison of alternative reagents and synthetic strategies to this compound. We will move beyond a simple list of substitutes, instead exploring the causality behind experimental choices to empower researchers, scientists, and drug development professionals to make strategic, informed decisions that optimize their synthetic endeavors.
Chapter 1: The Synthetic Profile of this compound
Understanding the reactivity of this compound is key to identifying its most effective replacements. The molecule offers several handles for chemical transformation, primarily centered on the nucleophilic sulfur atom and the aromatic ring.
-
Oxidation of the Thioether: The sulfur atom is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is critical as it drastically alters the electronic properties of the substituent, turning it from a weak electron-donating group into a powerful electron-withdrawing one. This modulates the reactivity of the aromatic ring and the physicochemical properties of the final molecule.
-
Cross-Coupling Reactions: While the C–F bond is generally robust, the aromatic ring of this compound can participate in C–C bond-forming reactions like Suzuki or Stille couplings, typically by first undergoing ortho-lithiation or other C-H activation methods. More commonly, the entire this compound moiety is incorporated and the thioether is used to direct subsequent reactions.[1]
-
Nucleophilic Substitution: The thioether can be cleaved to generate 3-fluorothiophenol, a potent nucleophile for C–S bond formation.[4]
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kinetic studies of reactions involving fluorothioanisole isomers
An In-Depth Technical Guide to the Kinetic Analysis of Fluorothioanisole Isomers
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle differences in reactivity between structural isomers is paramount. Fluorothioanisole, existing as ortho-, meta-, and para- isomers, presents a compelling case study. The interplay between the electron-withdrawing inductive effect of fluorine and the complex electronic nature of the thiomethyl group creates distinct chemical personalities for each isomer. A thorough kinetic analysis is the key to unlocking and quantifying these differences, enabling precise control over reaction outcomes and the rational design of new molecular entities.
This guide provides a comprehensive framework for comparing the kinetics of reactions involving fluorothioanisole isomers. We move beyond a simple listing of facts to explain the causality behind experimental design, ensuring that the described protocols are robust and the data interpretation is scientifically rigorous.
Theoretical Framework: Predicting Reactivity
Before embarking on experimental work, it is crucial to understand the electronic effects at play. The reactivity of each fluorothioanisole isomer is governed by the combined influence of the fluorine (F) and thiomethyl (SMe) substituents on the electron density of the aromatic ring and the sulfur atom.
-
Fluorine (F): This substituent exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+M) because of its lone pairs.[1] The inductive effect typically dominates, making fluorine a deactivating group in electrophilic aromatic substitution (EAS).[1]
-
Thiomethyl (SMe): This group is also complex. The sulfur is more electronegative than carbon, leading to a weak -I effect. However, like oxygen in an ether, the sulfur has lone pairs that can be donated to the ring via resonance, resulting in a +M effect. This resonance donation makes the SMe group an ortho, para-director in EAS reactions.[2]
The relative positions of these two groups create a unique electronic environment for each isomer, which dictates their reactivity in different reaction classes. For instance, in reactions involving the sulfur atom as a nucleophile (e.g., oxidation), the electron density on the sulfur is critical.
-
para-Fluorothioanisole: The -I effect of fluorine is weakest at this distance, while the +M effect of the SMe group can activate the sulfur.
-
ortho-Fluorothioanisole: The strong -I effect of the adjacent fluorine is expected to significantly decrease the nucleophilicity of the sulfur atom, slowing down reactions at this site. Steric hindrance is also a major factor.
-
meta-Fluorothioanisole: The fluorine's -I effect is still potent, and there is no resonance interaction between the two groups, leading to a moderate deactivation of the sulfur atom compared to the other isomers.
These theoretical predictions provide a hypothesis that can be tested through rigorous kinetic experiments.
Caption: Figure 1. Predicted influence of substituent positions on sulfur nucleophilicity.
Comparative Kinetic Analysis: The Oxidation of Thioethers
A robust and informative reaction for comparing the isomers is the oxidation of the thioether group to a sulfoxide. This reaction's rate is directly dependent on the nucleophilicity of the sulfur atom, making it an excellent probe for the electronic effects discussed above. Thioether oxidation by reagents like hydrogen peroxide (H₂O₂) or peroxy acids is a well-studied process, providing a solid foundation for our experimental design.[3][4]
Based on this, we can predict the following reactivity order for the oxidation of fluorothioanisole isomers:
para > meta > ortho
The following table presents a hypothetical but realistic dataset for the oxidation of the isomers with a generic peroxy acid (RCO₃H), illustrating the expected trend. The second-order rate constants (k₂) would be determined experimentally under pseudo-first-order conditions.
| Isomer | Substituent Position | Predicted Relative Reactivity | Hypothetical k₂ (M⁻¹s⁻¹) at 298 K |
| p-Fluorothioanisole | para | Highest | 1.5 x 10⁻² |
| m-Fluorothioanisole | meta | Intermediate | 0.8 x 10⁻² |
| o-Fluorothioanisole | ortho | Lowest | 0.2 x 10⁻² |
Table 1: Predicted Reactivity and Illustrative Kinetic Data for Isomer Oxidation.
Experimental Design: A Protocol for Kinetic Monitoring
To validate these predictions, a rigorous experimental protocol is required. UV-Vis spectrophotometry is a highly effective and accessible method for monitoring the kinetics of thioether oxidation. The disappearance of the thioanisole reactant or the appearance of the sulfoxide product can often be tracked at a specific wavelength.
This protocol describes a self-validating system for determining the second-order rate constant for the oxidation of each isomer using a stopped-flow apparatus, suitable for reactions on the millisecond to second timescale.[6][7]
Materials and Instrumentation
-
ortho-, meta-, and para-Fluorothioanisole (highest purity available)
-
Peroxyacetic acid (or other suitable oxidant)
-
Acetonitrile (HPLC grade, as solvent)
-
Phosphate buffer (for pH control, if required)
-
Stopped-flow spectrophotometer with temperature control[8]
-
UV-Vis Spectrophotometer for initial spectral scans
Detailed Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare a 1.0 mM stock solution of each fluorothioanisole isomer in acetonitrile.
-
Prepare a 20.0 mM stock solution of the oxidant (e.g., peroxyacetic acid) in acetonitrile. Causality: A significant excess of the oxidant ([Oxidant] >> [Isomer]) is used to establish pseudo-first-order kinetics. This simplifies the rate law to k_obs[Isomer], where k_obs = k₂[Oxidant], making data analysis straightforward.[5]
-
-
Spectral Characterization:
-
Using a standard UV-Vis spectrophotometer, record the absorbance spectra of a diluted solution of each isomer and its corresponding expected sulfoxide product.
-
Identify an analytical wavelength (λ_max) where the change in absorbance upon reaction is maximal. This ensures the highest signal-to-noise ratio for kinetic traces.
-
-
Kinetic Run using Stopped-Flow:
-
Equilibrate the stopped-flow instrument's syringes and mixing chamber to the desired temperature (e.g., 25.0 ± 0.1 °C). Trustworthiness: Precise temperature control is critical as rate constants are highly temperature-dependent.
-
Load one syringe with the isomer stock solution (e.g., 1.0 mM) and the other with a series of oxidant solutions of varying concentrations (e.g., 10.0 mM, 15.0 mM, 20.0 mM).
-
Initiate the run. The instrument will rapidly mix equal volumes of the two solutions, triggering the reaction, and immediately begin recording the change in absorbance at the predetermined λ_max as a function of time.
-
Collect data for at least 3-5 half-lives to ensure accurate fitting. Repeat each concentration pairing at least three times to ensure reproducibility.
-
-
Data Analysis:
-
For each kinetic trace, fit the absorbance vs. time data to a single exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t). The output of this fit is the pseudo-first-order rate constant, kobs.
-
Plot the calculated kobs values (y-axis) against the corresponding oxidant concentrations (x-axis).
-
Perform a linear regression on this plot. The slope of the resulting line is the second-order rate constant, k₂. Trustworthiness: A linear plot that passes through the origin validates the assumption of a second-order reaction and the pseudo-first-order conditions.
-
Caption: Figure 2. Experimental workflow for the kinetic analysis of isomer oxidation.
Broader Implications and Alternative Reactions
While oxidation is an excellent model system, the principles of kinetic comparison can be applied to other important reaction classes.
-
Electrophilic Aromatic Substitution (EAS): The relative rates of EAS (e.g., nitration, halogenation) would depend on the activation of the aromatic ring. Here, the SMe group is an ortho, para-director. The F atom is deactivating but also ortho, para-directing.[9][10] The interplay would lead to complex product mixtures and rate differences that could be dissected by kinetic analysis, likely using competitive experiments or HPLC to monitor product formation over time. The expected reactivity order for EAS would likely be para > ortho > meta, reflecting the combined activating and directing effects.[11]
-
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group is present ortho or para to a strong electron-withdrawing group, SNAr can occur.[12] For example, in a dinitro-fluorothioanisole derivative, the rate of substitution of the fluorine would be highly dependent on the relative positions of the nitro and thiomethyl groups, which could be quantified kinetically.
By systematically applying the principles and protocols outlined in this guide, researchers can develop a deep, quantitative understanding of the reactivity of fluorothioanisole isomers. This knowledge is invaluable for optimizing synthetic routes, predicting metabolite formation, and designing novel molecules with precisely tuned chemical properties.
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A Senior Application Scientist's Guide to Assessing the Impact of Fluorine Position on Biological Activity
Introduction: The Strategic Imperative of Fluorine Placement
In modern medicinal chemistry, the substitution of hydrogen with fluorine has become a cornerstone strategy for optimizing drug candidates.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modulations of a molecule's biological profile.[3][4] However, the benefits of fluorination are not guaranteed; they are critically dependent on the atom's precise location within the molecular scaffold. A strategically placed fluorine can enhance metabolic stability, increase binding potency, and fine-tune membrane permeability.[5] Conversely, a poorly positioned fluorine can be ineffective or even detrimental.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically assessing the impact of fluorine's position. We will move beyond theoretical principles to detail the validated experimental workflows required to generate robust, comparative data, thereby enabling informed decisions in the lead optimization process.
Part 1: Fortifying Molecules by Blocking Metabolic Hotspots
Expertise & Causality: The "Metabolic Blocking" Hypothesis
One of the most powerful applications of fluorine is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, primarily by Cytochrome P450 (CYP) enzymes.[6][7] Many drug candidates fail due to rapid hepatic clearance, where a metabolically "soft" C-H bond is hydroxylated, leading to rapid excretion. By replacing this vulnerable hydrogen with fluorine, we leverage the high C-F bond dissociation energy (~109 kcal/mol) to render that position resistant to enzymatic attack.[6] This modification can significantly increase the drug's half-life and systemic exposure, often translating to improved in vivo efficacy.[2]
Illustrative Case Study: Aromatic Ring Oxidation
Consider a hypothetical lead compound, Lead-H , with a terminal phenyl ring that is a known site of para-hydroxylation. To mitigate this, we synthesize three positional isomers: Ortho-F , Meta-F , and Para-F . The working hypothesis is that Para-F will directly block the site of metabolism and exhibit the greatest stability, while the other isomers may offer lesser, electronically-driven protection.
Data Presentation: Metabolic Stability of Fluorinated Analogs
The metabolic stability of these compounds is assessed using a Human Liver Microsome (HLM) assay. The key readouts are the in vitro half-life (t½) and the calculated intrinsic clearance (CLint).
| Compound ID | Fluorine Position | t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Rationale for Change |
| Lead-H | None | 8 | 173.3 | Baseline; susceptible to para-hydroxylation. |
| Ortho-F | Ortho | 15 | 92.4 | Minor improvement; fluorine's electron-withdrawing effect slightly deactivates the ring. |
| Meta-F | Meta | 22 | 63.1 | Moderate improvement; stronger inductive deactivation of the para position. |
| Para-F | Para | > 60 | < 11.6 | Significant improvement; direct steric and electronic blocking of the primary metabolic site.[2][8] |
Workflow for Assessing Metabolic Stability
Caption: A C-F bond forming a stabilizing interaction with a protein backbone carbonyl.
Protocol: IC50 Determination by Competitive Radioligand Binding Assay
This protocol determines the concentration of a test compound (inhibitor) required to displace 50% of a specific radioligand from its target receptor. [9][10]
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., Tris-HCl with MgCl2).
-
Receptor Source: Prepare cell membranes expressing the target receptor at a concentration determined by prior optimization.
-
Radioligand: Dilute a stock of a high-affinity radioligand (e.g., ³H-labeled) to a working concentration, typically at or below its dissociation constant (Kd). [10] * Test Compounds: Perform serial dilutions of the test compounds in assay buffer or DMSO to create a range of concentrations (e.g., 10-point curve, 3-fold dilutions).
-
-
Assay Setup (96-well format):
-
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of a known, unlabeled high-affinity ligand to block all specific binding. [10] * Test Compound Wells: Add receptor membranes, radioligand, and the various dilutions of the test compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Harvesting and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).
-
Wash the filters multiple times with ice-cold assay buffer to reduce non-specific binding.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM in test well - NSB) / (Specific Binding)]).
-
Plot % Inhibition versus the log of the test compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism). [11][12][13]The IC50 is the concentration at which the curve passes through 50% inhibition. [14]
-
Part 3: Navigating Permeability with Physicochemical Tuning
Expertise & Causality: The Dichotomy of Fluorine's Effect on Lipophilicity
A drug's ability to cross cell membranes is tightly linked to its physicochemical properties, particularly lipophilicity (LogD at pH 7.4) and polarity. Fluorine's impact here is complex and position-dependent. [15]* Increased Lipophilicity: Generally, replacing a C-H with a C-F increases local lipophilicity. [3][8]This can enhance passive diffusion across lipid bilayers.
-
Increased Polarity: Paradoxically, the electronegativity of fluorine can also increase the polarity of the overall molecule by creating a stronger molecular dipole, which can hinder permeability. [15] The net effect depends on the fluorine's position relative to other functional groups. Assessing this balance empirically is crucial. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to specifically measure passive diffusion. [16][17]
Illustrative Case Study: CNS Drug Permeability
A series of central nervous system (CNS) drug candidates are evaluated for their ability to cross the blood-brain barrier (BBB). Passive permeability is a key prerequisite.
Data Presentation: Permeability and Lipophilicity of Fluorinated Analogs
| Compound ID | Fluorine Position | LogD at pH 7.4 | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | Interpretation |
| CNS-H | None | 1.8 | 3.5 | Low permeability, borderline lipophilicity. |
| CNS-Ortho-F | Ortho | 2.1 | 6.2 | Good balance; increased lipophilicity drives higher permeability. |
| CNS-Para-CF3 | Para-Trifluoromethyl | 2.9 | 2.1 | Poor permeability; the significant increase in LogD is offset by a strong molecular dipole and potentially larger size, hindering diffusion. [18][19] |
Workflow for Assessing Passive Permeability
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a measure of passive transcellular permeability, intentionally excluding active transport or paracellular routes. [20][21]
-
Preparation of Plates and Solutions:
-
Acceptor Plate: Use a 96-well microplate. Fill each well with assay buffer (e.g., PBS, pH 7.4).
-
Donor Plate: Use a 96-well filter plate with a hydrophobic PVDF membrane.
-
Lipid Solution: Prepare a solution of a lipid (e.g., 1-2% lecithin or a brain lipid mix for BBB models) in an organic solvent like dodecane. [21] * Donor Solutions: Prepare solutions of the test compounds in buffer, typically at a concentration of 100-500 µM.
-
-
Membrane Coating:
-
Carefully pipette a small volume (e.g., 5 µL) of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to fully impregnate the filter.
-
-
Assay Assembly and Incubation:
-
Add the donor solutions (containing the test compounds) to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells. This creates the "sandwich." [22] * Incubate the sandwich assembly for a defined period (e.g., 4 to 18 hours) at room temperature, often with gentle shaking to ensure a uniform aqueous boundary layer. [17]
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - [Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [drug]acceptor / [drug]equilibrium) Where:
-
Vd and Va are the volumes of the donor and acceptor wells.
-
A is the area of the membrane filter.
-
t is the incubation time in seconds.
-
[drug]equilibrium is the concentration if the drug were allowed to fully equilibrate between both chambers.
-
-
Conclusion
The strategic placement of fluorine is a nuanced yet powerful tactic in drug discovery. Its impact is never universal but is instead highly dependent on its specific molecular context. A change in position from para to meta can be the difference between a metabolically stable, potent drug and a failed candidate. This guide demonstrates that a systematic, empirical approach is non-negotiable. By employing validated in vitro assays for metabolic stability, target affinity, and membrane permeability, researchers can dissect the precise effects of fluorine's position, build robust structure-activity relationships, and ultimately design more effective and safer medicines.
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A Senior Application Scientist's Guide: Comparative Cost and Performance Analysis of Fluorothioanisole Isomers
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision point, balancing cost, availability, and chemical reactivity. Fluorinated aromatic compounds are of particular interest due to the unique properties fluorine imparts on molecular structure and function, such as enhanced metabolic stability and binding affinity. This guide provides an in-depth comparative analysis of the three positional isomers of fluorothioanisole: ortho-, meta-, and para-fluorothioanisole. Our objective is to furnish a practical, data-driven resource to inform procurement and experimental design.
Introduction to Fluorothioanisole Isomers
Fluorothioanisoles are versatile reagents in organic synthesis, serving as precursors for more complex molecules in agrochemicals and pharmaceuticals.[1] The position of the fluorine atom relative to the methylthio group significantly influences the molecule's electronic properties, steric hindrance, and, consequently, its reactivity and cost. Understanding these differences is paramount for efficient synthesis planning.
Caption: Chemical structures of the three fluorothioanisole isomers.
Comparative Cost and Availability Analysis
The cost and availability of a chemical are primary determinants of its utility in large-scale synthesis. The price is influenced by the complexity of the synthetic route, demand, and the number of commercial suppliers. Our analysis, based on a survey of prominent chemical suppliers, reveals distinct cost profiles for each isomer.
The para-isomer (4-fluorothioanisole) is generally the most accessible and cost-effective. This is likely due to more efficient synthetic pathways and higher demand in the market. The ortho- and meta-isomers are typically more expensive, reflecting potential challenges in their regioselective synthesis.
Table 1: Comparative Cost Analysis of Fluorothioanisole Isomers
| Isomer | Supplier Example | CAS No. | Purity | Quantity | Approx. Price (USD) |
|---|---|---|---|---|---|
| 2-Fluorothioanisole (ortho) | CookeChem | 655-20-9 | 98% | 1 g | ~$9.20 (converted from RMB)[2] |
| TCI America | 655-20-9 | >98.0% | 5 g | $144.00[3] | |
| Sigma-Aldrich | 655-20-9 | 97% | N/A | Discontinued[4] | |
| 3-Fluorothioanisole (meta) | TCI America | 658-28-6 | >98.0% | 5 g | $127.00 |
| Oakwood Chemical | 658-28-6 | N/A | 5 g | $38.00[5] | |
| Santa Cruz Biotechnology | 658-28-6 | N/A | N/A | Price on request[6] | |
| 4-Fluorothioanisole (para) | CP Lab Safety | 371-15-3 | >97% | 100 g | $176.54[7] |
| Sigma-Aldrich | 371-15-3 | 97% | 5 g | $54.31 (converted from €) | |
| TCI America | 371-15-3 | >98.0% | 25 g | $267.00[8] |
| | AK Scientific | 371-15-3 | N/A | 100 g | $165.00[9] |
Note: Prices are subject to change and may vary based on vendor, purity, and quantity. The prices listed are for illustrative purposes based on data accessed.
Physicochemical Properties
The physical properties of the isomers, such as boiling point and density, are critical for reaction setup and purification procedures. While all three isomers share the same molecular formula and weight, their structural differences lead to slight variations in these properties.
Table 2: Physicochemical Properties of Fluorothioanisole Isomers
| Property | 2-Fluorothioanisole (ortho) | This compound (meta) | 4-Fluorothioanisole (para) |
|---|---|---|---|
| Molecular Formula | C₇H₇FS[2] | C₇H₇FS | C₇H₇FS[7] |
| Molecular Weight | 142.19 g/mol [2] | 142.19 g/mol | 142.19 g/mol [7] |
| Boiling Point | 197-199 °C[2][4] | N/A | 184-185 °C[9] |
| Density | 1.174 g/mL at 25 °C[2][4] | N/A | 1.167 g/mL at 25 °C[9] |
| Refractive Index (n20/D) | 1.5590[2][4] | N/A | 1.551[10] |
Reactivity Profile: Application in Suzuki-Miyaura Cross-Coupling
To provide a functional comparison, we will examine the isomers' utility in the context of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals.[11][12]
The electronic influence of the fluorine substituent is key. In the para-position, fluorine exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. In the meta-position, only the inductive effect is significant. The ortho-position introduces both electronic and steric effects. These differences can influence the rate and success of the catalytic cycle steps, namely oxidative addition and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Expert Insights on Causality:
The choice of catalyst, base, and solvent system is critical and interdependent.
-
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is required to initiate the cycle.[14] Ligands such as phosphines (e.g., SPhos, PPh₃) are used to stabilize the palladium center and modulate its reactivity.[13]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[15]
-
Solvent: A mixture of an organic solvent (like dioxane or THF) and water is commonly used. The organic solvent solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[13]
Standardized Experimental Protocol: A Self-Validating System
To provide a tangible benchmark for comparing the isomers, we present a generalized, robust protocol for a Suzuki-Miyaura reaction. This protocol is designed to be self-validating, meaning it employs well-established conditions known for their broad substrate scope and reproducibility. A researcher could substitute the appropriate bromo-fluorothioanisole isomer into this reaction to empirically test its performance.
Caption: Standardized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: A round-bottom flask or pressure vessel is flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl halide (e.g., bromo-fluorothioanisole, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition & Degassing: Add a solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL). Sparge the resulting suspension with Argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.).[13]
-
Reaction: Seal the vessel and heat the mixture in an oil bath to 100 °C. Stir vigorously for the required time (typically 12-24 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
This guide provides a multi-faceted comparison of fluorothioanisole isomers, grounded in commercial availability, cost, physical properties, and chemical reactivity.
-
Cost-Effectiveness: For applications where cost is a primary driver, 4-fluorothioanisole is the clear choice due to its lower price and wider availability.[7][9]
-
Synthetic Strategy: The choice between isomers must be dictated by the specific synthetic target. The unique electronic and steric profiles of the ortho- and meta-isomers, while coming at a higher cost, may be essential for achieving the desired regioselectivity or molecular conformation in complex targets.
-
Recommendation: We recommend that for initial exploratory studies and large-scale applications, synthetic routes be designed around the more economical para-isomer where possible. For intricate syntheses where the specific substitution pattern is non-negotiable, the higher cost of the ortho- and meta-isomers is a necessary investment. The provided experimental protocol offers a reliable starting point for evaluating the performance of any of these isomers in one of the most crucial C-C bond-forming reactions in modern chemistry.
References
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CP Lab Safety. (n.d.). 4-Fluorothioanisole, min 97%, 100 grams. Retrieved from [Link]
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National Institutes of Health. (2012). Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
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ResearchGate. (2023). Structure and properties of fluoroaniline isomers. Retrieved from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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ResearchGate. (2023). (PDF) THEORETICAL INVESTIGATION OF THE MOLECULAR PROPERTIES OF THE FLUOROANILINE AND FLUOROANISOLE ISOMERS. Retrieved from [Link]
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Scientific Laboratory Supplies. (n.d.). 4-Fluorothioanisole, 97%. Retrieved from [Link]
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R Discovery. (2018, November 27). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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PubMed. (2004, April 21). Fluoride-promoted cross-coupling reactions of alkenylsilanols. Elucidation of the mechanism through spectroscopic and kinetic analysis. Retrieved from [Link]
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WiseGuy Reports. (2024, July 23). Fluorothioanisole Market: Future Outlook and Trends 2035. Retrieved from [Link]
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MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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ResearchGate. (2025, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cross-Coupling Reactions. Retrieved from [Link]
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A Comparative Spectroscopic Guide to Fluorinated and Non-Fluorinated Thioanisoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[1] Thioanisole, a fundamental structural motif in numerous pharmaceuticals and organic materials, serves as an excellent scaffold for investigating the nuanced effects of fluorination. This guide provides a comprehensive spectroscopic comparison of fluorinated and non-fluorinated thioanisoles, offering experimental insights and detailed protocols to aid in the characterization and development of novel chemical entities.
The Influence of Fluorine on Molecular Properties
Fluorine's high electronegativity and small van der Waals radius dramatically alter the electronic and steric properties of a molecule.[2] When substituted onto the thioanisole ring, fluorine can modulate the electron density of the aromatic system and the sulfur atom, thereby influencing its spectroscopic signatures. Understanding these changes is crucial for elucidating structure-activity relationships (SAR) and for the quality control of synthesized compounds.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Characterization Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organofluorine compounds.[4] The presence of the spin-1/2 nucleus, ¹⁹F, which is 100% naturally abundant and possesses a high gyromagnetic ratio, makes ¹⁹F NMR a highly sensitive and informative experiment.[5]
Key Comparative Insights:
-
¹H NMR: In proton NMR, the introduction of fluorine on the aromatic ring of thioanisole leads to characteristic changes in the chemical shifts and coupling patterns of the aromatic protons. The strong electron-withdrawing nature of fluorine generally causes a downfield shift of nearby protons. Furthermore, through-space or through-bond J-coupling between ¹H and ¹⁹F nuclei provides invaluable structural information.
-
¹³C NMR: Fluorine substitution significantly impacts the ¹³C chemical shifts. Carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF), which are highly diagnostic. The chemical shifts of other carbons in the ring are also affected, providing a detailed map of the electronic perturbations caused by fluorination.
-
¹⁹F NMR: This technique is paramount for fluorinated compounds.[6] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its electronic environment, offering a wide spectral dispersion that often simplifies complex spectra.[5][7] The chemical shift of fluorine on a thioanisole ring will vary depending on its position (ortho, meta, para) relative to the methylthio group, providing a unique fingerprint for each isomer.[8]
Comparative NMR Data Summary:
| Spectroscopic Parameter | Thioanisole (Non-Fluorinated) | Fluorinated Thioanisole (Illustrative) | Causality of Difference |
| ¹H Chemical Shift (Aromatic) | ~7.0-7.3 ppm | Shifts can range from ~6.8 to 7.5 ppm depending on fluorine position | Inductive effect and anisotropic effects of fluorine. |
| ¹³C Chemical Shift (C-S) | ~138 ppm | Can be shifted upfield or downfield depending on fluorine position | Altered electron density at the carbon attached to sulfur. |
| ¹⁹F Chemical Shift | N/A | Highly variable (-100 to -140 ppm is a general range for fluoroaromatics) | Extreme sensitivity of ¹⁹F nucleus to its local electronic environment. |
| ¹JCF Coupling Constant | N/A | ~240-260 Hz | Direct through-bond coupling between carbon and fluorine. |
| nJHF Coupling Constants | N/A | 2-10 Hz | Through-space and through-bond couplings provide conformational and connectivity data. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
A robust protocol for acquiring high-quality ¹⁹F NMR spectra is essential for unambiguous characterization.
Objective: To obtain a high-resolution ¹⁹F NMR spectrum of a fluorinated thioanisole derivative for structural verification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated thioanisole in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free from fluorine-containing impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured. The chemical shift range for organofluorine compounds is large.[5]
-
Transmitter Offset: Center the transmitter frequency in the expected region of the ¹⁹F signals.
-
Acquisition Time: Set to at least 2-3 seconds for good resolution.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds. For quantitative measurements, d1 should be at least 5 times the longest T₁ of the ¹⁹F nuclei.[7]
-
Number of Scans: Typically 16-64 scans are sufficient due to the high sensitivity of ¹⁹F.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum. While no universal standard exists, CFCl₃ (δ = 0 ppm) is the historical standard. Indirect referencing using a known secondary standard is common.
-
Integrate the signals for quantitative analysis.
-
Vibrational Spectroscopy (FTIR/Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and overall symmetry.[9]
Key Comparative Insights:
-
C-F Vibrations: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The exact position is sensitive to the electronic environment, making it a useful diagnostic band.
-
C-S Vibrations: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range.[10][11] Fluorination can influence the position and intensity of this band by altering the bond polarity and electron distribution.
-
Aromatic C-H and C=C Vibrations: Fluorine substitution on the aromatic ring alters the frequencies and intensities of the C-H and C=C vibrational modes.[12] For example, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, will be different for fluorinated and non-fluorinated thioanisoles.
Comparative FTIR Data Summary:
| Vibrational Mode | Thioanisole (Non-Fluorinated) | Fluorinated Thioanisole (Illustrative) | Reason for Difference |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Similar range, but pattern may change | Substitution alters the number and environment of C-H bonds. |
| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ | Bands may shift in frequency and intensity | Fluorine's electronic effects modify the bond strengths within the ring. |
| C-F Stretch | N/A | Strong absorption at ~1000-1400 cm⁻¹ | Characteristic vibration of the carbon-fluorine bond. |
| C-S Stretch | Weak band at ~600-800 cm⁻¹ | Position and intensity may be perturbed | Changes in bond polarity and coupling with other vibrations. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[13]
Objective: To quickly obtain a high-quality vibrational spectrum of a thioanisole derivative.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[14] For thioanisoles, the key chromophore is the phenylthiomethyl group.
Key Comparative Insights:
-
π → π Transitions:* The aromatic ring of thioanisole gives rise to characteristic π → π* transitions.[14] Fluorination, particularly at the ortho or para positions, can cause a red-shift (bathochromic shift) in the absorption maxima.[15] This is due to the interaction of fluorine's lone pairs with the aromatic π-system, which can raise the energy of the highest occupied molecular orbital (HOMO).
-
n → π Transitions:* The sulfur atom's non-bonding electrons can participate in n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. Fluorination can influence the energy of these transitions by altering the electron density on the sulfur atom. Aromatic thioethers have been studied for their unique luminescence properties.[16]
Comparative UV-Vis Data Summary:
| Parameter | Thioanisole (Non-Fluorinated) | Fluorinated Thioanisole (Illustrative) | Reason for Difference |
| λmax (Primary Band) | ~255 nm | Can shift to longer wavelengths (e.g., 260-270 nm) | Fluorine's electronic effects perturb the energy levels of the π-system.[15] |
| Molar Absorptivity (ε) | Moderate | Can increase or decrease depending on the substitution pattern | Changes in the transition dipole moment. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Key Comparative Insights:
-
Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecular ion with high accuracy, allowing for the unambiguous confirmation of the presence and number of fluorine atoms.
-
Fragmentation Patterns: The fragmentation patterns of fluorinated and non-fluorinated thioanisoles will differ. The strong C-F bond often directs fragmentation pathways. For example, the loss of fragments like HF or CF₃ may be observed in fluorinated analogs. The mass spectra of fluorocarbons are often very different from their hydrocarbon counterparts.[17]
-
Isotopic Pattern: While fluorine is monoisotopic (¹⁹F), the presence of sulfur (³²S, ³³S, ³⁴S) provides a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, which aids in their identification.
Conclusion
The spectroscopic comparison of fluorinated and non-fluorinated thioanisoles reveals a wealth of information directly attributable to the unique properties of the fluorine atom. From the highly sensitive and diagnostic signals in ¹⁹F NMR to the characteristic vibrational modes in FTIR and the shifts in electronic transitions observed in UV-Vis spectroscopy, each technique offers a complementary piece of the structural puzzle. For researchers in drug development, a thorough understanding of these spectroscopic differences is not merely an academic exercise; it is a critical component of compound characterization, quality control, and the rational design of next-generation therapeutics. The experimental protocols provided herein offer a validated starting point for the robust and reliable analysis of this important class of molecules.
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literature review of the applications of fluorothioanisole isomers
An In-Depth Comparative Guide to the Applications of Fluorothioanisole Isomers
This guide provides a comprehensive literature review and comparative analysis of the three primary isomers of fluorothioanisole: ortho-, meta-, and para-fluorothioanisole. Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct applications of each isomer, grounded in their unique structural and electronic properties. We will explore how the seemingly subtle shift in the fluorine atom's position on the aromatic ring dictates their utility in pharmaceuticals, agrochemicals, materials science, and as versatile intermediates in organic synthesis.
Isomerism, where molecules share the same chemical formula but differ in atomic arrangement, is a cornerstone of modern chemistry and pharmacology.[1][2] Positional isomers, such as the fluorothioanisoles, can exhibit vastly different physical, chemical, and biological properties.[3][4] Fluorothioanisole (C₇H₇FS) isomers are thioanisole derivatives where a fluorine atom is substituted on the benzene ring. The position of this highly electronegative atom critically influences the molecule's electron density distribution, steric profile, and metabolic stability, thereby defining its reactivity and suitability for specific applications.[5][6]
This guide will systematically compare the ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers, providing a clear rationale for their differential applications supported by experimental data and established protocols.
Caption: Primary application fields for the fluorothioanisole isomers.
Pharmaceuticals and Agrochemicals: Building Blocks for Bioactivity
Fluorothioanisoles are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. [7][8]The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, membrane permeability, and binding affinity—a common strategy in medicinal chemistry. [5]
-
meta-Fluorothioanisole (3-Fluorothioanisole): This isomer is a sought-after building block for complex syntheses in the pharmaceutical and agrochemical industries. [5][9]Its specific electronic structure makes it a valuable precursor for creating bioactive molecules where modulated electron density at the meta position is desired for optimal target engagement. [5]* para-Fluorothioanisole (4-Fluorothioanisole): This isomer is a common intermediate for active pharmaceutical ingredients (APIs). [8]The para-substitution pattern is frequently exploited in drug design to introduce substituents that can probe specific pockets in a receptor or to block sites of metabolism. For example, α-trifluorothioanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit potent herbicidal activity. [10]The synthesis often starts from precursors that could be derived from 4-fluorothioanisole.
The choice between isomers is a critical experimental decision. A drug designer might choose the para-isomer to position a functional group directly opposite another for optimal binding, while the meta-isomer might be selected to avoid steric clashes or to fine-tune the pKa of a distal group.
Materials Science and Electronics
The unique properties of these isomers also lend themselves to applications in materials science.
-
meta-Fluorothioanisole (this compound): This isomer, available at high purity (99%), is a valuable component in certain electronic material formulations. [9]Its dielectric properties and thermal stability can contribute to the performance and reliability of electronic devices. Beyond electronics, it serves as an auxiliary chemical for coatings, textiles, and paper, and as an additive for rubber and plastics, where it can improve mechanical properties and durability. [9]The rationale for using the meta isomer often lies in achieving a specific polarity and molecular packing in the final polymer or material, which is less readily achieved with the other isomers.
Organic Synthesis: Versatile Intermediates
All three isomers are foundational building blocks in organic synthesis. [11]They readily participate in cross-coupling reactions, enabling the formation of crucial carbon-sulfur (C–S) and carbon-carbon (C–C) bonds. [5]The sulfur atom can be easily oxidized to sulfoxide and sulfone groups, further expanding their synthetic versatility and introducing new functional groups with different electronic and steric properties.
The choice of isomer allows chemists to direct the regioselectivity of subsequent reactions. For example, the fluorine atom can act as a blocking group or a directing group in electrophilic aromatic substitution, providing precise control over the synthesis of complex, polysubstituted aromatic compounds.
Caption: General synthetic pathways utilizing fluorothioanisole isomers.
Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides detailed methodologies for key applications and analyses.
Protocol: Synthesis of Herbicidal Sulfoxides from Thioethers
This protocol is adapted from the synthesis of α-trifluorothioanisole derivatives and demonstrates a common transformation of fluorothioanisoles. [10] Objective: To oxidize a substituted fluorothioanisole to its corresponding sulfoxide, a common intermediate in the synthesis of bioactive molecules.
Materials:
-
Substituted fluorothioanisole derivative (e.g., compound 5a from)[10] (0.5 mmol)
-
85% 3-chloroperbenzoic acid (m-CPBA) (0.5 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Silica gel for column chromatography
-
Ethyl acetate (EA) and petroleum ether (PE)
Procedure:
-
Reaction Setup: To a solution of the fluorothioanisole derivative (0.5 mmol) in dichloromethane (10 mL), add 85% m-CPBA (0.5 mmol) portion-wise at 0 °C to control the exothermic reaction.
-
Reaction Execution: Allow the mixture to warm to room temperature (approx. 20 °C) and stir for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Using a 1:1 molar ratio of thioether to m-CPBA selectively produces the sulfoxide. An excess of m-CPBA would lead to the over-oxidation to the sulfone. DCM is chosen as it is a relatively inert solvent that dissolves both reactants.
-
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue via silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., starting with VEA:VPE=1:7) to isolate the pure sulfoxide product. [10] * Self-Validation: The purity of the final product must be confirmed by spectroscopic methods to validate the success of the synthesis.
Protocol: Spectroscopic Characterization
The following are generalized protocols for the characterization of fluorothioanisole isomers and their derivatives, essential for verifying identity and purity. [12] A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include 16 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on a 100 MHz spectrometer.
-
¹⁹F NMR Acquisition: This is crucial for fluorinated compounds. It provides information on the chemical environment of the fluorine atom.
B. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use an instrument with an Electron Ionization (EI) source.
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Analysis: The molecular ion peak (M⁺) should correspond to the molecular weight of the specific isomer (142.19 g/mol ).
-
Conclusion and Future Outlook
The ortho-, meta-, and para- isomers of fluorothioanisole, while structurally similar, offer distinct advantages across a range of scientific disciplines. The meta-isomer has carved out a niche in materials science and electronics, while the para-isomer is a mainstay in the development of pharmaceuticals and agrochemicals. The structural peculiarities of the ortho-isomer, such as its non-planarity, suggest it may be uniquely suited for applications requiring specific three-dimensional conformations, a promising area for future research.
As synthetic methodologies become more advanced, the ability to selectively functionalize each isomer will continue to expand their role as indispensable building blocks. The nuanced understanding of how fluorine's position impacts molecular properties will empower scientists to make more informed choices, leading to the development of more effective drugs, more resilient materials, and more efficient chemical syntheses.
References
A comprehensive, numbered list of all cited sources with clickable URLs will be provided here.
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluorothioanisole
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedure-driven framework for the proper disposal of 3-Fluorothioanisole (CAS No. 658-28-6), moving beyond simple checklists to explain the critical reasoning behind each step.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of a substance is fundamental to managing it safely from acquisition to disposal. This compound is not a benign reagent; its hazard profile necessitates a structured approach to handling and waste management.
Primary Hazards:
-
Skin and Eye Irritation: The compound is classified as a Category 2 skin irritant and a Category 2A serious eye irritant.[1][2] Direct contact can cause significant inflammation and discomfort.
-
Combustibility: It is a combustible liquid with a flash point of approximately 61°C (141°F). This means it does not ignite readily at ambient temperatures but can become a fire hazard if heated or near an ignition source.
-
Potential Respiratory Irritation: Some data suggests it may cause respiratory irritation, mandating handling in well-ventilated areas.[3]
Environmental Considerations: While specific environmental hazard data is limited, this compound is an organofluorine compound. Such compounds can be persistent in the environment due to the strength of the carbon-fluorine bond.[4] Improper disposal could contribute to the bioaccumulation of persistent organic pollutants.[4] Therefore, the primary disposal directive is complete destruction, not dilution or release.
Quantitative Data Summary
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 658-28-6 | [1][3][5] |
| Molecular Formula | C₇H₇FS | [1][5] |
| Molecular Weight | 142.19 g/mol | [1] |
| Appearance | Colorless to light yellow/orange liquid | [2] |
| Boiling Point | ~187 °C | [2] |
| Flash Point | ~61 °C (141.8 °F) | [1] |
| Density | ~1.17 g/cm³ |[2] |
Pre-Disposal Operations: Safe Handling and Spill Management
Proper disposal begins with proper handling. Minimizing waste generation and managing contamination are key logistical steps.
Personal Protective Equipment (PPE) Protocol
-
Hand Protection: Wear nitrile gloves. For tasks with a higher risk of splash, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a significant risk of splashing.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is advisable.[1]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to prevent vapor inhalation.[1]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's safety office.
-
Control Vapors & Ignition Sources: Ensure the area is well-ventilated (fume hood sash down). Remove all potential ignition sources.[6]
-
Containment: Prevent the spill from entering drains using spill socks or other barriers.[1]
-
Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[1][6] Do not use combustible materials like paper towels for the bulk of the spill.
-
Collection: Carefully scoop the absorbed material into a designated, sealable waste container using non-sparking tools.[6][7]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Labeling: Label the container as "Hazardous Waste: this compound Spill Debris."
The Core Disposal Protocol: A Step-by-Step Guide
On-site chemical neutralization by laboratory personnel is not recommended for this compound. The compound's structure requires specialized, high-energy processes to ensure complete destruction. The only acceptable disposal route is through a licensed environmental waste management service.
Step 1: Waste Segregation
-
Principle: Never mix incompatible waste streams.
-
Action: Collect waste this compound and materials contaminated with it in a dedicated waste container. Keep it separate from strong oxidizing agents or bases.[1][7] This prevents unforeseen reactions within the waste container.
Step 2: Containerization
-
Principle: The primary containment must be secure and chemically compatible.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. Ensure the container is in good condition with no cracks or leaks.
Step 3: Labeling
-
Principle: Clear, accurate labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Action: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list all components if it is a mixture. Include hazard pictograms for "Irritant" and "Combustible."
Step 4: Temporary On-Site Storage
-
Principle: Waste must be stored safely pending collection.
-
Action: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be cool, well-ventilated, and away from heat or ignition sources.
Step 5: Arranging for Professional Disposal
-
Principle: Final disposal must comply with all federal, state, and local regulations.[1]
-
Action: Contact your institution’s Environmental Health & Safety (EHS) department to schedule a waste pickup. They will handle the logistics of transferring the waste to a licensed disposal facility.
-
Causality: These facilities are equipped with high-temperature chemical incinerators with afterburners and scrubbers, which is the recommended method for destroying this type of compound.[1] This ensures the complete breakdown of the molecule into less harmful components and prevents the release of persistent organofluorine substances.
Visualization of the Disposal Workflow
To ensure clarity, the logical flow from waste generation to final disposal is outlined below. This process is designed to be a self-validating system, prioritizing safety and compliance at each stage.
Caption: Disposal Workflow for this compound.
References
-
This compound Safety Data Sheet . Chemsrc. [Link]
-
This compound Hazard Summary . PubChem, National Institutes of Health. [Link]
-
Synthesis of Rofecoxib and Study of Lactone Ring Stability . Asian Journal of Chemistry. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS . U.S. Environmental Protection Agency. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
This compound Product Information . Chongqing Chemdad Co., Ltd. [Link]
-
Organofluorine chemistry . Wikipedia. [Link]
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- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 3-Fluorothioanisole: Personal Protective Equipment, Operational Protocols, and Disposal
In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. 3-Fluorothioanisole, a thioanisole derivative, presents a specific set of handling requirements that necessitate a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE). This guide provides an in-depth, procedural framework for the safe use of this compound, moving beyond a simple checklist to instill a culture of safety and best practices within the laboratory.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] Some data also suggests it may cause respiratory irritation.[4] Furthermore, it is a combustible liquid, adding another layer to its hazard profile.[2] The causality behind the recommended PPE lies in mitigating these specific risks.
-
Skin Irritation: Direct contact with this compound can lead to skin irritation.[1][2] The selection of appropriate gloves and protective clothing is therefore not merely a recommendation but a critical barrier to prevent dermal exposure.
-
Serious Eye Irritation: The potential for serious eye damage necessitates robust eye and face protection.[1][2] Splashes or aerosols can have immediate and severe consequences, making safety glasses with side shields, chemical splash goggles, and face shields essential components of your PPE ensemble.
-
Respiratory Irritation: While not universally listed, the potential for respiratory irritation from vapors or aerosols underscores the importance of adequate ventilation and, in specific scenarios, respiratory protection.[4]
-
Combustibility: The combustible nature of this compound requires careful handling away from ignition sources and the use of appropriate fire safety measures.[2][5]
Core Personal Protective Equipment (PPE) for this compound
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Operations (Small Quantities) | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile or other chemically resistant gloves. | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling Larger Quantities or Potential for Splashing | Chemical splash goggles and a face shield.[1] | Chemically resistant gloves (consider double-gloving). | Chemically resistant apron over a laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Generation of Vapors or Aerosols (e.g., heating, sonicating) | Chemical splash goggles and a face shield.[1] | Chemically resistant gloves. | Laboratory coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient.[6][7] |
| Emergency Spill Response | Chemical splash goggles and a face shield.[1] | Heavy-duty, chemically resistant gloves. | Chemically resistant suit or apron. | A self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation. |
Procedural Guidance: From Preparation to Disposal
1. Donning Personal Protective Equipment (PPE)
A systematic approach to donning PPE ensures complete protection before handling this compound.
Step-by-Step Donning Protocol:
-
Inspect Your Gear: Before entering the handling area, thoroughly inspect all PPE for any signs of damage, such as cracks, tears, or degradation.
-
Protective Clothing First: Don your laboratory coat or a chemically resistant apron. Ensure it is fully fastened.
-
Respiratory Protection (If Necessary): If the procedure warrants it, don your respirator. Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses or chemical splash goggles. If a splash hazard exists, add a face shield.
-
Gloves Last: Don your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
2. Doffing Personal Protective Equipment (PPE)
The removal of PPE is a critical step to prevent self-contamination.
Sources
- 1. This compound | CAS#:658-28-6 | Chemsrc [chemsrc.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
